molecular formula C21H24N2O3 B15590245 (Z)-Akuammidine

(Z)-Akuammidine

Cat. No.: B15590245
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-DNTDCJNWSA-N
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Description

methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate has been reported in Gelsemium elegans and Gelsemium sempervirens with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,12S,13S,14S,15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+/t15-,17-,18-,21-/m0/s1

InChI Key

RCEFXZXHYFOPIE-DNTDCJNWSA-N

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpenoid indole (B1671886) alkaloid that has been identified in various plant species, including Gelsemium elegans and Alstonia scholaris.[1] As a member of the broader akuammiline (B1256633) family of alkaloids, it possesses a complex polycyclic structure. This guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its biological activities and associated signaling pathways. The information presented is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. Data has been aggregated from multiple chemical databases and literature sources. It is important to note that some values, particularly for boiling point, density, and pKa, are predicted based on computational models.[2][3]

Table 1: General and Structural Properties of this compound
PropertyValueSource(s)
IUPAC Name methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1][3]
Synonyms (19Z)-Rhazine[2][3]
CAS Number 113973-31-2[1][2][3]
Molecular Formula C₂₁H₂₄N₂O₃[1][2][3]
SMILES CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC[1]
InChI Key RCEFXZXHYFOPIE-UHFFFAOYSA-N[1]
Table 2: Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Weight 352.4 g/mol [1][2]
Exact Mass 352.17869263 Da[1][3]
Appearance Crystalline Powder/Solid[2][3]
Melting Point 240-242 °C[2][3]
Boiling Point 513.0 ± 50.0 °C (Predicted)[2][3]
Density 1.34 ± 0.1 g/cm³ (Predicted)[2][3]
pKa 14.79 ± 0.10 (Predicted)[2]
XLogP3 1.5[1]
Storage Store at 2°C - 8°C in a well-closed container.[4]
Table 3: Computed Molecular Descriptors for this compound
PropertyValueSource(s)
Hydrogen Bond Donor Count 2[1][3]
Hydrogen Bond Acceptor Count 4[1][3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 65.6 Ų[1][3]
Complexity 635[1][3]
Solubility Profile

This compound is reported to be soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[3][5] Its salts are expected to have higher solubility in aqueous solutions.[6]

Stereochemistry and Optical Activity

This compound is a chiral molecule. While its diastereomer, (+)-Akuammidine, has been documented, a specific optical rotation value for the (Z)-isomer has not been found in the surveyed literature.[7] As a chiral compound, a solution of a single enantiomer of this compound is expected to be optically active, meaning it will rotate the plane of polarized light. This rotation can be measured and quantified as the specific rotation.

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for verification and further research. The following section outlines standard methodologies for determining its key properties.

Isolation and Purification

Alkaloids like this compound are typically isolated from plant material through a multi-step extraction and purification process.

  • Extraction: Dried and powdered plant material (e.g., roots of Gelsemium elegans) is subjected to extraction, often using a Soxhlet apparatus or ultrasonication with a solvent like methanol.[8]

  • Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate basic alkaloids from neutral and acidic components. The pH of the aqueous layer is subsequently raised to precipitate the free alkaloids, which are then re-extracted into an organic solvent.

  • Chromatography: Final purification is achieved using chromatographic techniques. Column chromatography followed by High-Performance Liquid Chromatography (HPLC) or Preparative Thin-Layer Chromatography (PTLC) is commonly employed to isolate the pure compound.[7]

G General Workflow for this compound Isolation & Characterization cluster_steps Plant Plant Material (e.g., Gelsemium elegans) step1 Extraction (Soxhlet/Ultrasonic) Plant->step1 Solvent Extract Crude Methanolic Extract step2 Acid-Base Partitioning Extract->step2 Purify Purified this compound Analysis Structural & Purity Analysis Purify->Analysis Properties Physicochemical Property Determination Purify->Properties step1->Extract step3 Chromatography (HPLC/PTLC) step2->step3 Crude Alkaloid Fraction step3->Purify

Caption: Workflow for Isolation and Analysis of this compound.

Structural Elucidation

The complex structure of this compound is confirmed using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure and stereochemistry by establishing the connectivity of atoms.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups from the ester.[7]

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry.[6]

Physicochemical Property Determination
  • Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the purified crystalline solid is heated slowly, and the temperature range over which it melts is recorded.

  • Solubility: Qualitative solubility is assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, DMSO, dichloromethane) at a controlled temperature and observing its miscibility.

  • Optical Rotation: The specific rotation is measured using a polarimeter.[9] A solution of the compound with a known concentration (c, in g/mL) is prepared in a suitable solvent and placed in a sample tube of a known path length (l, in decimeters). Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample, and the observed angle of rotation (α) is measured. The specific rotation [α] is then calculated using the formula: [α] = α / (l * c) .[10]

Biological Activity and Signaling Pathways

This compound is primarily recognized for its interaction with opioid receptors, similar to other alkaloids isolated from Picralima nitida.[2][9] Its biological activity suggests potential therapeutic applications, particularly in analgesia and anti-inflammatory contexts.

Opioid Receptor Agonism

This compound has been identified as a potent µ-opioid receptor (MOR) agonist.[2] The binding affinity and functional activity at opioid receptors are key determinants of its pharmacological profile. Studies on related akuamma alkaloids have shown that they bind to µ, κ (kappa), and δ (delta) opioid receptors with varying affinities.[5][11] For instance, the related compound Akuammidine (the E-isomer) shows a preference for µ-opioid binding sites with Ki values of 0.6 µM, 2.4 µM, and 8.6 µM at µ-, δ-, and κ-opioid binding sites, respectively.[5]

The µ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist like this compound, it primarily couples to the inhibitory G-protein, Gi/o. This initiates a signaling cascade that leads to analgesic effects. Interestingly, recent research on akuamma alkaloids suggests they may act as G-protein biased agonists.[10] This means they activate the G-protein signaling pathway without significantly recruiting β-arrestin 2, a protein linked to some of the adverse effects of traditional opioids, such as respiratory depression and tolerance.[10]

G This compound Signaling at the µ-Opioid Receptor Akuammidine This compound (Agonist) MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds & Activates G_protein Gi/o Protein (Inactive) MOR->G_protein Recruits B_Arrestin β-Arrestin 2 MOR->B_Arrestin No Significant Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channel Modulation G_beta_gamma->IonChannel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia

Caption: G-protein biased signaling of this compound at the µ-opioid receptor.

Other Potential Activities

Some studies suggest that akuamma alkaloids possess anti-inflammatory and anti-asthmatic properties.[5] The anti-inflammatory effects may be linked to the inhibition of pathways like NF-κB, while anti-asthmatic effects could be related to β2 adrenergic receptor agonism.[5] There is also indication that these compounds may modulate adrenergic and serotonergic systems, though these interactions are less characterized than their effects on opioid receptors.[4]

References

(Z)-Akuammidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Experimental Evaluation, and Signaling Mechanisms of (Z)-Akuammidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring indole (B1671886) alkaloid with the CAS number 113973-31-2 and the molecular formula C21H24N2O3 .[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, pharmacological activity at opioid receptors, and detailed experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this compound.

Physicochemical Properties

This compound is an indole alkaloid found in plants such as Gelsemium elegans and is notably extracted from the seeds of the West African tree Picralima nitida.[2][3][6]

PropertyValueSource
CAS Number 113973-31-2[1][2][3][4][5]
Molecular Formula C21H24N2O3[1][2][3][4][5]
Molecular Weight 352.43 g/mol [5]
Synonyms (19Z)-Rhazine[4][5]

Pharmacological Activity at Opioid Receptors

This compound exhibits a notable affinity for opioid receptors, with a preference for the µ-opioid receptor (MOR).[6][7] Its activity at these receptors has been characterized through various in vitro and in vivo studies, which are detailed in the subsequent sections.

Opioid Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays have been performed using cell membranes expressing recombinant human opioid receptors.

ReceptorRadioligandKi (µM)
µ-opioid (MOR) [³H]DAMGO0.32
δ-opioid (DOR) [³H]DPDPE-
κ-opioid (KOR) [³H]U69,593-

Data from Creed et al. (2020)[2]

Functional Activity at Opioid Receptors

The functional consequence of this compound binding to opioid receptors has been assessed through assays that measure G-protein activation and downstream signaling events.

AssayReceptorIC50 (µM)Emax (%)
cAMP Inhibition µ-opioid (MOR)3.14-

Data from Creed et al. (2020)[8]

In studies on a series of akuamma alkaloids, this compound (referred to as akuammidine (B1680586) in the study) showed minimal recruitment of β-arrestin 2 at the µ-opioid receptor at the highest concentrations tested, with potencies too weak to calculate bias factors.[2][4]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key in vitro and in vivo assays to characterize its pharmacological properties.

Isolation of this compound from Picralima nitida Seeds

A detailed protocol for the isolation of akuammidine from Picralima nitida seeds has been described, employing pH-zone-refining countercurrent chromatography (pHZR-CCC) for efficient separation of the alkaloids.

G cluster_extraction Extraction cluster_purification Purification Seed_Powder Akuamma Seed Powder (250g) Methanolic_HCl Stir in Methanolic HCl Seed_Powder->Methanolic_HCl Filtration_Evaporation Filter and Evaporate Methanolic_HCl->Filtration_Evaporation Aqueous_HCl Dissolve in Aqueous HCl (2N) Filtration_Evaporation->Aqueous_HCl Hexane_Wash Wash with Hexanes (3x) Aqueous_HCl->Hexane_Wash DCM_Extraction Extract with Dichloromethane (3x) Hexane_Wash->DCM_Extraction Crude_DCM_Fraction Crude Dichloromethane Fraction DCM_Extraction->Crude_DCM_Fraction pHZR_CCC pH-Zone-Refining Countercurrent Chromatography Crude_DCM_Fraction->pHZR_CCC Fraction_Collection Collect Fractions pHZR_CCC->Fraction_Collection Analysis Analyze Fractions (NMR) Fraction_Collection->Analysis Isolated_Akuammidine This compound Analysis->Isolated_Akuammidine

Caption: Workflow for radioligand binding assay.

Protocol:

  • Assay Setup: In a 96-well plate, combine cell membranes expressing the opioid receptor of interest, a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following opioid receptor activation.

Protocol:

  • Cell Culture: Use HEK-293 cells stably expressing the opioid receptor of interest and a cAMP biosensor (e.g., GloSensor).

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • Signal Detection: Measure the luminescence signal, which is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value. [2]

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between the activated opioid receptor and β-arrestin.

Protocol:

  • Assay Principle: Utilize an enzyme fragment complementation assay (e.g., PathHunter) where the opioid receptor is tagged with one enzyme fragment and β-arrestin is tagged with the complementary fragment.

  • Cell Treatment: Treat cells co-expressing the tagged receptor and β-arrestin with varying concentrations of this compound.

  • Signal Measurement: Upon receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, reconstituting a functional enzyme that acts on a substrate to produce a chemiluminescent signal. [2][9][10][11]4. Data Analysis: Quantify the luminescence to determine the extent of β-arrestin recruitment and generate a dose-response curve.

In Vivo Analgesic Assays

The analgesic effects of this compound can be evaluated in animal models using the hot plate and tail flick tests.

3.5.1. Hot Plate Test This test measures the response of an animal to a thermal stimulus, reflecting supraspinal analgesic mechanisms.

Protocol:

  • Acclimatization: Acclimatize the animals (e.g., mice) to the testing environment.

  • Baseline Measurement: Determine the baseline latency for the animal to exhibit a pain response (e.g., paw licking or jumping) on a heated surface (e.g., 55°C).

  • Drug Administration: Administer this compound subcutaneously at various doses. [1]4. Post-treatment Measurement: Measure the response latency at specific time points after drug administration. [1]5. Data Analysis: Calculate the maximum possible effect (%MPE) and generate dose-response curves.

3.5.2. Tail Flick Test This test assesses the spinal reflex to a thermal stimulus.

Protocol:

  • Animal Restraint: Gently restrain the animal.

  • Baseline Latency: Measure the baseline time it takes for the animal to flick its tail away from a focused beam of heat.

  • Drug Administration: Administer this compound subcutaneously at various doses. [1]4. Post-treatment Latency: Measure the tail flick latency at predetermined intervals after drug administration. [1]5. Data Analysis: Analyze the data to determine the analgesic effect and construct dose-response curves.

Signaling Pathway

This compound, as an agonist at the µ-opioid receptor, is expected to initiate a signaling cascade typical of Gi/o-coupled G-protein coupled receptors (GPCRs).

µ-Opioid Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds G_Protein Gαi/oβγ MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ Efflux Ion_Channels->K_channel Ca_channel ↓ Ca++ Influx Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: Simplified µ-opioid receptor signaling cascade.

Upon binding of this compound to the µ-opioid receptor, the associated Gi/o protein is activated. The Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can modulate ion channels, typically leading to an increase in potassium efflux and a decrease in calcium influx. These events collectively result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects.

Conclusion

This compound is a promising natural product with well-characterized interactions at opioid receptors. This technical guide provides a foundational understanding of its properties and the experimental methodologies used for its study. Further research into its detailed signaling profile, including potential for biased agonism, and its in vivo efficacy and safety will be critical in evaluating its full therapeutic potential.

References

The Discovery and Pharmacological History of Akuamma Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The seeds of the West African tree Picralima nitida, colloquially known as akuamma, have a long history in traditional medicine for the treatment of pain, fever, and malaria.[1] Scientific investigation into the constituents of these seeds began in the early 20th century, leading to the discovery of a complex mixture of monoterpene indole (B1671886) alkaloids, now collectively referred to as akuamma alkaloids. This guide provides an in-depth technical overview of the discovery, history, and pharmacological characterization of the six major akuamma alkaloids: akuammine, akuammidine, pseudo-akuammigine, akuammicine (B1666747), akuammiline, and picraline.

Discovery and Structural Elucidation: A Historical Timeline

The scientific journey into the chemical constituents of Picralima nitida seeds has spanned nearly a century, marked by the gradual isolation and structural characterization of its complex alkaloid profile.

  • 1927: The first of the akuamma alkaloids to be isolated was akuammicine .[2]

  • 1954: Sir Robert Robinson and A. F. Thomas undertook significant investigations into the chemical structure of pseudoakuammigine .[3]

  • 1955: The structural identity between vincamajoridine, an alkaloid from Vinca major, and akuammine was established by Janot, Le Men, Aghoramurthy, and Robinson.[4]

  • 1961: The definitive chemical structure of akuammicine was reported by P. N. Edwards and G. F. Smith.[5]

  • 1965: Picrinine was first isolated from the leaves of Alstonia scholaris.[6]

  • 2017: The absolute configuration of akuammicine was unequivocally confirmed using X-ray crystallography.[2]

  • Modern Era: Advanced chromatographic techniques, particularly pH-zone-refining countercurrent chromatography, have enabled the efficient isolation and purification of the six major akuamma alkaloids in high purity and sufficient quantities for extensive pharmacological evaluation.[7]

While the initial isolation of many of these alkaloids occurred in the mid-20th century, the definitive elucidation of their complex stereostructures has been a continuing process, benefiting from advancements in spectroscopic and crystallographic techniques.

Physicochemical and Pharmacological Properties of Major Akuamma Alkaloids

The six principal alkaloids isolated from Picralima nitida seeds exhibit distinct physicochemical properties and a range of pharmacological activities, primarily centered on the opioid receptor system. Their interactions with mu (µ), kappa (κ), and delta (δ) opioid receptors have been a major focus of modern research.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of the six major akuamma alkaloids at the human µ, κ, and δ opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Akuamma Alkaloids

Alkaloid µ-Opioid Receptor (Ki, nM) κ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM)
Akuammine 330 ± 60 1100 ± 200 >10,000
Akuammidine 600 ± 100 8600 ± 1500 >10,000
Pseudo-akuammigine 2600 ± 500 >10,000 >10,000
Akuammicine 2400 ± 400 89 ± 15 8900 ± 1500
Akuammiline >10,000 >10,000 >10,000
Picraline >10,000 >10,000 >10,000

Data sourced from Creed et al., 2021.

Table 2: Functional Activity (EC50, nM and Emax, %) of Akuamma Alkaloids at Opioid Receptors (cAMP Inhibition Assay)

Alkaloid Receptor EC50 (nM) Emax (%)
Akuammine µ-Opioid 350 ± 60 95 ± 5
κ-Opioid 2000 ± 400 80 ± 10
Akuammidine µ-Opioid 5200 ± 900 70 ± 10
Pseudo-akuammigine µ-Opioid 2600 ± 500 90 ± 10
Akuammicine κ-Opioid 240 ± 40 100 ± 5

Data sourced from Creed et al., 2021. Emax is relative to the standard agonist for each receptor.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the pharmacological evaluation of akuamma alkaloids.

Alkaloid Isolation: pH-Zone-Refining Countercurrent Chromatography

This technique is a liquid-liquid partition chromatography method that separates compounds based on their pKa and hydrophobicity.

  • Solvent System Selection: A two-phase solvent system is selected where the target alkaloids have favorable partition coefficients. A common system for akuamma alkaloids is methyl tert-butyl ether-acetonitrile-water.

  • Stationary Phase Preparation: The organic (upper) phase is made basic by the addition of a retainer base, such as triethylamine (B128534) (TEA), to a concentration of approximately 10 mM.

  • Mobile Phase Preparation: The aqueous (lower) phase is made acidic by the addition of an eluter acid, such as hydrochloric acid (HCl), to a concentration of approximately 10 mM.

  • Sample Preparation: The crude alkaloid extract is dissolved in a mixture of the two phases.

  • Chromatographic Separation: The stationary phase is loaded into the countercurrent chromatography column. The sample is then injected, and the mobile phase is pumped through the column. The elution of the alkaloids is monitored by UV detection. The different alkaloids are separated into distinct pH zones, allowing for their collection in a highly purified form.

Pharmacological Assays

This assay measures the affinity of the alkaloids for the µ, κ, and δ opioid receptors.

  • Receptor Preparation: Membranes from cells stably expressing the human µ, κ, or δ opioid receptor are prepared.

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO

    • κ-opioid receptor: [³H]U69,593

    • δ-opioid receptor: [³H]DPDPE

  • Assay Procedure:

    • A fixed concentration of the radioligand is incubated with the receptor membranes in the presence of varying concentrations of the akuamma alkaloid.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

This assay determines the functional activity of the alkaloids as agonists or antagonists at the Gαi/o-coupled opioid receptors.

  • Cell Culture: HEK293 cells stably expressing the opioid receptor of interest are used.

  • Assay Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

    • The cells are then treated with varying concentrations of the akuamma alkaloid.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

  • Data Analysis: The concentration of the alkaloid that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) and the maximum inhibition (Emax) are determined.

These assays are used to assess the analgesic effects of the alkaloids in animal models.

  • Hot Plate Test:

    • A mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured.

    • A cut-off time is used to prevent tissue damage.

  • Tail Flick Test:

    • A focused beam of heat is applied to the mouse's tail.

    • The latency to flick the tail away from the heat source is measured.

  • Procedure:

    • A baseline latency is determined for each animal before drug administration.

    • The akuamma alkaloid or a control vehicle is administered.

    • The latency is measured at various time points after administration.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Signaling Pathways of Akuamma Alkaloids at Opioid Receptors

The analgesic and other pharmacological effects of akuamma alkaloids are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways are depicted below.

Mu- and Kappa-Opioid Receptor G-protein Signaling

Activation of µ- and κ-opioid receptors by akuamma alkaloids leads to the activation of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that ultimately results in a decrease in neuronal excitability and neurotransmitter release, contributing to analgesia.

G_protein_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects Akuamma_Alkaloid Akuamma Alkaloid (e.g., Akuammine, Akuammicine) Opioid_Receptor μ- or κ-Opioid Receptor Akuamma_Alkaloid->Opioid_Receptor Binds to G_protein Gαi/o Protein Opioid_Receptor->G_protein Activates G_betagamma Gβγ Subunit G_protein->G_betagamma G_alpha Gαi/o Subunit (GTP-bound) G_protein->G_alpha Ca_Channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK Channel (K⁺ Channel) G_betagamma->K_Channel Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->Neurotransmitter_Release Leads to Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: G-protein signaling pathway of µ- and κ-opioid receptors.

Beta-Arrestin2 Recruitment Pathway

In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin2. This pathway is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling. Some research suggests that the β-arrestin2 pathway may be associated with some of the adverse effects of opioids.

Beta_Arrestin_Pathway Akuamma_Alkaloid Akuamma Alkaloid Opioid_Receptor Opioid Receptor Akuamma_Alkaloid->Opioid_Receptor Binds to GRK G-protein-coupled Receptor Kinase (GRK) Opioid_Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Beta_Arrestin2 β-Arrestin2 Phosphorylated_Receptor->Beta_Arrestin2 Recruits Receptor_Complex Receptor-β-Arrestin2 Complex Beta_Arrestin2->Receptor_Complex Desensitization Receptor Desensitization Receptor_Complex->Desensitization Internalization Receptor Internalization Receptor_Complex->Internalization MAPK_Signaling MAPK Signaling (e.g., ERK) Receptor_Complex->MAPK_Signaling

Caption: β-Arrestin2 recruitment and downstream signaling.

Conclusion

The akuamma alkaloids represent a structurally diverse class of natural products with significant potential for the development of novel therapeutics. Their primary interaction with the opioid receptor system, exhibiting a range of affinities and functional activities, makes them compelling lead compounds for the design of new analgesics and other neuropharmacological agents. Further research into the structure-activity relationships and the nuanced signaling pathways of these alkaloids will be crucial in unlocking their full therapeutic potential and developing safer and more effective medications.

References

(Z)-Akuammidine's Interaction with Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, an indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has garnered scientific interest for its traditional use in pain management. This technical guide provides an in-depth analysis of the mechanism of action of this compound at opioid receptors. It consolidates quantitative data on its binding affinities and functional activity, details the experimental protocols utilized in its pharmacological characterization, and visualizes the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The opioid system is a critical target for analgesia. The discovery of novel compounds that interact with opioid receptors, particularly those with unique pharmacological profiles, is of significant interest for the development of new pain therapeutics with potentially improved side-effect profiles. This compound is one such compound, belonging to the family of akuamma alkaloids, which are structurally distinct from the morphinan (B1239233) scaffold of traditional opioids[1][2]. This guide elucidates the current understanding of how this compound engages and modulates opioid receptor function.

Quantitative Pharmacological Data

The interaction of this compound with mu (µ), delta (δ), and kappa (κ) opioid receptors has been quantified through various in vitro assays. The data presented below summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound.

Table 1: Opioid Receptor Binding Affinities of this compound
AlkaloidReceptorKi (µM)Source
This compoundµ-opioid0.6[3][4]
δ-opioid2.4[3][4]
κ-opioid8.6[3][4]

The data clearly indicates that this compound exhibits a preference for the µ-opioid receptor, with approximately 4-fold and 14-fold lower affinity for the δ- and κ-opioid receptors, respectively[3][4].

Table 2: Functional Activity of Akuamma Alkaloids at Opioid Receptors
AlkaloidReceptorAssay TypeParameterValue (µM)EfficacySource
Akuammidineµ-opioidcAMP InhibitionIC505.2Agonist[2]
Akuammineµ-opioidcAMP InhibitionIC502.6Agonist[2]
Pseudo-akuammigineµ-opioidcAMP InhibitionIC503.8Agonist[2]

Functional studies confirm that this compound acts as an agonist at the µ-opioid receptor, with an IC50 value of 5.2 µM in a cAMP inhibition assay[2]. Its agonist actions have been confirmed to be mediated by µ-opioid receptors as they are antagonized by the general opioid antagonist naloxone (B1662785) and the selective µ-opioid receptor antagonist CTOP[3].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's opioid receptor activity.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

G prep Membrane Preparation (e.g., from cells expressing opioid receptors) incubate Incubation (Membranes, Radioligand, this compound) prep->incubate separate Separation (Bound vs. Free Radioligand via filtration) incubate->separate quantify Quantification (Scintillation counting) separate->quantify analyze Data Analysis (Determine Ki values) quantify->analyze

Caption: Workflow of a typical radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293 or CHO) stably expressing the human µ, δ, or κ opioid receptor, or from brain tissue homogenates[5][6].

  • Radioligands: Specific radiolabeled ligands are used for each receptor type. For example, [³H]DAMGO for µ-opioid receptors, [³H]DPDPE for δ-opioid receptors, and [³H]U69,593 for κ-opioid receptors[5][6].

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out in an appropriate buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[7].

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream signaling molecule of Gi/o-coupled receptors like the opioid receptors.

G cells Cell Culture (Expressing opioid receptors) stimulate Stimulation (Forskolin + this compound) cells->stimulate lyse Cell Lysis stimulate->lyse measure cAMP Measurement (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis (Determine IC50/EC50 values) measure->analyze

Caption: General workflow for a cAMP inhibition assay.

  • Cell Culture: Cells (e.g., HEK-293 or CHO) expressing the opioid receptor of interest are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test agonist (this compound).

    • Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (B1673556) to induce cAMP production.

    • After a defined incubation period, the cells are lysed.

    • The intracellular cAMP concentration is measured using a detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA)[8][9].

  • Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50 or EC50) is determined from the dose-response curve.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

G membranes Membrane Preparation incubation Incubation (Membranes, [³⁵S]GTPγS, GDP, this compound) membranes->incubation separation Separation of Bound [³⁵S]GTPγS incubation->separation quantification Quantification of Radioactivity separation->quantification analysis Data Analysis (Determine EC50 and Emax) quantification->analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

  • Membrane Preparation: Similar to radioligand binding assays, membranes are prepared from cells or tissues expressing the opioid receptor.

  • Assay Procedure:

    • Membranes are incubated in a buffer containing [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the test agonist (this compound).

    • The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

    • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The amount of [³⁵S]GTPγS bound to the Gα subunits, which is retained on the filters, is quantified by scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC50 (potency) and Emax (efficacy)[10][11].

Signaling Pathways

Upon agonist binding, µ-opioid receptors, which are G-protein coupled receptors (GPCRs), primarily signal through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociation of the Gβγ subunit also leads to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to a decrease in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of µ-opioid receptor agonists.

Another important signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. Some µ-opioid receptor agonists show bias towards either the G-protein or the β-arrestin pathway, which may contribute to differences in their therapeutic and side-effect profiles[2][12]. The potential for biased agonism of this compound has not been extensively studied.

Diagram of Mu-Opioid Receptor Signaling

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gα) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) VGCC Ca²⁺ Channel G_protein->VGCC Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ VGCC->Ca_ion Influx Blocked Akuammidine This compound Akuammidine->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced K_ion->Analgesia Hyperpolarization Ca_ion->Analgesia Reduced Neurotransmitter Release Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

Caption: Simplified signaling pathway of the µ-opioid receptor upon activation by an agonist like this compound.

Conclusion

This compound is a µ-opioid receptor-preferring agonist. The available data from radioligand binding and functional assays provide a solid foundation for understanding its mechanism of action. Its distinct chemical structure compared to traditional opioids makes it and other akuamma alkaloids interesting scaffolds for the development of novel analgesics. Further research is warranted to fully elucidate its downstream signaling properties, including its potential for biased agonism, and to evaluate its in vivo pharmacological profile in more detail. This technical guide provides a comprehensive summary of the current knowledge to aid in these future research and development endeavors.

References

The Bioactivity of (Z)-Akuammidine as a μ-Opioid Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a prominent indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, has garnered scientific interest for its traditional use in pain management. This technical guide provides an in-depth analysis of the bioactivity of this compound, with a specific focus on its role as a μ-opioid receptor (MOR) agonist. This document summarizes the available quantitative data on its binding affinity and analgesic properties, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

The opioid system, comprising endogenous opioid peptides and their receptors, is a critical regulator of pain, mood, and reward. The μ-opioid receptor (MOR) is the primary target for most clinically used opioid analgesics, such as morphine. However, the therapeutic use of these agents is often limited by severe side effects, including respiratory depression, tolerance, and dependence. Consequently, there is a pressing need for the discovery and development of novel MOR agonists with improved safety profiles.

Natural products represent a rich source of structurally diverse compounds with potential therapeutic applications. This compound, an alkaloid from the seeds of the West African tree Picralima nitida, has been identified as a compound with affinity for opioid receptors. This guide delves into the pharmacological profile of this compound, focusing on its interaction with the μ-opioid receptor.

Quantitative Bioactivity Data

The bioactivity of this compound at opioid receptors has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the scientific literature.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (μM)Source
μ-opioid (MOR)[³H]DAMGO0.6[1]
δ-opioid (DOR)[³H]DPDPE2.4[1]
κ-opioid (KOR)[³H]U69,5938.6[1]

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vivo Analgesic Activity of Akuammidine in Mice

AssayDoses (mg/kg, s.c.)ObservationSource
Tail Flick3, 10, 30Limited efficacy in thermal nociception.[2]
Hot Plate3, 10, 30Limited efficacy in thermal nociception.[2]

(Note: The available literature suggests that while this compound demonstrates binding to the μ-opioid receptor, its in vivo analgesic effects are limited at the tested doses, consistent with its classification as a weak partial agonist.)[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the bioactivity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ of this compound for the μ, δ, and κ-opioid receptors.

Materials:

  • Membrane preparations from cells expressing human opioid receptors (μ, δ, or κ).

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).

  • Non-specific binding control: Naloxone.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Total Binding: A set of wells containing only the membrane preparation and the radioligand serves as the total binding control.

  • Non-specific Binding: Another set of wells containing the membrane, radioligand, and a high concentration of a non-labeled antagonist (e.g., naloxone) is used to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR).

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G-proteins via the μ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, GDP, and varying concentrations of this compound.

  • Incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration to generate a dose-response curve. The EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) are determined from this curve.

In Vivo Analgesia Assays

These assays are used to assess the pain-relieving effects of a compound in animal models.

Objective: To evaluate the central analgesic activity of this compound.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Mice.

  • This compound solution for subcutaneous (s.c.) injection.

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound, vehicle, or a positive control to different groups of mice.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Objective: To evaluate the spinal analgesic activity of this compound.

Materials:

  • Tail flick apparatus with a radiant heat source.

  • Mice.

  • This compound solution for subcutaneous (s.c.) injection.

  • Vehicle control.

  • Positive control.

Procedure:

  • Acclimatization: Acclimatize the mice to the restrainers and the testing environment.

  • Baseline Measurement: Gently restrain the mouse and position its tail over the radiant heat source. Measure the time taken for the mouse to flick its tail away from the heat. A cut-off time is used to prevent injury.

  • Drug Administration: Administer the test compounds as in the hot plate test.

  • Post-treatment Measurement: Measure the tail flick latency at different time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the μ-opioid receptor and the workflows of the experimental protocols.

mu_opioid_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Z_Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits (potential) AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Contributes to Ion_Channels->Analgesia Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates

Caption: μ-Opioid Receptor Signaling Pathway.

radioligand_binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

gtp_gamma_s_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - [35S]GTPγS, GDP - this compound Start->Prepare_Reagents Assay_Setup Set up Assay Plate with Membranes, GDP, and this compound Prepare_Reagents->Assay_Setup Pre_Incubation Pre-incubate Assay_Setup->Pre_Incubation Initiate_Reaction Add [35S]GTPγS Pre_Incubation->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Filtration Terminate and Filter Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50 and Emax Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: GTPγS Binding Assay Workflow.

Conclusion and Future Directions

This compound exhibits a preferential binding affinity for the μ-opioid receptor, acting as a weak partial agonist.[1][3] While its in vivo analgesic effects appear limited in the studied models, its unique chemical scaffold presents a valuable starting point for the development of novel opioid receptor modulators. Further research is warranted to fully elucidate its pharmacological profile, including a more detailed investigation of its functional activity at the MOR, including efficacy and potency in various signaling pathways such as β-arrestin recruitment. Structure-activity relationship (SAR) studies on the this compound scaffold could lead to the identification of derivatives with enhanced potency and improved pharmacokinetic properties, potentially paving the way for a new class of analgesics with a more favorable side-effect profile.

References

(Z)-Akuammidine: A Comprehensive Profile of its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpene indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in the management of pain and fever. This document provides an in-depth technical overview of the pharmacological and toxicological profile of this compound, with a focus on its interaction with opioid receptors. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacology

The primary pharmacological activity of this compound is mediated through its interaction with the opioid receptor system. It exhibits a preference for the µ-opioid receptor (MOR), acting as a weak agonist.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various opioid receptor subtypes. The inhibition constants (Ki) are summarized in the table below.

Receptor SubtypeThis compound Ki (µM)Reference
µ-opioid (mu)0.6[1]
δ-opioid (delta)2.4[1]
κ-opioid (kappa)8.6[1]
Functional Activity

This compound has been characterized as a µ-opioid receptor agonist.[1] However, it is considered to be of weak potency, with agonist activities reported in the range of 2.6–5.2 µM.[2][3] In vitro studies using mouse-isolated vas deferens have demonstrated that the agonist effects of this compound are antagonized by the general opioid antagonist naloxone (B1662785) and the selective µ-opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP), confirming its action at the µ-opioid receptor.[1]

Despite its agonist activity at the µ-opioid receptor, in vivo studies in mice using thermal nociception assays, such as the tail-flick and hot-plate tests, have shown that this compound produces minimal changes in pain-like behavior.[2][4] This is consistent with its low potency.[2]

Beyond its effects on the opioid system, this compound has been reported to possess anti-inflammatory and anti-asthmatic properties.[5]

Mechanism of Action: µ-Opioid Receptor Signaling

As a µ-opioid receptor agonist, this compound is presumed to initiate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, G-protein activation can modulate ion channels, such as the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs), which collectively leads to a hyperpolarization and reduced excitability of the neuron.

mu_opioid_signaling MOR µ-Opioid Receptor Gi_alpha Gαi/o MOR->Gi_alpha Activates G_beta_gamma Gβγ MOR->G_beta_gamma Releases AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC Ca_ion Ca2+ VGCC->Ca_ion Influx Akuammidine This compound Akuammidine->MOR Gi_alpha->AC Inhibits G_beta_gamma->GIRK Opens G_beta_gamma->VGCC Closes ATP ATP ATP->AC

µ-Opioid Receptor Signaling Pathway of this compound.

Toxicology

There is currently a lack of publicly available, detailed toxicological data for this compound, including acute toxicity studies (e.g., LD50 values) and comprehensive safety pharmacology assessments. While the traditional use of Picralima nitida seeds suggests a degree of tolerance in humans, rigorous scientific evaluation of the safety profile of isolated this compound is required.

Experimental Methodologies

A variety of in vitro and in vivo assays have been utilized to characterize the pharmacological properties of this compound. The general workflow for such a characterization is depicted below, followed by detailed protocols for key experiments.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assays (e.g., cAMP, β-arrestin) binding_assay->functional_assay Confirm Functional Activity tissue_assay Isolated Tissue Assay (e.g., Mouse Vas Deferens) functional_assay->tissue_assay Assess Tissue-level Effects nociception_assay Nociception Assays (e.g., Hot-Plate, Tail-Flick) tissue_assay->nociception_assay Evaluate Analgesic Potential toxicology_assay Toxicology Studies (Acute & Chronic) nociception_assay->toxicology_assay Determine Safety Profile

General Experimental Workflow for Pharmacological Profiling.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[6]

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

    • Radioligand with high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors).

    • Test compound (this compound).

    • Non-specific binding control (e.g., naloxone).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • A parallel incubation is performed with the radioligand and a high concentration of the non-specific binding control to determine non-specific binding.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Mouse Vas Deferens Assay

This isolated tissue bioassay is used to assess the functional activity of opioid agonists.[7][8][9][10]

  • Materials:

    • Male mice.

    • Organ bath with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Electrodes for electrical field stimulation.

    • Isotonic transducer to measure muscle contractions.

    • Data acquisition system.

    • Test compound (this compound) and antagonists (e.g., naloxone).

  • Procedure:

    • The vasa deferentia are dissected from the mice and mounted in the organ bath.

    • The tissues are allowed to equilibrate under a resting tension.

    • The tissues are subjected to electrical field stimulation to induce twitch contractions.

    • Once stable contractions are achieved, cumulative concentrations of the test compound are added to the bath.

    • The inhibitory effect of the compound on the twitch response is measured.

    • To confirm the mechanism of action, the assay can be repeated in the presence of an opioid antagonist.

Hot-Plate Test

This is an in vivo assay to evaluate the analgesic properties of a compound against a thermal stimulus.[11][12][13][14][15]

  • Materials:

    • Mice.

    • Hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Timer.

    • Test compound (this compound).

  • Procedure:

    • A baseline latency to a nocifensive response (e.g., paw licking, jumping) is determined for each mouse before drug administration.

    • The test compound is administered to the mice (e.g., subcutaneously).

    • At predetermined time points after administration, the mice are placed on the hot plate, and the latency to the first nocifensive response is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The data is often expressed as the maximum possible effect (%MPE).

Tail-Flick Test

This is another in vivo assay for assessing the analgesic effects of a compound against a thermal stimulus.[16][17][18][19][20]

  • Materials:

    • Mice.

    • Tail-flick apparatus that focuses a beam of high-intensity light on the tail.

    • Timer.

    • Test compound (this compound).

  • Procedure:

    • The baseline latency for the mouse to flick its tail away from the heat source is recorded.

    • The test compound is administered.

    • At various time points after administration, the tail-flick latency is re-measured.

    • A cut-off time is employed to prevent injury.

    • The results are typically analyzed as the %MPE.

cAMP GloSensor™ Assay

This is a cell-based assay to measure the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors.[21][22][23][24][25]

  • Materials:

    • HEK293 cells stably expressing the µ-opioid receptor and a GloSensor™ cAMP biosensor.

    • Cell culture reagents.

    • Test compound (this compound).

    • Forskolin (an adenylyl cyclase activator).

    • Luminometer.

  • Procedure:

    • The engineered cells are plated in a microplate.

    • The cells are incubated with the GloSensor™ cAMP Reagent.

    • The cells are then treated with the test compound.

    • Adenylyl cyclase is stimulated with forskolin.

    • The luminescence, which is inversely proportional to the level of cAMP inhibition by the agonist, is measured using a luminometer.

PathHunter® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, which is another hallmark of receptor activation.[26][27][28][29][30]

  • Materials:

    • Cells engineered to co-express the µ-opioid receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Test compound (this compound).

    • PathHunter® Detection Reagents.

    • Luminometer.

  • Procedure:

    • The engineered cells are plated in a microplate.

    • The cells are stimulated with the test compound.

    • If the compound activates the receptor, β-arrestin is recruited, bringing the two enzyme fragments together to form an active enzyme.

    • The detection reagents, which contain a substrate for the active enzyme, are added.

    • The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured with a luminometer.

Conclusion

This compound is a µ-opioid receptor agonist with a preference for this receptor subtype over δ- and κ-opioid receptors. However, its potency as an agonist is weak, which is reflected in its limited efficacy in in vivo models of analgesia. While its traditional use suggests some therapeutic potential, further investigation into its pharmacological properties, including structure-activity relationships to potentially enhance potency, is warranted. A significant gap in the current knowledge is the lack of comprehensive toxicological data, which is a critical aspect that needs to be addressed in future research to fully evaluate its potential as a therapeutic agent. The experimental methodologies outlined in this document provide a framework for the continued investigation of this compound and other novel compounds targeting the opioid system.

References

In Silico Modeling of (Z)-Akuammidine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Z)-Akuammidine is a monoterpene indole (B1671886) alkaloid derived from the seeds of Picralima nitida, a plant traditionally used in West African medicine for its analgesic properties. This technical guide provides an in-depth overview of the in silico modeling of this compound's interaction with its primary pharmacological targets, the opioid receptors. We present a comprehensive summary of its receptor binding affinities, detailed experimental protocols for receptor binding assays, and a complete workflow for conducting in silico molecular docking studies. Furthermore, this guide illustrates the key signaling pathways associated with opioid receptor activation, offering a complete picture for researchers, scientists, and drug development professionals.

Introduction

This compound is one of several alkaloids isolated from Picralima nitida that has been shown to interact with the endogenous opioid system.[1][2] These alkaloids are structurally distinct from classic opioid ligands like morphine.[3] Understanding the specific binding modes and functional consequences of this compound's interaction with opioid receptors is crucial for its potential development as a novel analgesic or therapeutic agent. In silico modeling, including molecular docking and dynamics simulations, offers a powerful computational approach to elucidate these interactions at an atomic level, complementing and guiding experimental research. This guide outlines the foundational knowledge and methodologies required to computationally investigate the binding of this compound to opioid receptors.

This compound Receptor Binding Profile

Experimental studies have characterized the binding affinity of this compound for the three classical opioid receptors: mu (μ), delta (δ), and kappa (κ). The data, primarily derived from radioligand displacement assays, indicates a preferential binding to the μ-opioid receptor.

LigandReceptorBinding Affinity (Kᵢ) in μMReference(s)
This compoundμ-opioid receptor0.6[1][2]
δ-opioid receptor2.4[1][2]
κ-opioid receptor8.6[1][2]

Experimental Protocols: Receptor Binding Assays

The quantitative data presented above is typically generated using competitive radioligand binding assays. Below is a detailed protocol representative of the methodology used in the cited literature.

Radioligand Displacement Assay for Opioid Receptors

Objective: To determine the binding affinity (Kᵢ) of a test compound, this compound, by measuring its ability to displace a radiolabeled ligand from μ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • For μ-opioid receptor: [³H]DAMGO

    • For δ-opioid receptor: [³H]DPDPE

    • For κ-opioid receptor: [³H]U69,593

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: 96-well microplates, filtration apparatus, glass fiber filters, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Receptor membranes, radioligand at a concentration close to its Kd, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) to saturate the receptors.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow

The following section outlines a typical workflow for performing a molecular docking study of this compound with opioid receptors.

In_Silico_Modeling_Workflow A 1. Ligand Preparation This compound 3D Structure Generation Energy Minimization D 4. Molecular Docking Run Docking Algorithm (e.g., AutoDock Vina) Generate Multiple Binding Poses A->D Input Ligand B 2. Receptor Preparation Select PDB Structures (e.g., 4DKL, 5C1M, 6DDF) Remove Water & Ligands Add Hydrogens & Assign Charges C 3. Binding Site Definition Identify Active Site from Co-crystallized Ligand Define Docking Grid Box B->C Processed Receptor C->D Target Site E 5. Pose Analysis & Scoring Rank Poses by Binding Energy Analyze Key Interactions (H-bonds, Hydrophobic) D->E Docked Poses F 6. Post-Docking Analysis (Optional) Molecular Dynamics Simulation MM-PBSA/GBSA Binding Energy Calculation E->F Refinement G 7. Interpretation & Hypothesis Generation Relate Docking Score to Experimental Ki Identify Key Residues for Binding E->G Analyzed Results F->G Refined Data

Figure 1. A generalized workflow for the in silico molecular docking of this compound.

Detailed Methodologies for In Silico Modeling
  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges to the atoms.

  • Receptor Preparation:

    • Download the crystal structures of the μ, δ, and κ opioid receptors from the Protein Data Bank (PDB). Relevant PDB IDs include 4DKL (μ-opioid receptor), 4N6H (δ-opioid receptor), and 4DJH (κ-opioid receptor).

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other non-essential molecules.

    • Add polar hydrogen atoms and assign partial charges to the protein atoms using tools like AutoDockTools or the Protein Preparation Wizard in Schrödinger Maestro.

  • Binding Site Definition:

    • Identify the active site of the receptor, typically the location of the co-crystallized ligand in the PDB structure.

    • Define a grid box that encompasses the entire binding pocket to constrain the docking search space.

  • Molecular Docking:

    • Use a molecular docking program such as AutoDock Vina, GOLD, or Glide.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of this compound within the receptor's active site.

  • Pose Analysis and Scoring:

    • The docking program will provide a score for each generated pose, typically representing the predicted binding free energy (e.g., in kcal/mol).

    • Rank the poses based on their scores.

    • Visually inspect the top-ranked poses to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between this compound and the amino acid residues of the receptor.

  • Post-Docking Analysis (Optional but Recommended):

    • To further refine the predicted binding mode and assess its stability, perform molecular dynamics (MD) simulations of the top-ranked ligand-receptor complex.

    • Use techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD simulation trajectory, which can provide a more accurate estimate than the initial docking score.

  • Interpretation and Hypothesis Generation:

    • Correlate the computational results (docking scores, binding energies, and key interactions) with the experimental binding affinity data.

    • Formulate hypotheses about the key structural determinants of this compound's binding and selectivity for the μ-opioid receptor. These hypotheses can then be tested experimentally through site-directed mutagenesis studies.

Opioid Receptor Signaling Pathways

Upon agonist binding, such as with this compound, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammidine This compound OpioidReceptor Opioid Receptor (μ, δ, or κ) Akuammidine->OpioidReceptor Binds G_protein Gi/o Protein (αβγ complex) OpioidReceptor->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channels G_betagamma->K_channel Activates Ca_channel Ca2+ Channels G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Produces K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx

Figure 2. Canonical signaling pathway of opioid receptors upon agonist binding.

The activation of Gαi/o subunits inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. Additionally, Gβγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx. Both hyperpolarization and reduced calcium influx contribute to a decrease in neuronal excitability and neurotransmitter release, which are the underlying mechanisms of analgesia.

Conclusion

This technical guide has provided a comprehensive framework for the in silico investigation of this compound's binding to opioid receptors. By integrating experimental binding data with detailed computational methodologies and an understanding of the relevant signaling pathways, researchers can gain significant insights into the molecular basis of this natural product's activity. The workflow and protocols described herein serve as a valuable resource for drug development professionals seeking to explore the therapeutic potential of this compound and other novel opioid receptor ligands. Future work should focus on leveraging these in silico models to design derivatives of this compound with improved affinity, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Extraction of (Z)-Akuammidine from Picralima nitida Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the isolation and extraction of (Z)-Akuammidine, a bioactive alkaloid found in the seeds of Picralima nitida. The compound has garnered interest for its potential pharmacological activities, including its interaction with opioid receptors.[1][2] This document outlines the necessary materials, equipment, and a step-by-step procedure for its extraction and purification.

I. Introduction to this compound

This compound, also known as akuammidine (B1680586), is an indole (B1671886) alkaloid present in the seeds of the Picralima nitida tree, which is native to West Africa.[2] Traditionally, the seeds have been used in herbal medicine for their analgesic, anti-inflammatory, and antipyretic properties.[2][3] Research has shown that akuammidine exhibits a preference for μ-opioid binding sites, suggesting its potential as a modulator of the opioid system.[1][4] The complex mixture of alkaloids in Picralima nitida seeds necessitates a robust extraction and purification strategy to isolate this compound for further pharmacological investigation.[2]

II. Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound. While specific yields and purity from a standardized extraction process are not extensively detailed in the public literature, the provided data focuses on its binding affinity to opioid receptors.

ParameterValueReceptor TypeReference
Ki Value 0.6 µMµ-opioid[1][4]
8.6 µMκ-opioid[1][4]
2.4 µMδ-opioid[1][4]

Note: The Ki value represents the concentration of the ligand at which 50% of the receptors are occupied. Lower Ki values indicate a higher binding affinity.

III. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and extraction of this compound from Picralima nitida seeds.

Extraction_Workflow cluster_0 Phase 1: Seed Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification A Picralima nitida Seeds B Drying and Grinding A->B C Defatting with Petroleum Ether B->C D Alkaloid Extraction (e.g., with Methanol (B129727) or Ethanol) C->D E Acid-Base Partitioning D->E F Chromatographic Separation (e.g., CCC, HPLC) E->F G Isolated this compound F->G

Caption: General workflow for the isolation of this compound.

IV. Detailed Experimental Protocol

This protocol is a composite of general alkaloid extraction methods and specific techniques reported for the isolation of alkaloids from Picralima nitida.[3][5][6][7]

Materials and Equipment:

  • Dried and powdered seeds of Picralima nitida

  • Petroleum ether

  • Methanol or Ethanol

  • Dichloromethane (B109758) (CH2Cl2)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) (e.g., 2% solution)

  • Ammonium (B1175870) hydroxide (B78521) (NH4OH) or Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Separatory funnels

  • pH meter or pH paper

  • Chromatography system (e.g., Counter-current chromatography (CCC) or High-performance liquid chromatography (HPLC))

  • Glassware (beakers, flasks, etc.)

  • Filter paper

Protocol:

1. Seed Preparation and Defatting: a. Dry the seeds of Picralima nitida to a constant weight and grind them into a fine powder. b. The powdered seeds (e.g., 1.8 kg) are first soaked in petroleum ether for 48 hours to remove fats and oils.[8] c. Filter the mixture and discard the petroleum ether fraction. The defatted seed powder is then air-dried.

2. Alkaloid Extraction: a. The defatted powder is then subjected to extraction with a polar solvent like methanol or ethanol. This can be done through maceration or Soxhlet extraction. b. For maceration, soak the powder in the solvent for an extended period (e.g., 24-48 hours) with occasional stirring. c. Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent to ensure maximum recovery of alkaloids. d. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment: a. Dissolve the crude extract in an acidic aqueous solution (e.g., 2% HCl). This will protonate the basic alkaloids, making them soluble in the aqueous phase. b. Wash the acidic solution with a non-polar solvent like dichloromethane to remove neutral and acidic impurities. Discard the organic layer. c. Basify the aqueous layer to a pH of approximately 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents. d. Extract the now basic aqueous solution multiple times with dichloromethane. e. Combine the organic layers, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield a crude total alkaloid extract.

4. Chromatographic Purification: a. The crude alkaloid extract is a mixture of several compounds, including akuammine, akuammicine, and pseudo-akuammigine, in addition to this compound.[3] b. Further purification is necessary to isolate this compound. A highly effective method for separating these closely related alkaloids is pH-zone-refining countercurrent chromatography (CCC).[3] c. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can be employed for final purification. d. The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.

5. Characterization: a. The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

V. Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound at the μ-opioid receptor.

Signaling_Pathway cluster_0 Cellular Environment A This compound B μ-Opioid Receptor A->B Binds to C G-Protein Activation B->C Activates D Inhibition of Adenylyl Cyclase C->D F Modulation of Ion Channels C->F E Decrease in cAMP D->E G Cellular Response (e.g., Analgesia) E->G F->G

Caption: Proposed signaling pathway of this compound via μ-opioid receptor.

VI. Conclusion

The protocol described provides a comprehensive framework for the successful isolation and purification of this compound from Picralima nitida seeds. The enriched alkaloid fraction obtained through acid-base partitioning, followed by advanced chromatographic techniques, is crucial for obtaining a high-purity compound suitable for pharmacological studies. The presented quantitative data on its receptor binding affinity underscores its potential as a valuable compound for drug discovery and development, particularly in the context of pain management and opioid research.

References

Total Synthesis of (Z)-Akuammidine and its Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the indole (B1671886) alkaloid (Z)-Akuammidine and its analogues. Detailed experimental protocols for key synthetic steps are presented, alongside tabulated quantitative data for easy comparison of reaction outcomes. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

This compound is a member of the sarpagan and akuammiline (B1256633) family of monoterpenoid indole alkaloids, which are known for their complex, polycyclic structures and interesting biological activities.[1] The development of synthetic routes to these molecules is a significant challenge in organic chemistry and is of great interest for the potential development of new therapeutic agents. This document outlines a recently developed unified approach that has led to the first total synthesis of akuammidine (B1680586) and its (Z)-isomer.[1]

Synthetic Strategy Overview

The total synthesis of this compound and its analogues is achieved through a structure-units-oriented approach. This strategy involves the initial construction of a key common intermediate, an indole-fused azabicyclo[3.3.1]nonane, which serves as a versatile scaffold for the divergent synthesis of various sarpagan, ajmaline, and koumine (B8086292) type alkaloids.[1]

Key transformations in this synthetic approach include a boron trifluoride etherate mediated tandem cascade cyclization to establish the core azabicyclo[3.3.1]nonane structure, and a samarium(II) iodide mediated SET cyclization to form the bridged-hexahydropyridine E-ring.[1] The stereochemistry at the C16 position and the geometry of the C19-C20 double bond are controlled in later stages of the synthesis to afford the specific target alkaloids.[1]

Synthetic_Pathway_Overview L-tryptophan L-tryptophan Advanced_Intermediate_24 Advanced Intermediate (Indole-fused azabicyclo[3.3.1]nonane) L-tryptophan->Advanced_Intermediate_24 Multi-step synthesis Akuammidine_Precursor Akuammidine Precursor (Compound 26) Advanced_Intermediate_24->Akuammidine_Precursor Aldol (B89426) Condensation Z_Akuammidine This compound Akuammidine_Precursor->Z_Akuammidine Final transformations Analogues Analogues Akuammidine_Precursor->Analogues Divergent Synthesis

Caption: Overview of the synthetic strategy for this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound, derived from the advanced intermediate 24 .

Synthesis of Akuammidine Precursor (26)

This protocol describes the crucial aldol condensation step to introduce the hydroxymethyl group at the C16 position with the desired stereochemistry.

  • To a solution of advanced intermediate 24 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.2 eq).

  • The resulting mixture is stirred at -78 °C for 1 hour.

  • Gaseous formaldehyde, generated by heating paraformaldehyde, is then bubbled through the solution.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired C16 stereoisomer 26 and its byproduct 27 .[1]

Quantitative Data

The following table summarizes the yields for the key transformation in the synthesis of the akuammidine precursor.

EntryStarting MaterialProduct(s)Yield (%)
1Advanced Intermediate 24 Compound 26 55
2Advanced Intermediate 24 Byproduct 27 17
3Advanced Intermediate 25 Compound 28 42
4Advanced Intermediate 25 Byproduct 29 30

Table 1: Yields for the Aldol Condensation Step.[1]

Synthesis of this compound and its Analogues

The final transformations from the akuammidine precursor 26 to afford this compound and other analogues involve a series of carefully controlled reactions, including functional group manipulations and cyclizations. The specific conditions for these final steps are often tailored to achieve the desired stereochemistry and functionalization of the final product.

Experimental_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Final Transformations Start Advanced Intermediate 24 LDA Addition of LDA at -78 °C Start->LDA Formaldehyde Reaction with Formaldehyde LDA->Formaldehyde Quench Aqueous Workup and Extraction Formaldehyde->Quench Purification Flash Column Chromatography Quench->Purification Product Akuammidine Precursor 26 Purification->Product Precursor Akuammidine Precursor 26 Functional_Group Functional Group Interconversion Precursor->Functional_Group Cyclization Final Ring Closure Functional_Group->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: Biological Activity of Akuammidine and Analogues

This compound and its analogues have garnered significant interest due to their potential pharmacological activities. Several studies have investigated their interactions with various biological targets, particularly opioid receptors.

  • Opioid Receptor Activity: Akuammidine has been shown to exhibit a preference for μ-opioid binding sites.[2] This has prompted further research into semi-synthetic analogues to explore the structure-activity relationships and potentially develop novel analgesics.

  • Anti-inflammatory and Anti-asthmatic Properties: In vitro biological evaluations have identified akuammidine as having potential anti-inflammatory and anti-asthmatic properties.[3]

  • Other Biological Activities: Various akuammiline alkaloids have been reported to possess a range of other biological activities, including anti-cancer and anti-bacterial effects. The development of efficient synthetic routes, such as the one described herein, will undoubtedly facilitate more in-depth biological investigations of these complex natural products and their analogues.

References

Application Notes and Protocols for the Quantification of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid found in plants of the Apocynaceae family, notably in Picralima nitida and Alstonia scholaris. As a stereoisomer of Akuammidine, it is of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant materials, extracts, and biological samples, is crucial for research and development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary focus is on a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method, which is capable of distinguishing between stereoisomers. Additionally, a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented as a more accessible alternative.

Analytical Methods Overview

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and ability to differentiate between isomers. It is particularly suitable for analyzing complex matrices and for bioanalytical applications where low detection limits are required.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of this compound in less complex matrices, such as standardized extracts or bulk material. Its sensitivity is lower than that of LC-MS/MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described. These values are based on typical performance characteristics observed for the analysis of similar indole alkaloids and should be validated in-house for specific applications.[1][2]

ParameterLC-MS/MS Method (Representative Data)HPLC-UV Method (Representative Data)
Linearity Range 0.1 - 100 ng/mL (R² ≥ 0.998)0.5 - 50 µg/mL (R² ≥ 0.999)
Limit of Detection (LOD) 0.05 ng/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.5 µg/mL
Accuracy (% Recovery) 95.2 - 104.5%97.8 - 102.3%
Precision (% RSD) Intra-day: < 4.5%, Inter-day: < 6.8%Intra-day: < 2.0%, Inter-day: < 3.5%

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of this compound in plant extracts.

1. Sample Preparation (Solid-Liquid Extraction)

  • Accurately weigh 100 mg of finely powdered plant material.

  • Add 10 mL of methanol (B129727) containing 0.1% formic acid.

  • Sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare a serial dilution of the extract with the mobile phase to fall within the calibration range.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase:

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions (representative):

    • This compound: Precursor ion (Q1) m/z 353.2 → Product ion (Q3) m/z (to be determined by infusion of a standard)

    • Internal Standard (e.g., Strychnine): Precursor ion (Q1) m/z 335.2 → Product ion (Q3) m/z 184.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flow Rates: To be optimized for the specific instrument.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a robust method for the quantification of this compound in less complex samples.

1. Sample Preparation

Follow the same sample preparation procedure as described in Protocol 1.

2. HPLC-UV Instrumentation and Conditions

  • Liquid Chromatograph: HPLC system with a UV/PDA detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.5) (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound)

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Plant Material extract Solid-Liquid Extraction (Methanol + 0.1% Formic Acid) weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Injection into UPLC/HPLC filter->inject Diluted Extract separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM Mode) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

method_selection start Start: Select Analytical Method matrix_complexity Complex Matrix? (e.g., biological fluid) start->matrix_complexity sensitivity High Sensitivity Required? (< 1 ng/mL) matrix_complexity->sensitivity Yes hplcuv Use HPLC-UV matrix_complexity->hplcuv No lcmsms Use LC-MS/MS sensitivity->lcmsms Yes sensitivity->hplcuv No

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Note: High-Performance Liquid Chromatography for the Purification of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Akuammidine is a monoterpenoid indole (B1671886) alkaloid found in various plants, including Picralima nitida and Alstonia scholaris.[1][2] This compound has garnered significant interest due to its potential pharmacological activities, including its interaction with opioid receptors.[2][3][4][5] As research into its therapeutic potential continues, the need for pure this compound for in vitro and in vivo studies is crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[1][2][6]
Molecular Weight352.43 g/mol [1][2][6]
AppearanceSolid / Crystalline Powder[6][]
Melting Point240-242 °C[6][]
Boiling Point513.0 ± 50.0 °C (Predicted)[6][]
pKa14.79 ± 0.10 (Predicted)[]
XlogP1.5[1][8]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound from a crude plant extract. Optimization may be required based on the specific matrix and concentration of the target compound.

Sample Preparation: Liquid-Liquid Extraction

Prior to HPLC purification, a preliminary extraction and partitioning step is necessary to enrich the alkaloid fraction.

  • Extraction: Macerate the dried and powdered plant material (e.g., seeds of Picralima nitida) with methanol (B129727) or ethanol. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the extraction efficiency of basic alkaloids.[9]

  • Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure.

    • Redissolve the residue in an acidic aqueous solution (e.g., 2N HCl).

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexanes) to remove non-basic compounds.

    • Basify the aqueous layer to a pH of approximately 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide).

    • Extract the free alkaloids into an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.[9]

  • Final Preparation: Evaporate the organic solvent to dryness. Dissolve the resulting enriched alkaloid fraction in the HPLC mobile phase for injection.

HPLC Purification

A reversed-phase HPLC method is suitable for the separation of this compound from other alkaloids and impurities.

Table of HPLC Conditions:

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)Provides good retention and separation for moderately polar compounds like indole alkaloids.[10]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase protonates the alkaloids, leading to sharper peaks by reducing interactions with residual silanols on the stationary phase.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic modifier to elute the compounds from the C18 column.
Gradient Elution 20-45% B over 30 minutesA gradient is often necessary for complex plant extracts to effectively separate compounds with a range of polarities.[11]
Flow Rate 2.0 - 4.0 mL/minAppropriate for a semi-preparative column of this dimension.
Detection Wavelength 254 nmA common wavelength for the detection of indole alkaloids which typically have UV absorbance in this region.[10]
Injection Volume 100 - 500 µLDependent on the concentration of the sample and the loading capacity of the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Post-Purification Processing
  • Fraction Collection: Collect the eluent corresponding to the peak of this compound based on the chromatogram.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

  • Structure Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table presents typical, illustrative results that could be obtained using the protocol described above.

Table of Illustrative Purification Results:

CompoundRetention Time (min)Purity (%)Recovery (%)
This compound15.8>98%85%
Impurity 112.4--
Impurity 218.2--

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning Enriched Alkaloid Extract Enriched Alkaloid Extract Solvent Partitioning->Enriched Alkaloid Extract HPLC Injection HPLC Injection Enriched Alkaloid Extract->HPLC Injection Fraction Collection Fraction Collection HPLC Injection->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Purity Analysis Purity Analysis Solvent Evaporation->Purity Analysis Structure Confirmation Structure Confirmation Purity Analysis->Structure Confirmation Purified this compound Purified this compound Structure Confirmation->Purified this compound

Caption: Workflow for the purification of this compound.

Signaling Pathway

This compound has been shown to interact with opioid receptors. The diagram below depicts a simplified signaling pathway for a G-protein coupled opioid receptor.

G Z_Akuammidine This compound Opioid_Receptor Opioid Receptor (GPCR) Z_Akuammidine->Opioid_Receptor Binds to G_Protein Gαi/o Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Decreased levels lead to

Caption: Simplified signaling pathway of this compound via an opioid receptor.

References

In Vitro Assays for (Z)-Akuammidine Opioid Receptor Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid found in the seeds of the West African tree Picralima nitida. Traditional medicine has utilized extracts from this plant for various purposes, including pain management. Modern pharmacological research has identified that this compound and related alkaloids interact with the endogenous opioid system. This document provides detailed application notes and protocols for in vitro assays to characterize the opioid receptor activity of this compound. The protocols outlined below are standard methodologies used in the field of opioid pharmacology and can be adapted for the specific investigation of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the binding affinity of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

LigandReceptor SubtypeAssay TypePreparationKᵢ (µM)Reference
This compoundMu (µ)Radioligand BindingNot Specified0.6[1][2]
This compoundDelta (δ)Radioligand BindingNot Specified2.4[1][2]
This compoundKappa (κ)Radioligand BindingNot Specified8.6[1][2]

Note: Functional data for this compound, such as EC₅₀ and Eₘₐₓ values from functional assays, are not as readily available in the literature as binding affinity data. The protocols below provide the framework to determine these crucial parameters.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o. Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also modulate various downstream effectors, including ion channels.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Akuammidine This compound Akuammidine->MOR Binds G_alpha->AC Ion_Channel Ion Channel (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to Ion_Channel->Response Leads to radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up 96-well plate: - Assay Buffer - Radioligand - this compound (varying conc.) - Controls (Total & Non-specific) prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes incubate Incubate (60-90 min, RT) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analyze end_node End analyze->end_node gtp_gamma_s_workflow start Start prep_membranes Prepare Cell Membranes start->prep_membranes setup_assay Set up 96-well plate: - Assay Buffer - GDP - this compound (varying conc.) prep_membranes->setup_assay add_membranes Add Membrane Preparation setup_assay->add_membranes pre_incubate Pre-incubate (15-30 min, 30°C) add_membranes->pre_incubate initiate_reaction Add [³⁵S]GTPγS pre_incubate->initiate_reaction incubate Incubate (60 min, 30°C) initiate_reaction->incubate filter_wash Filter and Wash incubate->filter_wash quantify Quantify Radioactivity filter_wash->quantify analyze Data Analysis (Determine EC₅₀ and Eₘₐₓ) quantify->analyze end_node End analyze->end_node camp_assay_workflow start Start plate_cells Plate Cells in Multi-well Plate start->plate_cells add_compound Add this compound (varying concentrations) plate_cells->add_compound add_forskolin Add Forskolin to Stimulate Adenylyl Cyclase add_compound->add_forskolin incubate Incubate (37°C) add_forskolin->incubate detect_camp Lyse Cells and Detect cAMP incubate->detect_camp analyze Data Analysis (Determine IC₅₀/EC₅₀ and Eₘₐₓ) detect_camp->analyze end_node End analyze->end_node

References

Application Notes and Protocols for Radioligand Binding Assay of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole (B1671886) alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally used in medicine, this compound has garnered scientific interest for its pharmacological properties. Notably, this compound exhibits binding affinity for opioid receptors, with a preference for the µ-opioid receptor (MOR) over the δ- and κ-opioid receptors.[1][2] Radioligand binding assays are a fundamental technique to quantitatively assess the interaction of a compound with its receptor target. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Principle of the Assay

This protocol describes a competitive binding assay, a core in vitro technique in pharmacology. The assay quantifies the ability of an unlabeled test compound, this compound, to displace a radiolabeled ligand that has a known high affinity and selectivity for the µ-opioid receptor. In this protocol, [³H]DAMGO, a selective MOR agonist, is used as the radioligand. The assay is performed using cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells that are stably expressing the human µ-opioid receptor.

The concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO is determined as the IC50 value. This value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity for the receptor.

Data Presentation

The binding affinities of this compound for the three main opioid receptor subtypes are summarized in the table below.

LigandReceptor SubtypeBinding Affinity (Ki) in µM
This compoundµ-opioid0.6[1][2]
δ-opioid2.4[2]
κ-opioid8.6[1][2]

Experimental Protocols

Materials and Reagents
  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (specific activity ~50-60 Ci/mmol).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Naloxone.

  • 96-well Plates: For setting up the assay.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell Harvester: For rapid filtration.

  • Scintillation Vials.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Membrane Preparation
  • Culture HEK293 cells stably expressing the human µ-opioid receptor to confluency.

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

  • Homogenize the cell lysate using a Dounce homogenizer or by sonication.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh, ice-cold binding buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in binding buffer, determine the protein concentration (e.g., using a BCA protein assay), and store in aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation on ice and dilute in binding buffer to a final concentration that will yield 10-20 µg of protein per well.

    • Prepare serial dilutions of this compound in binding buffer. The final concentrations should span a range that will produce a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Prepare the radioligand solution by diluting [³H]DAMGO in binding buffer to a final concentration at or below its Kd (typically around 1 nM).

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of binding buffer.

      • Non-specific Binding: 50 µL of 10 µM Naloxone.

      • Competition: 50 µL of each this compound dilution.

  • Incubation:

    • To each well, add 150 µL of the diluted membrane preparation.

    • Then, add 50 µL of the [³H]DAMGO solution to all wells.

    • The final assay volume in each well is 250 µL.

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]DAMGO) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Separation cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffers, Ligands, Membranes) C Add Membranes to 96-well Plate A->C B Prepare Serial Dilutions of this compound D Add this compound Dilutions, Naloxone (NSB), or Buffer (Total) B->D C->D E Add [3H]DAMGO (Radioligand) D->E F Incubate at RT (60-90 min) E->F G Rapid Filtration (Separates Bound/Free Ligand) F->G H Wash Filters G->H I Scintillation Counting (Measure Radioactivity) H->I J Calculate Specific Binding I->J K Plot Competition Curve (% Specific Binding vs. Log[Compound]) J->K L Determine IC50 K->L M Calculate Ki (Cheng-Prusoff Equation) L->M

Caption: Workflow for the this compound radioligand binding assay.

Signaling Pathway

The following diagram illustrates the competitive binding of this compound and the radioligand [³H]DAMGO to the µ-opioid receptor.

Competitive_Binding cluster_receptor µ-Opioid Receptor cluster_ligands MOR MOR Akuammidine This compound Akuammidine->MOR Binds Radioligand [3H]DAMGO Radioligand->MOR Binds & Displaced by This compound

Caption: Competitive binding at the µ-opioid receptor.

References

Application Notes and Protocols: cAMP Functional Assay for (Z)-Akuammidine G-protein Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpene indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally used in medicine for its analgesic properties, this compound has been identified as a ligand for opioid receptors, displaying a preference for the µ-opioid receptor (µOR). The µ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the µOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is a hallmark of µOR activation and is a critical mechanism underlying the analgesic and other pharmacological effects of opioid compounds.

A cyclic AMP (cAMP) functional assay is a robust and widely used method to quantify the agonist or antagonist activity of a compound at a Gi/o-coupled GPCR like the µ-opioid receptor.[1] By measuring the change in intracellular cAMP concentration upon treatment with a test compound, researchers can determine its potency and efficacy in activating the G-protein signaling pathway. This application note provides a detailed protocol for performing a cAMP functional assay to characterize the G-protein coupling of this compound at the µ-opioid receptor, along with relevant quantitative data for related alkaloids.

Signaling Pathway of a Gi-Coupled Receptor

The following diagram illustrates the canonical signaling pathway of a Gi-coupled receptor, such as the µ-opioid receptor, upon agonist binding.

Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) GPCR µ-Opioid Receptor (Gi-coupled) Agonist->GPCR Binds G_protein Gi Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_GDP Gαi-GDP G_protein->G_alpha_GDP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi-GTP G_alpha_GDP->G_alpha_GTP GDP/GTP Exchange G_alpha_GTP->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

Gi-protein coupled receptor signaling pathway.

Quantitative Data: Akuamma Alkaloids at the µ-Opioid Receptor

The following table summarizes the in vitro pharmacological data for this compound and related alkaloids from Picralima nitida at the human µ-opioid receptor. The data was obtained using a GloSensor™ cAMP assay in HEK293 cells stably expressing the µ-opioid receptor. The assay measures the inhibition of forskolin-stimulated cAMP production.

CompoundBinding Affinity (Ki, µM)cAMP Inhibition (IC50, µM)Efficacy (% Inhibition)
This compound0.323.14Not specified
Akuammine0.302.6Not specified
Pseudo-akuammigine0.59Not determinedMinimal inhibition
DAMGO (control agonist)Not specifiedPotent agonist100%

Data sourced from scientific literature.[2]

Experimental Protocol: GloSensor™ cAMP Assay for this compound

This protocol is adapted for a 96-well plate format using the Promega GloSensor™ cAMP Assay to determine the potency of this compound as an agonist at the µ-opioid receptor.

Materials
  • HEK293 cells stably expressing the human µ-opioid receptor (µOR-HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • pGloSensor™-22F cAMP Plasmid (Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • GloSensor™ cAMP Reagent (Promega)

  • This compound stock solution (in DMSO)

  • Forskolin (B1673556) stock solution (in DMSO)

  • DAMGO (µOR agonist control) stock solution (in DMSO)

  • Assay buffer (e.g., HBSS or CO2-independent medium)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Performance cluster_analysis Data Analysis A Seed µOR-HEK293 cells in 96-well plate B Transfect cells with pGloSensor™-22F plasmid A->B C Equilibrate cells with GloSensor™ cAMP Reagent D Prepare serial dilutions of This compound and controls C->D E Add forskolin to all wells (except baseline) D->E F Add this compound and controls to respective wells E->F G Incubate at room temperature F->G H Measure luminescence G->H I Normalize data to controls J Plot dose-response curve I->J K Calculate IC50 value J->K

Experimental workflow for the cAMP functional assay.
Detailed Procedure

Day 1: Cell Seeding and Transfection

  • Culture µOR-HEK293 cells to ~80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

  • Incubate for 4-6 hours at 37°C, 5% CO2.

  • Prepare the transfection complex according to the manufacturer's protocol. Briefly, dilute pGloSensor™-22F cAMP Plasmid and the transfection reagent in serum-free medium, incubate, and then add to the cells.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

Day 2: cAMP Assay

  • Reagent Preparation:

    • Prepare the GloSensor™ cAMP Reagent by dissolving it in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 100 µM down to 10 pM.

    • Prepare control solutions: DAMGO (positive control), assay buffer with DMSO (vehicle control), and a high concentration of an unlabeled agonist for the maximum inhibition control.

    • Prepare a working solution of forskolin in assay buffer. The final concentration should be one that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM, to be optimized).

  • Cell Equilibration:

    • Remove the culture medium from the cells.

    • Add 100 µL of the prepared GloSensor™ cAMP Reagent solution to each well.

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Compound Addition and Measurement:

    • Measure the baseline luminescence using a plate-reading luminometer.

    • Add a small volume (e.g., 10 µL) of the forskolin working solution to all wells except for the baseline control wells.

    • Immediately add a small volume (e.g., 10 µL) of the this compound serial dilutions and control solutions to the appropriate wells.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Measure the final luminescence in each well.

Data Analysis
  • Normalization:

    • Subtract the average baseline luminescence from all other readings.

    • Normalize the data to the forskolin-only (0% inhibition) and maximum inhibition controls (100% inhibition).

  • Dose-Response Curve:

    • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Conclusion

The cAMP functional assay is an essential tool for characterizing the G-protein coupling of ligands acting on Gi/o-coupled receptors. The provided protocol offers a detailed methodology for assessing the activity of this compound at the µ-opioid receptor. The quantitative data presented for related alkaloids provides a valuable reference for interpreting the experimental results. By employing this assay, researchers can effectively determine the potency and efficacy of this compound and other novel compounds, aiding in the drug discovery and development process for new analgesics and other therapeutics targeting the µ-opioid receptor.

References

Application Notes and Protocols for Utilizing (Z)-Akuammidine as a Drug Discovery Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the natural product (Z)-akuammidine as a foundational scaffold for the design and synthesis of novel drug candidates, with a primary focus on opioid receptor modulation. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate the exploration of the therapeutic potential of this unique molecular architecture.

Introduction

This compound is a monoterpene indole (B1671886) alkaloid isolated from the seeds of the Akuamma tree (Picralima nitida). This class of alkaloids is structurally distinct from traditional opioid ligands like morphine and fentanyl. This compound itself exhibits weak to moderate affinity for opioid receptors, making it an intriguing starting point for medicinal chemistry campaigns.[1][2] Its complex and rigid polycyclic structure provides a unique three-dimensional framework that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Semi-synthetic modifications of related akuamma alkaloids have demonstrated the potential to dramatically improve mu-opioid receptor (µOR) agonism, highlighting the promise of this scaffold.[1][3]

This document outlines a workflow for a drug discovery program centered on the this compound scaffold, from initial chemical modification to in vitro and in vivo characterization.

Drug Discovery Workflow Using the this compound Scaffold

A typical drug discovery workflow leveraging the this compound scaffold involves several key stages, from scaffold modification to preclinical evaluation.

cluster_0 Scaffold Modification & Library Synthesis cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation A This compound Scaffold B Semi-synthesis of Analogs (e.g., N-alkylation, Aromatic Substitution) A->B C Compound Library B->C D Primary Screen: Opioid Receptor Binding Assay C->D E Functional Assays: cAMP Inhibition & β-Arrestin Recruitment D->E F SAR Analysis E->F F->B Iterative Optimization G Lead Candidate Selection F->G H Nociception Assays (Hot Plate, Tail Flick) G->H I Preclinical Development H->I

Drug discovery workflow.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and a selection of semi-synthetic analogs of related akuamma alkaloids, akuammine (B1666748) and pseudo-akuammigine. This data illustrates the potential for significant improvements in opioid receptor affinity and potency through targeted chemical modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, µM) of Akuamma Alkaloids

Compound µ-Opioid Receptor (Ki) κ-Opioid Receptor (Ki) δ-Opioid Receptor (Ki) Reference
This compound 0.6 8.6 2.4 [1]
Akuammine 0.33 >10 >10 [1][2]
Pseudo-akuammigine 0.33 >10 >10 [1][2]
Akuammine Analogs
11-Bromo-akuammine 0.22 2.5 - [1]
11-Iodo-akuammine 0.12 1.8 - [1]
Pseudo-akuammigine Analogs

| N-Phenethyl-pseudo-akuammigine (PhEtPAK) | 0.012 | 0.44 | - |[3][4] |

Table 2: Functional Potency (EC50, µM) and Efficacy (%Emax) of Akuamma Alkaloids and Analogs at the µ-Opioid Receptor

Compound cAMP Inhibition (EC50) cAMP Inhibition (%Emax) β-Arrestin Recruitment (EC50) β-Arrestin Recruitment (%Emax) Reference
This compound 5.2 85 >10 - [1][2]
Akuammine 2.6 80 >10 - [1][2]
Pseudo-akuammigine 3.5 90 >10 - [1][2]
Pseudo-akuammigine Analogs
N-Phenethyl-pseudo-akuammigine (PhEtPAK) 0.075 100 0.15 95 [3][4]

| DAMGO (Reference Agonist) | 0.001 | 100 | 0.05 | 100 |[2] |

Experimental Protocols

Protocol 1: Generalized Semi-Synthesis of N-Substituted this compound Analogs

This protocol describes a generalized procedure for the N-alkylation of the indole nitrogen of the akuammidine (B1680586) scaffold, a modification that has been shown to significantly enhance potency in related alkaloids.[3][4]

Materials:

  • This compound (or a related akuamma alkaloid like pseudo-akuammigine)

  • Appropriate aldehyde or dimethyl acetal (B89532) (e.g., phenylacetaldehyde (B1677652) dimethyl acetal for N-phenethyl analog)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the corresponding dimethyl acetal (1.5-2.0 eq) followed by TES (3.0 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add TFA (5.0-10.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate (B1210297) in hexanes) to yield the desired N-substituted analog.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro µ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist)

  • Test compounds (e.g., this compound analogs)

  • Naloxone (B1662785) (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes

    • [³H]DAMGO (at a final concentration near its Kd, typically 1-2 nM)

    • Test compound, vehicle (for total binding), or a high concentration of naloxone (e.g., 10 µM, for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (one-site competition) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3: In Vitro cAMP Inhibition GloSensor™ Assay

This functional assay measures the ability of a µ-opioid receptor agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • HEK293 cells co-expressing the human µ-opioid receptor and the pGloSensor™-22F cAMP plasmid.

  • GloSensor™ cAMP Reagent

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compounds

  • CO₂-independent cell culture medium

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Preparation: Harvest the transfected cells and resuspend them in CO₂-independent medium containing 2% v/v GloSensor™ cAMP Reagent.

  • Equilibration: Incubate the cell suspension at room temperature for 2 hours to allow the reagent to equilibrate.

  • Plating: Dispense the cell suspension into the wells of the assay plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. For Gi-coupled receptors like µOR, pre-incubate with the agonist for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., to achieve EC80) to all wells to stimulate cAMP production.

  • Measurement: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the level of cAMP inhibition.

  • Data Analysis:

    • Normalize the data to the response of a reference agonist (e.g., DAMGO).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Protocol 4: In Vitro β-Arrestin Recruitment PathHunter® Assay

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and an indicator of G-protein independent signaling.

Materials:

  • PathHunter® β-Arrestin cell line co-expressing the µ-opioid receptor-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion.

  • PathHunter® Detection Reagents

  • Cell plating reagent

  • Test compounds

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the assay plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the cell plating reagent.

  • Compound Addition: Add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. Add the detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes.

  • Measurement: Read the chemiluminescent signal on a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Protocol 5: In Vivo Thermal Nociception Assays (Hot Plate and Tail Flick)

These assays are used to evaluate the analgesic efficacy of lead compounds in rodent models.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Hot plate apparatus (maintained at a constant temperature, e.g., 52-55°C)

  • Tail flick apparatus with a radiant heat source

  • Test compound formulated in an appropriate vehicle (e.g., saline, DMSO/saline)

  • Positive control (e.g., morphine)

  • Animal restraints (for tail flick)

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: On the day of the experiment, determine the baseline latency for each animal in both the hot plate and tail flick tests before any treatment.

    • Hot Plate: Place the mouse on the hot plate and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.

    • Tail Flick: Place the mouse in a restrainer, position its tail over the radiant heat source, and record the latency to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, oral).

  • Post-Treatment Measurements: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the latency measurements in both tests.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE values between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Visualization

This compound and its analogs primarily exert their effects through the µ-opioid receptor (µOR), a G-protein coupled receptor (GPCR). Upon agonist binding, µOR initiates two main signaling cascades: the G-protein dependent pathway, which is primarily responsible for analgesia, and the β-arrestin mediated pathway, which is implicated in receptor desensitization and some adverse effects.

Mu-Opioid Receptor (µOR) Signaling Pathway

cluster_0 G-Protein Dependent Pathway cluster_1 β-Arrestin Pathway Gai Gαi AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA inhibits Gbg Gβγ GIRK GIRK Channels Gbg->GIRK activates Ca Ca²⁺ Channels Gbg->Ca inhibits K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca->Ca_influx Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia GRK GRK P_uOR Phosphorylated µOR GRK->P_uOR phosphorylates BArr β-Arrestin P_uOR->BArr recruits Internalization Receptor Internalization (Desensitization) BArr->Internalization MAPK MAPK Pathway (ERK1/2) BArr->MAPK SideEffects Side Effects & Tolerance Internalization->SideEffects MAPK->SideEffects uOR_agonist This compound Analog (Agonist) uOR µ-Opioid Receptor uOR_agonist->uOR binds uOR->Gai activates uOR->GRK activates

µ-Opioid receptor signaling.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of (Z)-Akuammidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The asymmetric synthesis of this compound is a significant challenge in organic chemistry. The primary hurdles include:

  • Stereochemical Control: The molecule possesses multiple stereocenters, and achieving the correct absolute and relative stereochemistry is a major difficulty. This is particularly true for the C16 position and the geometry of the ethylidene side chain.

  • Construction of the Polycyclic Core: The synthesis requires the formation of a complex and strained pentacyclic ring system, including the characteristic azabicyclo[3.3.1]nonane motif.

  • Formation of the (Z)-Ethylidene Side Chain: Stereoselective installation of the (Z)-configured ethylidene group on the seven-membered ring is a known synthetic obstacle.

  • Low Overall Yields: Due to the multi-step nature of the synthesis, overall yields are often low, making it difficult to produce significant quantities of the final product.[1]

  • Purification: The separation of diastereomers and other closely related byproducts can be challenging, often requiring multiple chromatographic steps.[2][3]

Q2: Why is controlling the stereochemistry at C16 so difficult?

A2: The stereocenter at C16 is crucial for the biological activity of Akuammidine and its analogs. The difficulty in controlling its configuration arises from the potential for epimerization during various stages of the synthesis. Enzymatic studies have shown that even in biosynthesis, a mixture of diastereomers at C16 can be produced, which are then further modified by downstream enzymes to yield the naturally occurring stereochemistry.[4] In a laboratory setting, achieving high diastereoselectivity often requires carefully chosen chiral catalysts or auxiliaries and optimized reaction conditions.

Q3: What are the common strategies for constructing the akuammiline (B1256633) alkaloid core?

A3: Several strategies have been developed to construct the complex polycyclic core of akuammiline alkaloids. A prominent and effective method is the Silver(I)-catalyzed enantioselective dearomative cyclization cascade of tryptamine (B22526) or tryptophol (B1683683) derivatives. This approach allows for the rapid assembly of the tetracyclic core with high yields and enantiomeric excess.[5] Other methods include intramolecular Heck reactions and oxidative coupling strategies to form key ring structures.[6]

Troubleshooting Guides

This section provides troubleshooting advice for specific issues that may be encountered during the synthesis of this compound.

Issues with the Silver-Catalyzed Dearomative Cyclization

Problem: Low yield or poor enantioselectivity in the Ag(I)-catalyzed dearomative cyclization to form the tetracyclic core.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the silver salt (e.g., AgBF₄) is fresh and has been stored under anhydrous conditions. Consider using a combination of a silver salt and a chiral phosphoric acid, as this has been shown to improve enantioselectivity.[5]
Sub-optimal Solvent The choice of solvent can significantly impact the reaction. Screen a range of aprotic solvents with varying polarities, such as dichloromethane (B109758) (DCM), toluene, and tetrahydrofuran (B95107) (THF).
Incorrect Temperature Temperature control is critical for enantioselectivity. If the reaction is sluggish, a slight increase in temperature may be necessary. Conversely, if enantioselectivity is low, running the reaction at a lower temperature (e.g., 0°C or -20°C) may be beneficial.[6]
Ligand Issues The choice of chiral ligand is paramount. If using a chiral phosphoric acid, ensure it is of high purity. Consider screening different chiral ligands to find the optimal one for your specific substrate.

Troubleshooting Workflow for Silver-Catalyzed Dearomative Cyclization

start Low Yield or Poor Enantioselectivity check_catalyst Check Catalyst Activity and Purity start->check_catalyst screen_solvents Screen Solvents (DCM, Toluene, THF) check_catalyst->screen_solvents optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp screen_ligands Screen Chiral Ligands optimize_temp->screen_ligands success Improved Yield and Enantioselectivity screen_ligands->success

Caption: A decision-making workflow for troubleshooting the Ag(I)-catalyzed dearomative cyclization.

Challenges in the Formation of the (Z)-Ethylidene Side Chain

Problem: Poor stereoselectivity (formation of the E-isomer) or low yield during the introduction of the ethylidene side chain.

Potential Cause Suggested Solution
Unfavorable Elimination Conditions The stereochemical outcome of the elimination reaction to form the double bond is highly dependent on the reaction conditions. For a cis-elimination to favor the Z-isomer, specific reagents and conditions are required. An alternative is a two-step procedure involving an aldol (B89426) addition with acetaldehyde (B116499) followed by a stereoselective elimination.[1]
Steric Hindrance The steric environment around the reaction center can influence the E/Z ratio. Modifying protecting groups on nearby functionalities may alter the steric bias and favor the formation of the Z-isomer.
Reagent Choice for Elimination The choice of base and solvent for the elimination step is critical. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a common choice, but other non-nucleophilic bases should be considered.

Experimental Protocol: Stereoselective Formation of the Ethylidene Side Chain

A two-step procedure has been reported for the stereoselective introduction of an E-ethylidene group, which can be adapted to favor the Z-isomer by careful choice of elimination conditions.

  • Aldol Addition: To a solution of the lactam precursor in an anhydrous solvent (e.g., THF) at low temperature (-78°C), add a strong base (e.g., LDA) followed by acetaldehyde.

  • Elimination: The resulting hydroxyl group can be converted to a good leaving group (e.g., a mesylate). Subsequent treatment with a suitable base will induce elimination. The choice of conditions for this step is crucial for determining the E/Z ratio.[1]

Difficulties with the Intramolecular Heck Reaction

Problem: Low yield or lack of stereocontrol in a key intramolecular Heck reaction for ring closure.

Potential Cause Suggested Solution
Catalyst Deactivation Ensure the palladium catalyst is active. Use of a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ is common. The choice of phosphine (B1218219) ligand is also critical; screen various ligands (e.g., PPh₃, BINAP) to optimize the reaction.
Poor Regioselectivity of β-Hydride Elimination The regioselectivity of the β-hydride elimination step can lead to the formation of undesired isomers. This can sometimes be controlled by the choice of ligand or by adding silver salts to the reaction mixture, which can minimize alkene isomerization.[7]
High Dilution Not Maintained Intramolecular reactions are favored under high dilution conditions to minimize intermolecular side reactions. Add the substrate slowly to the reaction mixture using a syringe pump.[6]

Logical Flow for Troubleshooting Intramolecular Heck Reactions

start Low Yield in Heck Reaction check_catalyst_ligand Screen Pd Catalyst and Ligand start->check_catalyst_ligand adjust_dilution Ensure High Dilution Conditions check_catalyst_ligand->adjust_dilution optimize_base_solvent Optimize Base and Solvent adjust_dilution->optimize_base_solvent control_elimination Additives to Control β-Hydride Elimination (e.g., Ag salts) optimize_base_solvent->control_elimination success Improved Yield and Selectivity control_elimination->success

Caption: A systematic approach to troubleshooting low-yielding intramolecular Heck reactions.

Purification of Diastereomers

Problem: Difficulty in separating the desired this compound from its diastereomers.

Potential Cause Suggested Solution
Subtle Differences in Physical Properties Diastereomers can have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging.[3]
Compound Instability on Silica Gel The acidic nature of silica gel can sometimes cause degradation or isomerization of sensitive alkaloids.[2]
Co-elution of Impurities Other reaction byproducts may have similar retention factors to the desired product.

Strategies for Improved Separation of Diastereomers

Technique Description
High-Performance Liquid Chromatography (HPLC) Both normal-phase and reversed-phase HPLC can offer superior resolution for separating closely related diastereomers. Chiral HPLC columns can also be effective.[3]
Alternative Stationary Phases Consider using alumina (B75360) (basic or neutral) or bonded phases like cyano or diol for column chromatography, which may offer different selectivity compared to silica gel.[2]
Mobile Phase Modification Adding a small amount of a modifier to the mobile phase, such as triethylamine (B128534) for basic compounds, can improve peak shape and resolution by deactivating acidic sites on the silica gel.[2]
Fractional Crystallization If the diastereomers are crystalline, fractional crystallization from a suitable solvent system can be an effective method of purification.[3]

Workflow for Purification of Diastereomers

start Difficult Diastereomer Separation tlc_optimization Optimize TLC Conditions (Solvent System, Additives) start->tlc_optimization column_chromatography Attempt Column Chromatography (Silica, Alumina) tlc_optimization->column_chromatography hplc Employ Preparative HPLC (Normal or Reversed-Phase) column_chromatography->hplc crystallization Attempt Fractional Crystallization hplc->crystallization success Pure Diastereomers Obtained crystallization->success

Caption: A workflow for the systematic purification of challenging diastereomeric mixtures.

Experimental Protocols

General Protocol for Silver(I)-Catalyzed Enantioselective Dearomative Cyclization

This protocol is a general guideline based on reported procedures for the synthesis of the akuammiline core.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the ynone-tethered indole (B1671886) substrate in an anhydrous solvent (e.g., DCM).

  • Catalyst Addition: In a separate flask, prepare a solution of the silver(I) salt (e.g., AgBF₄) and the chiral phosphoric acid ligand in the same solvent.

  • Reaction: Cool the substrate solution to the desired temperature (e.g., 0°C). Add the catalyst solution dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Intramolecular Condensation using Mukaiyama's Reagent

This protocol is based on the use of Mukaiyama's reagent for the formation of the seven-membered E-ring in the synthesis of vincorine, a related akuammiline alkaloid.[1]

  • Preparation: To a solution of the amino acid precursor in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add a tertiary amine base (e.g., triethylamine).

  • Reagent Addition: Add Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting lactam by column chromatography.

References

Technical Support Center: Optimizing (Z)-Akuammidine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the extraction yield of Akuammidine from its natural sources. While literature specifically detailing the extraction of the (Z)-Akuammidine isomer is scarce, the principles and methods outlined here for the general extraction and purification of Akuammidine are fundamental and serve as a crucial first step. Subsequent isomeric separation would require specialized chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is Akuammidine and what is its primary source?

A1: Akuammidine is a monoterpene indole (B1671886) alkaloid. Its primary natural source is the seeds of the Akuamma tree, Picralima nitida, which is native to West Africa. The seeds contain a complex mixture of related alkaloids, including akuammine, pseudo-akuammigine, and akuammicine, which often present challenges during purification.[1][2][3]

Q2: What are the major challenges in achieving a high yield of Akuammidine?

A2: The main challenges include:

  • Low Concentration: Akuammidine is one of many alkaloids in Picralima nitida seeds, and its concentration can vary based on the plant's origin and harvesting time.

  • Co-extraction of Impurities: Initial solvent extraction pulls out a wide range of compounds, including fats, oils, pigments, and other alkaloids.

  • Similar Polarities: The various Akuamma alkaloids possess remarkably similar polarities, making their separation by traditional chromatographic methods difficult and often leading to low yields of the pure compound.[1]

  • Compound Degradation: Alkaloids can be sensitive to heat and pH extremes, potentially degrading during aggressive extraction processes.

Q3: What pre-extraction preparations are crucial for a good yield?

A3: Proper preparation of the plant material is critical. The dried seeds of Picralima nitida should be ground into a fine powder. This significantly increases the surface area available for solvent penetration, leading to a more efficient extraction. A preliminary defatting step is also highly recommended.[3][4]

Q4: How does pH manipulation improve extraction and purification?

A4: Akuammidine, like most alkaloids, is a basic compound. This property is exploited in acid-base extraction to separate it from neutral and acidic impurities.[5]

  • The initial acidic extraction protonates the alkaloids, converting them into their salt forms, which are soluble in the aqueous acidic solution.

  • After removing the plant material, the acidic solution is washed with a non-polar organic solvent to remove any remaining neutral impurities.

  • The aqueous solution is then made basic (e.g., with ammonium (B1175870) hydroxide), which deprotonates the alkaloid salts, converting them back to their free-base form.

  • The alkaloid free bases are no longer soluble in water but are soluble in non-polar organic solvents (like dichloromethane (B109758) or ethyl acetate), allowing them to be selectively extracted.[5][6]

Q5: What advanced methods can be used to purify Akuammidine from other alkaloids?

A5: While traditional methods like column chromatography and preparative TLC can be used, they often result in poor separation and yield loss due to the similar polarities of Akuamma alkaloids.[1] More advanced and efficient techniques include:

  • pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This technique has been successfully employed to isolate six major alkaloids from P. nitida seeds in high purity and quantity. It is a liquid-liquid chromatography method that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the target compounds.[1][7]

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase semi-preparative HPLC can be effective for purification, although scaling up can be resource-intensive.[1]

Q6: How can I approach the separation of the this compound isomer?

A6: Separating stereoisomers typically requires chiral chromatography. After obtaining a purified fraction of mixed Akuammidine isomers, you would need to screen various chiral stationary phases (CSPs) with a suitable mobile phase. HPLC with a chiral column is the most common approach for this type of separation.[8][9] The specific conditions would require experimental development.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of Akuammidine.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of total alkaloids in the crude extract. 1. Improper Solvent: The solvent polarity may not be optimal for extracting Akuammidine. 2. Insufficient Extraction Time/Temperature: The extraction may not have run long enough or at a suitable temperature to be efficient. 3. Poor Plant Material Quality: The seeds may have a naturally low alkaloid content. 4. Inadequate Grinding: A coarse powder reduces the surface area for extraction.1. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate). Ethanol is often a good starting point as it extracts both free bases and some alkaloid salts.[4] 2. Optimize extraction time and temperature. Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4] 3. Source high-quality, recently harvested seeds if possible. 4. Ensure the plant material is ground to a fine, consistent powder (e.g., 40-mesh).[4]
Crude extract is waxy/oily and difficult to handle. Co-extraction of Lipids: The primary extraction solvent has dissolved fats and oils from the seeds.Perform a defatting step before the main extraction. Soak the powdered seed material in a non-polar solvent like petroleum ether or n-hexane for several hours or overnight.[3] Discard the solvent and air-dry the powder before proceeding with the alkaloid extraction.
Difficulty separating Akuammidine from other alkaloids. Similar Polarities: Akuammine, pseudo-akuammigine, and other related alkaloids have very similar chemical structures and polarities.[1]1. Optimize Column Chromatography: Experiment with different solvent systems and gradients. 2. Use Advanced Chromatography: Employ methods with higher resolving power, such as preparative HPLC or pH-zone-refining countercurrent chromatography (pHZR-CCC).[1]
Suspected degradation of the target compound. 1. High Temperatures: Prolonged exposure to heat during solvent evaporation or Soxhlet extraction can degrade sensitive alkaloids. 2. Extreme pH: Harsh acidic or basic conditions can also cause degradation.1. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (e.g., < 50°C).[3] Consider non-thermal methods like maceration at room temperature. 2. Use moderately acidic and basic conditions (e.g., pH 2-3 and pH 9-10) during acid-base partitioning and avoid prolonged exposure.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Picralima nitida

This protocol provides a standard method for obtaining a crude alkaloid extract.

  • Preparation: Grind 100g of dried Picralima nitida seeds to a fine powder.

  • Defatting: Macerate the powder in 500mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter and discard the hexane. Allow the powdered material to air dry completely.

  • Alkalinization & Extraction:

    • Moisten the defatted powder with a 10% ammonium hydroxide (B78521) solution until it is distinctly basic (check with pH paper).

    • Pack the material into a percolator or use a large flask for maceration.

    • Extract the powder with dichloromethane (DCM) or ethyl acetate (B1210297) until the solvent runs clear. Maceration may require 3-5 days with solvent changes, while percolation is faster.

  • Acidification:

    • Combine the organic extracts and wash them with 2% sulfuric acid or 5% acetic acid (3 x 150mL). The alkaloid free bases will convert to their salts and move into the aqueous acidic layer.

    • Collect and combine the acidic aqueous layers.

  • Purification and Precipitation:

    • Wash the combined acidic layer with fresh DCM (2 x 100mL) to remove any remaining neutral impurities. Discard the DCM washes.

    • Cool the acidic solution in an ice bath and make it basic (pH 9-10) by slowly adding concentrated ammonium hydroxide. The crude alkaloid free bases will precipitate out of the solution.

  • Final Extraction & Drying:

    • Extract the precipitated alkaloids from the basic aqueous solution using DCM or ethyl acetate (4 x 150mL).

    • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

  • Further Steps: This crude extract can then be subjected to chromatographic techniques for the isolation of Akuammidine.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the Akuammidine extraction process.

ExtractionWorkflow A Picralima nitida Seeds B Grinding & Pulverizing A->B C Defatting (with n-Hexane) B->C D Alkaline Extraction (with DCM / EtOAc) C->D E Acid-Base Partitioning D->E F Crude Alkaloid Mixture E->F G Chromatographic Purification (e.g., CCC, Prep-HPLC) F->G H Isolated Akuammidine (Isomer Mixture) G->H I Chiral Separation H->I J Pure this compound I->J

Caption: General workflow for this compound extraction and isolation.

AcidBaseLogic cluster_org Organic Phase (DCM) cluster_aq Aqueous Phase A Alkaloid Free Base (R₃N) B Alkaloid Salt (R₃NH⁺) A->B + Acid (H⁺) D Neutral Impurities B->A + Base (OH⁻) C Acidic Impurities

Caption: Logic of acid-base partitioning for alkaloid purification.

TroubleshootingTree A Low Final Yield? B Is Crude Extract Yield Low? A->B Yes C Is Purity the Issue? A->C No, crude yield is OK D Optimize Initial Extraction: - Check Solvent - Increase Time/Temp - Improve Grinding B->D Yes E Optimize Purification: - Use High-Resolution Method (CCC/HPLC) - Check for Degradation (Heat/pH) - Improve Column Packing/Solvent System C->E Yes

Caption: Decision tree for troubleshooting low extraction yield.

References

Overcoming low potency of (Z)-Akuammidine in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low in vivo potency of (Z)-Akuammidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: We are observing low efficacy of this compound in our animal models. What are the potential reasons for this?

Low in vivo potency of this compound is a known challenge that can stem from two primary factors: its intrinsic pharmacodynamics (how it interacts with its target) and its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted).

  • Pharmacodynamics (Target Interaction): this compound is a known agonist of the mu-opioid receptor (µOR), but its potency is relatively weak.[1][2] Studies have shown that related akuamma alkaloids produce minimal effects in animal models of pain, which is consistent with their low potency at the µOR.[1]

  • Pharmacokinetics (ADME):

    • Poor Aqueous Solubility: Like many alkaloids, this compound is soluble in organic solvents like DMSO and acetone (B3395972) but has limited solubility in aqueous solutions, which can hinder its absorption in the gastrointestinal tract and its distribution in the bloodstream.[3][4]

    • Bioavailability: A comprehensive study on related akuamma alkaloids in rats revealed that even with high cell permeability, oral bioavailability was low.[5] This suggests that issues like first-pass metabolism or poor absorption may be significant hurdles.

    • Metabolism: Alkaloids can be subject to rapid metabolism in the liver, reducing the concentration of the active compound that reaches the target receptors.[5]

Question 2: What is the specific in vitro binding affinity and potency of Akuammidine at opioid receptors?

Several studies have characterized the binding affinity (Ki) of Akuammidine at the three main opioid receptors (μ, δ, and κ). This data is crucial for understanding its baseline activity before attempting to optimize its in vivo performance.

Receptor SubtypeBinding Affinity (Ki)Reference
Mu (μ) Opioid Receptor0.6 μM[3][6][7]
Delta (δ) Opioid Receptor2.4 μM[3][7]
Kappa (κ) Opioid Receptor8.6 μM[3][7]

Table 1: In Vitro Opioid Receptor Binding Affinities of Akuammidine.

These values indicate a preference for the µ-opioid receptor, but the affinity is in the micromolar range, which is considered relatively low for a potent therapeutic agent.

Question 3: How can we improve the formulation of this compound to enhance its solubility and bioavailability for in vivo experiments?

Addressing the poor aqueous solubility of this compound is a critical first step. Various formulation strategies can be employed to improve its dissolution and absorption.[8][9][10]

  • Co-solvents: Using a mixture of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds.[11] Common co-solvents for preclinical studies include DMSO, polyethylene (B3416737) glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[11]

  • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) are effective for lipophilic drugs.[11] Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gut, which enhances drug solubilization and absorption.[9][12]

  • Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophilic exterior and a lipophilic core that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[9][11][12] Derivatives like hydroxypropyl-beta-cyclodextrin are commonly used.[12]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][11] Techniques include micronization and nanomilling.[11]

Below is a workflow for selecting a suitable formulation strategy.

G cluster_0 cluster_1 Formulation Strategies cluster_2 start Initial State: This compound Powder solubility_test Assess Aqueous Solubility start->solubility_test cosolvent Co-solvent System (e.g., PEG, DMSO) solubility_test->cosolvent Poor lipid Lipid-Based System (e.g., SEDDS) solubility_test->lipid Poor cyclodextrin Cyclodextrin Complexation solubility_test->cyclodextrin Poor particle Particle Size Reduction solubility_test->particle Poor pk_study Conduct Preclinical Pharmacokinetic Study cosolvent->pk_study lipid->pk_study cyclodextrin->pk_study particle->pk_study evaluate Evaluate Bioavailability & Exposure pk_study->evaluate

Caption: Workflow for selecting a formulation strategy.
Question 4: Are there chemical modifications to the Akuammidine scaffold that can directly increase its potency?

Yes, recent research has demonstrated that semi-synthesis can be used to create derivatives of the akuamma alkaloid scaffold with significantly improved potency.[1][2] Structure-activity relationship (SAR) studies have identified key positions on the molecule where modifications can enhance binding affinity and agonist activity at the µ-opioid receptor.

A study on the related alkaloid pseudo-akuammigine found that adding a phenethyl group to the N1 position resulted in a 70-fold increase in potency at the µOR.[1][2] This modification highlights a promising strategy for developing more potent analogues.

CompoundParent/DerivativeµOR Potency (EC50)Fold IncreaseReference
Pseudo-akuammigineParent Natural Product~5.2 µM-[1]
N1-Phenethyl DerivativeSemi-synthetic75 nM~70x[1][2]

Table 2: Potency Improvement via Chemical Modification.

The diagram below illustrates the core scaffold and the key modification site.

G cluster_0 Akuamma Alkaloid Scaffold cluster_1 Modification Strategy cluster_2 Result Scaffold Mod Introduce Substituents at N1 Position (e.g., Phenethyl Group) Scaffold->Mod Modify Here Result Increased Potency at µ-Opioid Receptor Mod->Result

Caption: Chemical modification strategy for the Akuamma scaffold.
Question 5: What is the primary signaling pathway activated by this compound?

As a µ-opioid receptor agonist, this compound activates the Gi/o protein-coupled signaling cascade.[6] This pathway is canonical for opioid analgesics.

  • This compound Binding: The molecule binds to the extracellular domain of the µ-opioid receptor.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated intracellular Gi protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαi subunit inhibits adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ dimer can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

  • Cellular Response: The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting the release of neurotransmitters, which ultimately produces an analgesic effect.

G cluster_0 cluster_1 Cell Membrane cluster_2 aku This compound uOR μ-Opioid Receptor aku->uOR Binds Gi Gi Protein (Inactive) uOR->Gi Activates Gai Gαi-GTP (Active) Gi->Gai Gbg Gβγ (Active) Gi->Gbg AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: µ-Opioid receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Hot-Plate Analgesia Assay

This protocol is used to assess the antinociceptive effects of this compound in rodents, a common method for evaluating the efficacy of opioid agonists.[1]

Objective: To measure the latency of a thermal pain response in mice or rats following administration of this compound.

Materials:

  • Hot-plate apparatus (set to 55 ± 0.5 °C)

  • Test animals (e.g., C57BL/6 mice)

  • This compound formulation

  • Vehicle control (e.g., saline, or the formulation vehicle)

  • Positive control (e.g., Morphine, 10 mg/kg)

  • Syringes for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

  • Timer

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds).

  • Dosing: Administer the this compound formulation, vehicle, or positive control to the animals via the chosen route (e.g., s.c.).

  • Post-Dosing Measurement: At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after injection, place the animals back on the hot plate and measure their response latency as in step 2.

  • Data Analysis: Convert the response latencies to the percentage of Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

  • Compare the %MPE between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Simple Co-solvent Formulation for Preclinical Studies

Objective: To prepare a clear, injectable solution of this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Sterile Saline (0.9% NaCl) or Water for Injection

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Solubilization: Add a small volume of DMSO to the powder (e.g., 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used if necessary.

  • Adding Co-solvent: Add PEG 400 to the solution (e.g., 30% of the final volume). Vortex again until the solution is clear and homogenous.

  • Final Dilution: Slowly add the sterile saline or water for injection to reach the final desired volume (e.g., the remaining 60%). Add this final diluent dropwise while vortexing to prevent precipitation of the compound.

  • Final Formulation Example (10% DMSO / 30% PEG 400 / 60% Saline):

    • For a final volume of 1 mL:

    • Dissolve this compound in 100 µL of DMSO.

    • Add 300 µL of PEG 400 and mix.

    • Add 600 µL of sterile saline and mix.

  • Inspection: Visually inspect the final solution for any precipitation or cloudiness. The solution should be clear before administration. Prepare fresh on the day of the experiment.

References

Stability issues of (Z)-Akuammidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Z)-Akuammidine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For solid this compound, it is recommended to store the compound in a dry, dark environment. For short-term storage (days to weeks), a temperature of 2°C to 8°C is suitable.[1] For long-term storage (months to years), desiccate and store at -20°C.[2]

Q2: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare and use solutions on the same day.[2][3] If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[2][3] Under these conditions, the solution may be stable for up to 24 months.[3] Before use, it is advisable to allow the vial to warm to room temperature for at least one hour before opening to avoid condensation.[2]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]

Q4: I'm having trouble dissolving this compound. What can I do?

To enhance the solubility of this compound, you can gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.[2]

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common stability issues that may be encountered during experiments involving this compound in solution.

Problem 1: Loss of compound potency or concentration over a short period.

  • Possible Cause: Degradation due to improper storage or experimental conditions. Indole (B1671886) alkaloids, in general, can be sensitive to pH, temperature, and light.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that stock solutions are stored at -20°C in tightly sealed vials and protected from light.

    • Assess pH of the Medium: Indole alkaloids can be unstable in acidic conditions.[4][5] If your experimental medium is acidic, consider adjusting the pH or minimizing the time the compound is in the acidic solution.

    • Control Temperature: Elevated temperatures can accelerate degradation. For instance, some related indole alkaloids show significant degradation at temperatures of 40°C and above.[4][5] Maintain experiments at a controlled room temperature or below, if possible.

    • Protect from Light: Exposure to light, particularly UV light, can cause photodegradation. Conduct experiments in amber vials or protect them from direct light.

Problem 2: Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze Degradation Products: If your analytical method allows, try to obtain mass spectra of the unknown peaks to get an initial idea of their structures. Common degradation pathways for the indole core involve oxidation.

    • Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their retention times, you can perform forced degradation studies. This involves exposing a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light.[6][7][8][9][10]

    • Review Literature on Similar Compounds: Research the degradation pathways of structurally related indole alkaloids to predict potential degradation products.

Problem 3: Variability in experimental results between different batches of solution.

  • Possible Cause: Inconsistent solution preparation and handling, or degradation occurring at different rates.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure that all solutions are prepared using a consistent protocol, including the solvent, concentration, and dissolution method.

    • Prepare Fresh Solutions: As recommended, prepare fresh solutions for each experiment to minimize the impact of any potential degradation over time.[2][3]

    • Implement a Stability-Indicating Analytical Method: Use a validated HPLC or LC-MS method that can separate the intact this compound from its potential degradation products. This will allow you to accurately quantify the concentration of the active compound in your solutions.

Summary of Potential Stability Factors

The following table summarizes factors that can influence the stability of this compound in solution, based on general knowledge of indole alkaloid chemistry. Specific quantitative data for this compound is not currently available and should be determined experimentally.

FactorPotential Effect on StabilityRecommendations
pH Degradation may be accelerated in acidic conditions. Some indole alkaloids are known to be acid labile.[4][5]Maintain solutions at a neutral or slightly basic pH if the experimental design allows. Minimize exposure time to acidic environments.
Temperature Higher temperatures can increase the rate of degradation.Store stock solutions at -20°C. Conduct experiments at controlled room temperature or below. Avoid prolonged exposure to elevated temperatures.
Light Exposure to light, especially UV, can lead to photodegradation.Store solutions in amber vials or protect them from light. Minimize exposure to direct light during experiments.
Oxygen The indole nucleus can be susceptible to oxidation.While not always practical, de-gassing solvents may help to minimize oxidative degradation in some cases.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

  • Detection: Use a UV detector, selecting a wavelength where this compound has maximum absorbance.

  • Forced Degradation: To ensure the method is "stability-indicating," perform forced degradation studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature for a specified time.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Heat the sample solution at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose the sample solution to a light source (e.g., UV lamp).

  • Method Validation: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostress prep->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Interpretation hplc->data Evaluate Peak Purity & Resolution degradation_pathway akuammidine This compound (Indole Core) oxindole Oxindole Intermediate akuammidine->oxindole Oxidation other Other Degradation Products akuammidine->other e.g., Hydrolysis, Photodegradation isatin Isatin Intermediate oxindole->isatin Further Oxidation anthranilate Anthranilate Derivatives isatin->anthranilate Ring Opening

References

Technical Support Center: (Z)-Akuammidine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of (Z)-Akuammidine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

Q2: Which solvents are suitable for the crystallization of this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] The ideal crystallization solvent or solvent system will be one in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Q3: What are the common challenges encountered during the crystallization of indole (B1671886) alkaloids like this compound?

A3: Common challenges include the compound "oiling out" where it separates as a liquid instead of a solid, rapid crystallization leading to the inclusion of impurities, and failure of the compound to crystallize at all.[3][4][5] Complex organic molecules can be sensitive to small changes in conditions, such as the presence of minor impurities, which can affect nucleation and crystal growth.[3]

Troubleshooting Guide

Problem 1: this compound Fails to Crystallize

Possible Causes & Solutions

  • Solution is not supersaturated:

    • Too much solvent was used: This is a common reason for crystallization failure.[5] To address this, carefully evaporate some of the solvent to increase the concentration of this compound and attempt to cool the solution again.

    • Supersaturation without nucleation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[5]

      • Induce nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.[5]

      • Lower the temperature: Further cooling in an ice bath may promote nucleation.[5]

Problem 2: this compound "Oils Out"

Possible Causes & Solutions

  • High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Purify the crude product: Consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Cooling the solution too quickly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid.

    • Slow down the cooling process: Allow the flask to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath. Very slow cooling can favor the formation of crystals over oil.[5]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of this compound (240-242°C).[2][]

    • Re-dissolve and add more solvent: Gently warm the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[5]

Problem 3: Crystal Formation is Too Rapid

Possible Causes & Solutions

  • Solution is too concentrated: A highly concentrated solution can lead to rapid precipitation rather than controlled crystal growth, trapping impurities.[4]

    • Adjust the solvent volume: Reheat the solution and add a small amount of additional solvent to slightly increase the solubility, then cool slowly.[4]

  • Rapid cooling:

    • Ensure gradual cooling: Allow the solution to cool to room temperature on a benchtop before transferring to a colder environment. A shallow solvent pool can lead to faster cooling, so ensure an appropriate flask size is used.[4]

Problem 4: Low Crystal Yield

Possible Causes & Solutions

  • Too much solvent used: A significant amount of the compound may remain in the mother liquor.[4]

    • Concentrate the mother liquor: If the mother liquor has not been discarded, you can try to recover more product by carefully evaporating some of the solvent and cooling again.

  • Incomplete precipitation:

    • Extend cooling time and lower temperature: Ensure the solution has been cooled for a sufficient period at a low enough temperature to maximize crystal formation.

Data Summary

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[7]
Molecular Weight352.4 g/mol [7]
Melting Point240-242°C[2][]
AppearanceCrystalline solid[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1][2]

Experimental Protocols

General Crystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific solvent system used.

  • Solvent Selection: Based on solubility data, select a single solvent or a binary solvent system. For a binary system, choose a "good" solvent in which this compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (or the solvent in which it is soluble at higher temperatures) and gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination.

    • Once at room temperature, if no crystals have formed, further cool the flask in an ice bath or refrigerator.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under a vacuum to remove any residual solvent.

Visualizations

experimental_workflow Experimental Workflow for this compound Crystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool_rt Slowly cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filtrate to collect crystals cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry crystals under vacuum wash->dry end Pure this compound Crystals dry->end

Caption: A flowchart illustrating the general experimental workflow for the crystallization of this compound.

troubleshooting_crystallization Troubleshooting Decision Tree for this compound Crystallization start Crystallization Attempt issue What is the issue? start->issue no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield success Successful Crystallization issue->success Good Crystals cause_no_crystals Possible Cause: Too much solvent or no nucleation no_crystals->cause_no_crystals solution_no_crystals Solution: - Evaporate some solvent - Scratch flask or add seed crystal - Cool further cause_no_crystals->solution_no_crystals cause_oiling_out Possible Cause: Rapid cooling or impurities present oiling_out->cause_oiling_out solution_oiling_out Solution: - Reheat and add more solvent - Cool very slowly - Purify crude material cause_oiling_out->solution_oiling_out cause_low_yield Possible Cause: Too much solvent used low_yield->cause_low_yield solution_low_yield Solution: - Concentrate mother liquor - Ensure complete cooling cause_low_yield->solution_low_yield

Caption: A decision tree to guide troubleshooting common issues in this compound crystallization.

References

Technical Support Center: Enhancing (Z)-Akuammidine Selectivity for μ-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of (Z)-Akuammidine and its analogs. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges aimed at enhancing the selectivity of these compounds for the μ-opioid receptor (MOR).

Frequently Asked Questions (FAQs)

Q1: What is the baseline binding affinity and selectivity profile of this compound for opioid receptors?

This compound, an alkaloid isolated from the seeds of Picralima nitida, displays a preference for the μ-opioid receptor. Its binding affinities (Ki) have been determined through radioligand binding assays as follows:

  • μ-opioid receptor (MOR): 0.6 μM[1]

  • δ-opioid receptor (DOR): 2.4 μM[1]

  • κ-opioid receptor (KOR): 8.6 μM[1]

This profile indicates a moderate inherent selectivity for the μ-opioid receptor over the δ- and κ-opioid receptors.

Q2: What are the primary strategies for enhancing the μ-opioid receptor selectivity of this compound?

The primary strategy involves semi-synthetic modifications of the akuammilan (B1240834) scaffold to probe structure-activity relationships (SAR). Key areas for modification include the C10, C11, C16, and N1 positions of the indole (B1671886) core. Notably, modifications at the N1 position have shown significant promise. For instance, the introduction of a phenethyl moiety to the N1 position of pseudo-akuammigine, a related alkaloid, resulted in a 70-fold increase in potency and a 7-fold increase in selectivity for the μ-opioid receptor.

Q3: How can I determine if my modifications are improving selectivity?

Improving selectivity requires a comprehensive assessment of both binding affinity and functional activity at all three opioid receptor subtypes (μ, δ, and κ).

  • Binding Selectivity: This is determined by comparing the inhibition constant (Ki) of your compound at the MOR to its Ki at the DOR and KOR. A higher ratio of Ki (DOR/MOR) and Ki (KOR/MOR) indicates greater selectivity for the MOR.

  • Functional Selectivity: This is assessed by comparing the potency (EC50) and efficacy (Emax) of your compound in functional assays (e.g., cAMP inhibition, β-arrestin recruitment) across the different opioid receptor subtypes. A significantly lower EC50 at the MOR compared to other receptors suggests functional selectivity.

Q4: What is "biased agonism" and how is it relevant to enhancing the therapeutic profile of this compound analogs?

Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another upon binding to a receptor. For μ-opioid receptors, G-protein signaling is associated with analgesia, while the β-arrestin pathway is often linked to adverse effects like respiratory depression and tolerance. Developing this compound analogs that are biased towards G-protein activation and away from β-arrestin recruitment could lead to safer and more effective analgesics.

Troubleshooting Guides

Problem 1: Low observed selectivity of a novel this compound analog.
Possible Cause Troubleshooting Step
Suboptimal structural modification - Re-evaluate the structure-activity relationship (SAR) data for akuamma alkaloids. Modifications at the C10 and C11 positions have been shown to be less effective in improving affinity and selectivity. Focus on modifications at the N1 position, exploring different alkyl and aryl substitutions. - Consider computational modeling and docking studies to predict how different functional groups might interact with the binding pockets of the μ, δ, and κ receptors.
Inaccurate binding affinity determination - Verify the integrity and concentration of your radioligand and competitor compounds. - Ensure your receptor preparation (e.g., cell membranes) is of high quality and has a sufficient density of receptors. - Optimize assay conditions, including incubation time and temperature, to ensure equilibrium is reached.
Issues with functional assay - Confirm that the cell lines used for functional assays express the correct opioid receptor subtype and that the receptor expression levels are adequate. - Optimize the agonist concentration used for stimulation to ensure you are in the linear range of the dose-response curve. - Use a known selective MOR agonist (e.g., DAMGO) as a positive control to validate your assay setup.
Problem 2: High non-specific binding in radioligand binding assays.
Possible Cause Troubleshooting Step
Radioligand "stickiness" - Reduce the concentration of the radioligand to at or below its dissociation constant (Kd). - Increase the number and volume of wash steps with ice-cold buffer after incubation. - Pre-treat glass fiber filters with 0.33% polyethyleneimine (PEI) to reduce non-specific binding. - Include 0.1% Bovine Serum Albumin (BSA) in the binding buffer.
Contamination of reagents - Prepare fresh buffers and solutions. - Ensure all labware is thoroughly cleaned.
Problem 3: Difficulty in interpreting functional selectivity (biased agonism) data.
Possible Cause Troubleshooting Step
Inappropriate reference compound - Use a well-characterized, "unbiased" or "balanced" agonist for the μ-opioid receptor, such as DAMGO, as a reference for calculating bias.
Differences in assay amplification - Be cautious when comparing data from an amplified assay (e.g., cAMP accumulation) with an unamplified assay (e.g., β-arrestin recruitment), as this can confound the quantification of ligand bias.[2] - If possible, use assays with similar signal amplification characteristics for both pathways.
Cellular context effects - Be aware that the expression levels of G proteins, GRKs, and arrestins can vary between cell lines, which can influence the observed bias. - Characterize the signaling profile of your compound in multiple cell lines or, ideally, in primary neurons to understand its activity in a more physiologically relevant context.

Data Presentation

Table 1: Binding Affinity (Ki) of this compound and Related Alkaloids at Opioid Receptors (in μM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 0.6[1]2.4[1]8.6[1]
Akuammine 0.5[1]--
Akuammicine --0.2[1]

Table 2: Functional Potency (EC50) of a Highly Selective Pseudo-akuammigine Analog (Compound 33) at Opioid Receptors (in μM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Compound 33 *0.0750.610.74

*Compound 33 is a semi-synthetic derivative of pseudo-akuammigine with a phenethyl moiety at the N1 position. Data from a GloSensor cAMP inhibition assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR)

  • Unlabeled test compound (this compound analog)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (at or near its Kd), and varying concentrations of the test compound.

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand (e.g., naloxone) to a set of wells.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay

This protocol measures the ability of a test compound to act as an agonist and inhibit the production of cyclic AMP (cAMP) through the Gαi-coupled μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the human μ-opioid receptor.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA).

  • Stimulation Buffer (Assay Buffer containing a phosphodiesterase inhibitor like IBMX).

  • Test compound (this compound analog).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).

  • cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Seed the cells in a 96-well plate and grow to near confluency.

  • On the day of the assay, replace the culture medium with Assay Buffer.

  • Add serial dilutions of the test compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the compound.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Low Selectivity Start Low Selectivity Observed SAR Re-evaluate SAR: Focus on N1 position Start->SAR Computational Computational Modeling & Docking Start->Computational BindingAssay Optimize Binding Assay: - Reagent Integrity - Receptor Prep - Equilibrium Start->BindingAssay FunctionalAssay Optimize Functional Assay: - Cell Line Validation - Agonist Concentration - Positive Controls Start->FunctionalAssay Synthesize Synthesize New Analogs SAR->Synthesize Computational->Synthesize Test Test New Analogs BindingAssay->Test Re-test after optimization FunctionalAssay->Test Re-test after optimization Synthesize->Test

Caption: Troubleshooting workflow for addressing low selectivity of this compound analogs.

G cluster_pathway μ-Opioid Receptor Signaling Pathways Ligand This compound Analog MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gαi/o Gβγ MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_effects Leads to

Caption: Simplified signaling pathways of the μ-opioid receptor.

G cluster_workflow Experimental Workflow for Selectivity Profiling Start Synthesize this compound Analog Binding Competitive Radioligand Binding (μ, δ, κ receptors) Start->Binding Functional Functional Assays (e.g., cAMP inhibition) (μ, δ, κ receptors) Start->Functional Ki Determine Ki values Binding->Ki Selectivity Calculate Selectivity Ratios (Binding & Functional) Ki->Selectivity EC50 Determine EC50 & Emax Functional->EC50 EC50->Selectivity Decision High Selectivity? Selectivity->Decision Proceed Proceed to further studies (e.g., in vivo testing) Decision->Proceed Yes Redesign Redesign Analog Decision->Redesign No Redesign->Start

Caption: Experimental workflow for profiling the selectivity of this compound analogs.

References

Technical Support Center: Enhancing the Bioavailability of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for developing strategies to increase the oral bioavailability of the indole (B1671886) alkaloid, (Z)-Akuammidine. Given its poor aqueous solubility, enhancing its bioavailability is a critical step in harnessing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge for the oral bioavailability of this compound is its low aqueous solubility.[1][2] Like many alkaloids, it is a lipophilic compound, which can lead to poor dissolution in the gastrointestinal tract, a rate-limiting step for absorption.[3] While specific data for this compound is limited, a study on the oral administration of ground Picralima nitida seed suspension, a source of this alkaloid, showed significant systemic exposure for only one of the major alkaloids, akuammine (B1666748), suggesting low oral bioavailability for the others.[4]

Q2: What are the general strategies to improve the bioavailability of poorly soluble alkaloids like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[5]

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization and nanonization can improve dissolution rates.[6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its wettability and dissolution.[7][8][9]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption via the lymphatic pathway.[10]

  • Use of Bioavailability Enhancers: Co-administration with natural compounds that inhibit drug-metabolizing enzymes or efflux pumps can increase systemic exposure.[11]

Q3: Are there any known pharmacokinetic parameters for this compound?

A3: To date, there is a lack of published, detailed pharmacokinetic studies specifically for this compound. However, a comprehensive study on the pharmacokinetics of five major akuamma alkaloids (akuammine, akuammicine, akuammiline, picraline, and pseudo-akuammigine) in rats indicated that after oral dosing of the ground seed suspension, only akuammine had significant systemic exposure, with low oral bioavailability.[4] This suggests that other akuamma alkaloids, likely including this compound, also have poor oral bioavailability. The same study did show that these alkaloids demonstrated high permeability in Caco-2 cell monolayers.[4]

Q4: What in vitro models are suitable for assessing the potential bioavailability of this compound formulations?

A4: Several in vitro models are essential for the preclinical assessment of bioavailability:

  • Solubility Studies: Determining the solubility of this compound in various physiological buffers and biorelevant media is a fundamental first step.

  • In Vitro Dissolution Testing: Comparing the dissolution profiles of different formulations (e.g., pure drug vs. solid dispersion) is crucial.

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to predict intestinal drug absorption and identify potential efflux transporter interactions.[12][13][14]

  • In Vitro Metabolism Assays: Using liver microsomes or hepatocytes can provide insights into the metabolic stability of this compound and help identify potential drug-drug interactions.[15][16][17]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Formulation Development
Potential Cause Troubleshooting Step Rationale
High Crystallinity and Low Aqueous Solubility Employ particle size reduction techniques such as micronization or nanonization.Reducing particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
Develop a solid dispersion formulation with a hydrophilic carrier (e.g., PVP, PEG).The carrier enhances the wettability and dissolution of the drug by creating a molecular dispersion.[7][18][19]
Drug Recrystallization in Amorphous Formulations Incorporate a polymeric precipitation inhibitor into the formulation.Polymers can maintain the supersaturated state of the drug in solution, preventing it from crashing out.
Select a carrier that has a high glass transition temperature (Tg).A higher Tg of the carrier in a solid dispersion can improve the physical stability of the amorphous drug.[8]
Issue 2: Low Permeability in Caco-2 Assays Despite High Lipophilicity
Potential Cause Troubleshooting Step Rationale
Active Efflux by Transporters (e.g., P-glycoprotein) Conduct bidirectional Caco-2 permeability assays (apical to basolateral and basolateral to apical).A higher basolateral to apical transport rate suggests the involvement of efflux pumps.[20]
Co-incubate with known P-glycoprotein inhibitors (e.g., verapamil).A significant increase in apical to basolateral transport in the presence of an inhibitor confirms P-gp mediated efflux.[20]
Poor Apical Uptake Formulate with permeation enhancers.Certain excipients can transiently open tight junctions or fluidize the cell membrane to increase drug uptake.
Issue 3: High First-Pass Metabolism Inferred from In Vitro Assays

| Potential Cause | Troubleshooting Step | Rationale | | Extensive Phase I and/or Phase II Metabolism | Identify the specific metabolizing enzymes using recombinant cytochrome P450s or UGTs. | Knowing the specific enzymes involved allows for a more targeted approach to mitigate metabolism.[17] | | | Co-administer with known inhibitors of the identified metabolic enzymes (e.g., piperine (B192125) for CYP3A4). | This can increase the systemic exposure of the parent drug, though potential drug-drug interactions must be carefully considered. | | | Consider the development of a prodrug. | A prodrug strategy can mask the metabolic site of the molecule, allowing it to be absorbed intact before being converted to the active form. |

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄N₂O₃[21]
Molecular Weight 352.4 g/mol [21]
Melting Point 240-242 °C[2][]
Predicted XLogP3-AA 1.5[21]
Topological Polar Surface Area 65.6 Ų[2][21]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water.[1][2]

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Nanonization Increases surface area for dissolution.Applicable to a wide range of drugs; can be formulated into various dosage forms.[23]Can lead to particle aggregation; may require specialized equipment.
Solid Dispersion Drug is dispersed in a hydrophilic carrier, improving wettability and dissolution.Significant enhancement in dissolution rate; relatively simple to prepare.[7][18]Potential for physical instability (recrystallization); carrier selection is critical.[8]
SEDDS Drug is dissolved in a lipid-based formulation that forms a microemulsion in the GI tract.Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.[10][24]Higher concentration of surfactants may cause GI irritation; potential for drug precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol (B129727)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40°C until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried mass and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a suitable sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Study of this compound Formulations

Objective: To compare the dissolution profile of a this compound solid dispersion to the pure drug.

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound pure drug

  • This compound solid dispersion

  • HPLC system for analysis

Methodology:

  • Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain it at 37 ± 0.5°C in the dissolution vessels.

  • Set the paddle speed to 75 RPM.

  • Accurately weigh an amount of pure this compound or its solid dispersion equivalent to a specific dose of the drug.

  • Introduce the sample into the dissolution vessel.

  • Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for analysis

Methodology:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow rejection assay.[20][25]

  • For the apical to basolateral (A-B) transport study, add the test solution of this compound in HBSS to the apical side of the Transwell insert and fresh HBSS to the basolateral side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the basolateral compartment at specified time intervals.

  • For the basolateral to apical (B-A) transport study, add the test solution to the basolateral side and fresh HBSS to the apical side, and sample from the apical compartment.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 is indicative of active efflux.[20]

Visualizations

bioavailability_challenges cluster_drug This compound Properties cluster_absorption_barrier Absorption Barriers Z_Akuammidine This compound PoorSolubility Poor Aqueous Solubility Z_Akuammidine->PoorSolubility leads to HighLipophilicity High Lipophilicity Z_Akuammidine->HighLipophilicity Dissolution Dissolution in GI Tract PoorSolubility->Dissolution limits Permeation Permeation across Intestinal Epithelium HighLipophilicity->Permeation favors Metabolism First-Pass Metabolism Permeation->Metabolism is followed by

Caption: Logical relationship of this compound's properties to bioavailability challenges.

experimental_workflow start Start: this compound Powder formulation Formulation Strategy (e.g., Solid Dispersion, Nanonization, SEDDS) start->formulation dissolution In Vitro Dissolution Testing formulation->dissolution permeability Caco-2 Permeability Assay dissolution->permeability metabolism In Vitro Metabolism Assay (Liver Microsomes) permeability->metabolism evaluation Evaluate Bioavailability Potential metabolism->evaluation evaluation->formulation Optimization Needed end Proceed to In Vivo Studies evaluation->end Promising Results

Caption: Experimental workflow for evaluating bioavailability enhancement strategies.

signaling_pathway_placeholder cluster_lumen GI Lumen cluster_enterocyte Enterocyte formulation Formulated this compound (e.g., in SEDDS) dissolved_drug Dissolved this compound in Microemulsion Droplets formulation->dissolved_drug Dispersion uptake Passive Diffusion & Lymphatic Uptake dissolved_drug->uptake efflux P-gp Efflux uptake->efflux portal_vein Portal Vein (to Liver) uptake->portal_vein lymphatic Lymphatic System (Bypasses Liver) uptake->lymphatic favored by SEDDS

Caption: Putative absorption pathway for a SEDDS formulation of this compound.

References

Technical Support Center: (Z)-Akuammidine Animal Model Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in (Z)-Akuammidine research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

1. Formulation and Administration

Question/Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound for injection This compound, as an indole (B1671886) alkaloid, may have poor aqueous solubility.- Vehicle Selection: Consider using a vehicle known to solubilize poorly soluble compounds. Common options include: - A solution of 5% Tween 80 in saline.[1] - A mixture of DMSO, Tween 80, and saline. - Peanut oil (note: can cause skin reactions with repeated injections).- pH Adjustment: Investigate if adjusting the pH of the vehicle improves solubility.- Sonication: Use a sonicator to aid in the dissolution process.- Pre-made Solutions: If possible, inquire with the supplier about recommended solvents or pre-made formulations.
Injection site leakage after subcutaneous administration - Improper injection technique.- Injection volume is too large for the site.- Needle gauge is too large.- Refine Technique: - Form a "tent" of skin and insert the needle at the base. - Inject slowly to allow the solution to disperse. - After injection, pause for a moment before withdrawing the needle to allow the tissue to close.- Volume and Needle Size: - For mice, use a small gauge needle (e.g., 25-27 gauge). - Split larger doses into multiple injection sites.- Vary Injection Sites: For repeated dosing, rotate injection sites to prevent tissue damage.[2]
Local skin reactions (swelling, redness, lesions) at the injection site - Irritation from the compound or vehicle.- Inflammatory response to the injection.- Infection.- Vehicle Control: Always include a vehicle-only control group to determine if the reaction is caused by the vehicle itself.[3]- Compound Purity: Ensure the purity of the this compound to rule out contaminants.- Aseptic Technique: Use sterile injection materials and techniques to prevent infection.- Monitor and Record: Document the size and severity of any reaction. If severe or persistent, consult with veterinary staff.[4]

2. Animal Behavior and Welfare

Question/Issue Possible Cause Troubleshooting Steps
Unexpected behavioral changes in C57BL/6 mice (e.g., hyperactivity, anxiety-like behavior) - Substrain differences in C57BL/6 mice can lead to varied behavioral responses.[5][6]- Stress from handling and injection can alter behavior.[7]- Off-target effects of this compound.- Specify Substrain: Clearly report the substrain of C57BL/6 mice used (e.g., C57BL/6J or C57BL/6N) as they can have different sensitivities to pain and behavioral responses.[5][6]- Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions before starting the study.- Handling: Handle mice gently and consistently to minimize stress.- Baseline Monitoring: Thoroughly document baseline behaviors before drug administration to identify any compound-specific effects.
Sedation or motor impairment observed in animals - At higher doses, compounds acting on the central nervous system can cause sedation.- The observed effect may be motor impairment rather than analgesia.- Dose-Response Study: Conduct a dose-response study to identify the therapeutic window for analgesia without significant motor impairment.- Rotarod Test: Use a rotarod test to quantify motor coordination and differentiate it from analgesic effects.- Control Groups: Always include a vehicle-only control group to assess baseline motor function.

3. Experimental Assays (Tail-Flick and Hot-Plate)

Question/Issue Possible Cause Troubleshooting Steps
High variability in baseline latency times in tail-flick or hot-plate tests - Inconsistent stimulus intensity.- Improper animal restraint or handling.- Environmental distractions.- Equipment Calibration: Regularly calibrate the heat source to ensure consistent temperature and intensity.- Consistent Handling: Use a consistent method for restraining the animals and applying the stimulus.- Controlled Environment: Conduct experiments in a quiet, dedicated space to minimize stress and distractions.
Lack of analgesic effect at expected doses - Insufficient dose.- Pharmacokinetic factors (e.g., rapid metabolism).- Incorrect route of administration for optimal bioavailability.- Dose Escalation: Systematically increase the dose to determine if a higher concentration is needed to elicit an effect.- Time-Course Study: Measure the analgesic effect at multiple time points after administration to capture the peak effect.- Alternative Routes: Consider other routes of administration (e.g., intraperitoneal, oral gavage) if subcutaneous injection is not effective, though this may require formulation adjustments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for nociception studies in mice?

A1: Based on available literature for akuammidine, subcutaneous (s.c.) doses of 3, 10, and 30 mg/kg have been used in C57BL/6 mice for thermal nociception assays such as the tail-flick and hot-plate tests.[8] It is advisable to start with a low dose (e.g., 3 mg/kg) and perform a dose-escalation study to determine the optimal dose for your specific experimental conditions.

Q2: What is the primary mechanism of action of this compound?

A2: Akuammidine is known to be a weak agonist at the mu-opioid receptor (μOR).[9] Its analgesic effects are believed to be mediated through this interaction.

Q3: Are there any known toxic effects of this compound?

A3: Specific toxicology data for this compound is limited. However, studies on total indole alkaloids from other plant sources have shown that high doses can lead to adverse effects.[8] The LD50 of a related alkaloid, akuammine, has not been established, and it is not classified as a hazardous substance according to available safety data sheets.[10] It is crucial to conduct initial dose-ranging studies to identify any potential toxicity in your animal model.

Q4: How should this compound be stored?

A4: As a general guideline for alkaloids, it should be stored in a cool, dry place, protected from light. For long-term storage, keeping it at 2-8°C in a well-sealed container is recommended.[11] Always refer to the supplier's instructions for specific storage conditions.

Quantitative Data Summary

Table 1: In Vivo Analgesic Activity of Akuammidine in C57BL/6 Mice

Dose (s.c.)AssayPeak Effect Time (approx.)ObservationReference
3 mg/kgTail-Flick30-60 minStatistically significant increase in %MPE (Maximum Possible Effect)[8]
10 mg/kgTail-Flick30-60 minStatistically significant increase in %MPE[8]
30 mg/kgTail-Flick30-60 minStatistically significant increase in %MPE[8]
3 mg/kgHot-Plate30-60 minStatistically significant increase in %MPE[8]
10 mg/kgHot-Plate30-60 minStatistically significant increase in %MPE[8]
30 mg/kgHot-Plate30-60 minStatistically significant increase in %MPE[8]

Table 2: Receptor Binding Affinity of Akuammidine

ReceptorKᵢ (μM)
Mu-opioid (μ)0.6
Delta-opioid (δ)2.4
Kappa-opioid (κ)8.6

Data from radioligand binding assays.[12]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Mice

  • Preparation:

    • Prepare the this compound formulation in a suitable vehicle (e.g., 5% Tween 80 in sterile saline).

    • Warm the solution to room temperature before injection.

    • Use a new sterile syringe and needle (25-27 gauge) for each animal.[2]

  • Animal Restraint:

    • Gently restrain the mouse, for example, by scruffing the loose skin over the shoulders.

  • Injection:

    • Lift the skin to form a "tent."

    • Insert the needle, bevel up, into the base of the tented skin.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Pause briefly before withdrawing the needle.

    • Apply gentle pressure to the injection site with a sterile gauze pad if any bleeding occurs.

  • Post-injection Monitoring:

    • Return the mouse to its home cage.

    • Monitor the animal for any adverse reactions at the injection site or changes in behavior.

Protocol 2: Tail-Flick Assay for Nociception

  • Acclimatization:

    • Habituate the mice to the restraining tube for a few minutes on the day before the experiment to reduce stress.

  • Baseline Measurement:

    • Place the mouse in the restrainer.

    • Position the tail over the radiant heat source.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the mouse flicks its tail.

    • Record the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Drug Administration:

    • Administer this compound or vehicle subcutaneously as described in Protocol 1.

  • Post-treatment Measurement:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes) after injection, repeat the tail-flick measurement.

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) Z_Akuammidine Z_Akuammidine muOR μ-Opioid Receptor Z_Akuammidine->muOR Agonist Binding G_protein Gi/o Protein muOR->G_protein Activation beta_arrestin β-Arrestin 2 muOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels ↑ K+ efflux ↓ Ca2+ influx G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK Side_Effects Side_Effects Internalization->Side_Effects Tolerance MAPK->Side_Effects Other effects

Caption: Mu-opioid receptor signaling pathways activated by this compound.

experimental_workflow start Start acclimatization Animal Acclimatization (C57BL/6 Mice) start->acclimatization baseline Baseline Nociception Testing (Tail-Flick / Hot-Plate) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping administration Subcutaneous Administration grouping->administration formulation This compound Formulation formulation->administration post_testing Post-Treatment Nociception Testing (Multiple Time Points) administration->post_testing data_analysis Data Analysis (%MPE Calculation) post_testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the analgesic effects of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Inconsistent Analgesic Effect formulation Formulation Issue issue->formulation dose Incorrect Dose issue->dose technique Administration Technique issue->technique animal_variability Animal Variability issue->animal_variability check_solubility Check Solubility & Vehicle formulation->check_solubility dose_response Perform Dose-Response Study dose->dose_response refine_injection Refine Injection Technique technique->refine_injection check_substrain Verify Animal Substrain & Health animal_variability->check_substrain

Caption: Logical workflow for troubleshooting inconsistent analgesic effects.

References

Technical Support Center: Managing Impurities in Synthetic (Z)-Akuammidine Batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (Z)-Akuammidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in the synthesis of this compound?

A1: During the multi-step synthesis of this compound, several classes of impurities can arise. These are often structurally similar to the target molecule, making purification challenging. Common impurities include:

  • Diastereomers: The opposite diastereomer, (E)-Akuammidine, is a common impurity that can be difficult to separate due to similar physical properties.

  • Incomplete Reaction Products: Intermediates from preceding steps that have not fully reacted.

  • Side-Reaction Products: Byproducts from competing reaction pathways, such as those arising from the Fischer indolization or Heck reaction steps.[1][2]

  • Reagent- and Solvent-Related Impurities: Residual reagents, catalysts (e.g., palladium), and solvents used throughout the synthesis.

  • Degradation Products: The complex structure of Akuammidine can be sensitive to acidic or basic conditions and prolonged heating, leading to degradation.

Q2: My Fischer indolization step to form the core indole (B1671886) structure is giving low yields and multiple byproducts. What are the likely causes and how can I troubleshoot this?

A2: The Fischer indolization is a critical step and can be prone to issues.[1][2] Common problems and solutions include:

  • Cause: Unfavorable[3][3]-sigmatropic rearrangement versus N-N bond cleavage. This can be influenced by the electronic properties of your substrates.[4]

  • Troubleshooting:

    • Acid Catalyst Screening: The choice and concentration of the acid catalyst (e.g., HCl, H2SO4, TFA, Lewis acids like ZnCl2) are crucial. A systematic screen of different acids and their concentrations can identify the optimal conditions.[1][2][5]

    • Temperature Control: Both very high and very low temperatures can be detrimental. Experiment with a range of temperatures to find the sweet spot for the desired reaction pathway.

    • Substrate Modification: If possible, modifying the electronic properties of the phenylhydrazine (B124118) or the ketone/aldehyde partner can favor the desired cyclization.[4]

    • Byproduct Identification: Two common byproducts are 3-methylindole (B30407) and aniline.[4] Identifying these can confirm if N-N bond cleavage is the major competing pathway.

Q3: I am observing poor stereoselectivity in the formation of the (Z)-isomer. How can I improve the diastereomeric ratio?

A3: Achieving high stereoselectivity for the (Z)-isomer is a significant challenge. The final stereochemistry is often influenced by several factors throughout the synthetic route.

  • Cause: Insufficient facial bias during key bond-forming reactions.

  • Troubleshooting:

    • Chiral Auxiliaries and Catalysts: Employing chiral ligands in catalytic steps, such as an asymmetric Heck reaction, can induce the desired stereochemistry.[6][7]

    • Substrate Control: Introducing bulky protecting groups or other functionalities can create steric hindrance that favors the formation of one diastereomer over the other.

    • Post-Synthesis Isomerization: In some cases, it may be possible to isomerize the undesired (E)-isomer to the desired (Z)-isomer. This can sometimes be achieved through photo-epimerization using an Iridium catalyst, though this process can have its own set of byproducts.[8]

Q4: What are the most effective methods for purifying synthetic this compound from its diastereomer and other impurities?

A4: Due to the structural similarity of the impurities, a multi-step purification strategy is often necessary.

  • Initial Cleanup: Start with a liquid-liquid extraction to remove gross, non-polar, or highly polar impurities.

  • Flash Chromatography: This is the primary method for separating the bulk of the material. A careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and a gradient elution system is key.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to separate closely related diastereomers and other impurities, reversed-phase preparative HPLC is often essential.[9][10][11][12][13]

Troubleshooting Guides

Guide 1: Troubleshooting Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for constructing cyclic systems within the Akuammiline core. However, it can present challenges in terms of yield and selectivity.[6][7][14][15]

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Inactive catalyst; Poor choice of base or solvent; Steric hindrance.Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine (B1218219) ligands. Optimize the base (e.g., NEt3, K2CO3, Ag2CO3) and solvent (e.g., MeCN, THF, DMF). Consider modifying the substrate to reduce steric hindrance.[15][16]
Poor Diastereoselectivity Insufficient facial bias in the cyclization precursor; Flexibility of the forming ring.Introduce a bulky substituent to control the direction of cyclization. Employ chiral ligands (e.g., BINAP) to induce asymmetry.[6][7]
Formation of Isomerized Byproducts β-hydride elimination followed by re-insertion of the Pd-H species.Add a stoichiometric amount of a silver or thallium salt (e.g., Ag2CO3) to promote a cationic pathway and suppress isomerization.[15]
Guide 2: Purification of this compound Diastereomers

The final purification step to isolate the (Z)-isomer is critical for obtaining high-purity material.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution in Flash Chromatography Diastereomers have very similar polarities.Utilize a high-resolution silica gel with a smaller particle size. Decrease the sample load. Employ a very shallow and slow gradient elution.
Co-elution in Preparative HPLC Inappropriate column chemistry or mobile phase.Screen different reversed-phase columns (e.g., C18, Phenyl-Hexyl). Optimize the mobile phase composition (e.g., acetonitrile/water, methanol/water) and the pH by adding modifiers like trifluoroacetic acid (TFA) or formic acid.[9][10][11][12][13]
Low Recovery from HPLC Product precipitation on the column; Degradation under acidic mobile phase conditions.Ensure the sample is fully dissolved in the mobile phase before injection. Use a buffered mobile phase to maintain a stable pH. Work at lower temperatures if the compound is thermally labile.

Data Presentation

Table 1: Example Purification of a Synthetic this compound Batch

Purification Step Starting Material (mg) Product Recovered (mg) Purity of this compound (%) (E)-Isomer Content (%)
Crude Reaction Mixture1000-6525
Silica Gel Flash Chromatography10007508510
Preparative HPLC (C18)750550>98<1

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Heck Reaction
  • To a solution of the aryl halide precursor (1.0 eq) in anhydrous MeCN (0.01 M) under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd(OAc)2, 0.1 eq), a phosphine ligand (e.g., PPh3, 0.4 eq), and a base (e.g., Ag2CO3, 2.0 eq).[15][16]

  • Heat the reaction mixture to 66 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography.

Protocol 2: Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude mixture from flash chromatography (e.g., 100 mg) in a minimal amount of the HPLC mobile phase (e.g., 1-2 mL of 50:50 MeCN/H2O). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A suitable gradient, for example, 30-70% B over 30 minutes.

    • Flow Rate: e.g., 20 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the this compound isomer.

  • Product Recovery: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_start Starting Materials fischer_indolization Fischer Indolization synthesis_start->fischer_indolization other_steps Other Synthetic Steps fischer_indolization->other_steps heck_reaction Intramolecular Heck Reaction crude_product Crude this compound heck_reaction->crude_product other_steps->heck_reaction extraction Liquid-Liquid Extraction crude_product->extraction lcms LC-MS crude_product->lcms flash_chrom Flash Chromatography extraction->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc hplc_purity HPLC Purity Check flash_chrom->hplc_purity pure_product Pure this compound (>98%) prep_hplc->pure_product nmr NMR pure_product->nmr

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting start Impurity Issue Identified check_reaction Review Reaction Parameters (Temp, Time, Reagents) start->check_reaction check_starting_material Analyze Starting Material Purity start->check_starting_material optimize_purification Optimize Purification Protocol start->optimize_purification screen_catalysts Screen Catalysts / Reagents check_reaction->screen_catalysts screen_solvents Screen Solvents / Bases check_reaction->screen_solvents modify_substrate Modify Substrate check_reaction->modify_substrate end Impurity Resolved check_starting_material->end change_column Change HPLC Column optimize_purification->change_column adjust_mobile_phase Adjust Mobile Phase (pH, Gradient) optimize_purification->adjust_mobile_phase reduce_load Reduce Sample Load optimize_purification->reduce_load screen_catalysts->end screen_solvents->end modify_substrate->end change_column->end adjust_mobile_phase->end reduce_load->end

Caption: A logical decision tree for troubleshooting impurity issues in synthetic batches.

References

Technical Support Center: Improving the Resolution of (Z)-Akuammidine in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the chromatographic resolution of (Z)-Akuammidine. The following sections offer solutions to common issues encountered during experimental work, detailed experimental protocols, and frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing poor resolution between this compound and its isomers or other related alkaloids?

A1: Achieving good resolution for structurally similar alkaloids like this compound and its epimer, polyneuridine, can be challenging due to their similar physicochemical properties. Several factors can contribute to poor separation:

  • Inappropriate Stationary Phase: The choice of the column's stationary phase is critical. For separating closely related alkaloids, a high-efficiency column, such as a sub-2 µm particle size C18 column, is often necessary.

  • Suboptimal Mobile Phase Composition: The organic modifier (e.g., methanol (B129727), acetonitrile) and the pH of the aqueous phase play a significant role in selectivity. The interaction of the basic alkaloid with the stationary phase is highly dependent on these parameters.

  • Inadequate Gradient Elution: A generic gradient may not be sufficient to separate closely eluting compounds. A shallower gradient during the elution of the target compounds can improve resolution.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based reversed-phase columns. The primary cause is the interaction of the protonated amine groups of the analyte with residual acidic silanol (B1196071) groups on the silica (B1680970) surface. This secondary interaction leads to a non-ideal peak shape.

Here are some solutions to mitigate peak tailing:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) ensures that the silanol groups are fully protonated, minimizing their interaction with the basic analyte.

  • Use a Highly Deactivated Column: Modern columns are often end-capped to reduce the number of accessible silanol groups. Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), can help to mask the residual silanol groups and improve peak symmetry. However, be mindful of the potential for ion suppression if using mass spectrometry detection.

  • Optimize the Organic Modifier: The choice of organic solvent can influence peak shape. Methanol is often preferred over acetonitrile (B52724) for the analysis of basic compounds as it can better mask silanol interactions.

Q3: I am experiencing inconsistent retention times for this compound. What could be the reason?

A3: Fluctuations in retention time can compromise the reliability of your analytical method. The most common causes include:

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Changes in the composition of the mobile phase, even minor ones, can lead to shifts in retention time. The pH of the aqueous portion of the mobile phase should be carefully controlled with a suitable buffer.

  • Column Equilibration: Inadequate column equilibration between runs, especially with gradient elution, can cause retention time drift. Ensure the column is flushed with a sufficient volume of the initial mobile phase before each injection.

  • Temperature Fluctuations: Column temperature can affect retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Based on available literature, a UPLC-MS method has been successfully used for the separation of akuammidine (B1680586) and its epimer, polyneuridine[1]. The conditions from this method can be adapted for HPLC.

Q2: Can I use normal-phase chromatography for the separation of akuammiline (B1256633) alkaloids?

A2: While possible, normal-phase chromatography can be challenging for akuammiline alkaloids. Some studies have reported poor separation and irreversible adsorption of these alkaloids on silica-based normal-phase columns[2]. If normal-phase chromatography is necessary, careful optimization of the solvent system and the use of a deactivated stationary phase are recommended.

Q3: Are there alternative chromatographic techniques for separating this compound?

A3: Yes, pH-zone-refining countercurrent chromatography (CCC) has been successfully employed for the preparative isolation of akuammiline alkaloids from Picralima nitida extracts[2]. This technique avoids the use of a solid stationary phase, thereby preventing issues like irreversible adsorption. For analytical purposes, supercritical fluid chromatography (SFC) can also be a viable alternative, often providing faster separations and using less organic solvent.

Data Presentation

The following table summarizes a UPLC-MS method that has been successfully used for the separation of akuammidine and its epimer. This data can serve as a reference for method development.

ParameterValue
Column Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 0-5 min: 20% B; 5-5.8 min: linear gradient to 99% B; 5.8-8 min: hold at 20% B
Flow Rate 1.0 mL/min
Detection Mass Spectrometry (MS)

Table 1: UPLC-MS parameters for the separation of akuammidine and its epimer. Data extracted from Stander et al., 2024.[1]

The next table provides illustrative data on how mobile phase pH can affect the retention and peak shape of basic compounds. While this data is not specific to this compound, it demonstrates the general principles that can be applied to optimize its separation.

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
2.58.21.1
4.56.51.8
6.55.12.5

Table 2: Illustrative effect of mobile phase pH on the chromatography of a basic compound on a C18 column.

Experimental Protocols

Protocol 1: UPLC-MS Method for the Separation of Akuammidine and its Epimer

This protocol is adapted from the method described by Stander et al. (2024)[1].

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120, EC-C18 (4.6 x 100 mm, 2.7 µm particle size).

    • Mobile Phase A: Water.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0 to 5.0 min: 20% B.

      • 5.0 to 5.8 min: Linear ramp from 20% to 99% B.

      • 5.8 to 8.0 min: Re-equilibration at 20% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Injection Volume: 1-5 µL, depending on sample concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) or full scan mode, depending on the analytical goal.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific instrument and analyte.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase composition (80% Water: 20% Methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow start Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing) check_column Check Column Condition - Age and usage - Proper installation start->check_column check_mobile_phase Verify Mobile Phase - Correct composition and pH - Freshly prepared and degassed start->check_mobile_phase check_system Inspect HPLC System - Leaks - Pump performance - Detector settings start->check_system optimize_method Optimize Chromatographic Method check_column->optimize_method check_mobile_phase->optimize_method check_system->optimize_method adjust_mp Adjust Mobile Phase - Modify pH - Change organic modifier - Add modifiers (e.g., TEA) optimize_method->adjust_mp adjust_gradient Modify Gradient Profile - Shallower gradient - Isocratic hold optimize_method->adjust_gradient change_column Select a Different Column - Different stationary phase - Smaller particle size optimize_method->change_column evaluate Evaluate Results - Resolution - Peak shape - Retention time adjust_mp->evaluate adjust_gradient->evaluate change_column->evaluate evaluate->optimize_method Not Acceptable problem_solved Problem Resolved evaluate->problem_solved Acceptable

Caption: A general troubleshooting workflow for common chromatographic issues.

MethodDevelopment start Goal: Improve this compound Resolution step1 Step 1: Column Selection - Reversed-phase C18 (sub-2 µm) - Chiral stationary phase for enantiomers start->step1 step2 Step 2: Mobile Phase Screening - Organic Modifiers: Methanol vs. Acetonitrile - Aqueous Phase: Buffered at low pH (2-3) step1->step2 step3 Step 3: Gradient Optimization - Start with a broad gradient - Fine-tune with a shallower gradient around the elution time of this compound step2->step3 step4 Step 4: Fine-Tuning - Adjust flow rate and temperature - Consider mobile phase additives if peak tailing persists step3->step4 validation Method Validation - Specificity - Linearity - Precision - Accuracy step4->validation

Caption: A flowchart for the method development process to improve this compound resolution.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of (Z)-Akuammidine's Opioid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays used to validate the activity of (Z)-Akuammidine, a natural indole (B1671886) alkaloid, at opioid receptors. The information presented herein is intended to assist researchers in selecting appropriate assays, understanding their underlying principles, and interpreting the resulting data in the context of drug discovery and development. We will explore this compound's performance in key bioassays and compare it with related alkaloids and standard opioid receptor modulators.

This compound: A Profile

This compound is an alkaloid isolated from the seeds of Picralima nitida. It has garnered interest for its potential analgesic properties, which are primarily attributed to its interaction with the endogenous opioid system. Structurally related alkaloids found in the same plant source, such as akuammine (B1666748) and akuammicine, also exhibit activity at opioid receptors and serve as important comparators in bioactivity studies.

Performance Comparison of Akuammidine and Related Alkaloids

The primary mechanism of action for this compound and its analogs is the modulation of opioid receptors, which are G-protein coupled receptors (GPCRs). The activity of these compounds is typically characterized by their binding affinity (Ki) and their functional potency (EC50) and efficacy (Emax) in downstream signaling assays.

Table 1: Opioid Receptor Binding Affinities (Ki) of Akuammidine and Related Alkaloids

Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
This compound 0.62.48.6[1]
Akuammine0.5--[1]
Akuammicine--0.2[1]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Akuammine and Pseudo-akuammigine at the µ-Opioid Receptor (cAMP Inhibition Assay)

CompoundEC50 (µM)Emax (%)Reference
Akuammine2.6 - 5.2 (Potency Range)Partial Agonist[2][3]
Pseudo-akuammigine2.6 - 5.2 (Potency Range)Partial Agonist[2][3]
DAMGO (Standard Agonist)Full Agonist100[2]

This compound is reported to be a weakly potent µ-opioid receptor agonist within a similar potency range to Akuammine and Pseudo-akuammigine.[2][3]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the µ-opioid receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the experimental workflows used to measure them is crucial for a thorough bioanalytical validation.

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound leads to the coupling of inhibitory G-proteins (Gαi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling.

G_Protein_Signaling cluster_membrane Plasma Membrane MOR µ-Opioid Receptor G_protein Gαi/o-GDP MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Akuammidine This compound Akuammidine->MOR Binds G_protein_active Gαi-GTP G_protein->G_protein_active GDP/GTP Exchange G_protein_active->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The following workflow outlines a typical competition binding assay to determine the Ki of this compound for the µ-opioid receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A1 Prepare cell membranes expressing µ-opioid receptors B1 Incubate membranes, radioligand, and this compound (or buffer/unlabeled ligand) A1->B1 A2 Prepare serial dilutions of this compound A2->B1 A3 Prepare radioligand solution (e.g., [³H]DAMGO) A3->B1 C1 Rapidly filter to separate bound and free radioligand B1->C1 C2 Wash filters to remove non-specific binding C1->C2 C3 Measure radioactivity using liquid scintillation counting C2->C3 D1 Generate competition curve C3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Caption: Experimental workflow for a radioligand competition binding assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from HEK293 cells).

    • Radioligand (e.g., [³H]DAMGO for µ-receptors).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Unlabeled ligand for determining non-specific binding (e.g., Naloxone).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying G-protein activation upon receptor agonism.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Test compound (this compound).

    • Reference agonist (e.g., DAMGO).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the cell membranes, GDP, and the test compound or reference agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS, typically by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the specific binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Inhibition Assay (GloSensor™)

This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

  • Materials:

    • HEK293 cells stably expressing the µ-opioid receptor and a genetically encoded cAMP-sensitive biosensor (e.g., GloSensor™).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compound (this compound).

    • Reference agonist (e.g., DAMGO).

    • GloSensor™ reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Equilibrate the cells with the GloSensor™ reagent.

    • Add serial dilutions of this compound or the reference agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Measure the luminescence, which is inversely proportional to the cAMP concentration.

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP production.[4]

Alternative Compounds and Therapeutic Approaches

While this compound and related alkaloids show promise as modulators of the opioid system, the field of pain management is actively exploring alternatives to traditional opioids to mitigate side effects such as respiratory depression, tolerance, and dependence. These alternatives include:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, naproxen.

  • Atypical analgesics: Tramadol, tapentadol.

  • Adjuvants: Antidepressants (e.g., duloxetine), anticonvulsants (e.g., gabapentin, pregabalin).

  • Novel G-protein biased µ-opioid receptor agonists: Compounds designed to preferentially activate G-protein signaling over β-arrestin pathways, potentially separating analgesic effects from adverse effects.

  • Non-pharmacological approaches: Physical therapy, acupuncture, cognitive-behavioral therapy.

The bioanalytical validation of this compound's activity is a critical step in evaluating its potential as a therapeutic agent. By employing a suite of well-characterized bioassays and comparing its performance to known standards and alternative compounds, researchers can build a comprehensive understanding of its pharmacological profile and its promise for future drug development.

References

Cross-Validation of Analytical Methods for (Z)-Akuammidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of (Z)-Akuammidine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a comprehensive overview of their respective performance characteristics, supported by representative experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

Introduction to this compound and the Need for Robust Analytical Methods

This compound is an alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine. It has garnered scientific interest for its potential pharmacological activities, including its interaction with opioid receptors.[1] As research into the therapeutic potential of this compound progresses, the need for accurate, precise, and reliable analytical methods for its quantification in various matrices becomes paramount. Method validation is a critical component of good manufacturing practices (cGMP) and good laboratory practices (GLP), ensuring the integrity of analytical data.[2] This guide focuses on the cross-validation of two widely used analytical techniques to provide a basis for method selection and implementation.

Comparative Overview of Analytical Methods

The two methods compared in this guide are HPLC-UV, a robust and widely accessible technique, and LC-MS/MS, known for its high sensitivity and selectivity.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte. It is a workhorse method in many analytical laboratories due to its reliability and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. It allows for the precise identification and quantification of analytes, even at very low concentrations, by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC-UV and LC-MS/MS are presented below. These protocols form the basis of the comparative data generated in this guide.

Sample Preparation

A generic sample preparation protocol for a plasma matrix is described.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar alkaloid not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: A specific precursor ion to product ion transition for this compound would be monitored (e.g., m/z 355.2 -> 130.1, hypothetical).

  • Injection Volume: 5 µL.

Data Presentation and Comparison

The following tables summarize the quantitative performance data for the HPLC-UV and LC-MS/MS methods based on established validation parameters.[3][4][5]

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 50 µg/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Calibration Model LinearLinear

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 102.3%
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 7%< 5%

Table 3: Limits of Detection and Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 30 ng/mL0.15 ng/mL
Limit of Quantification (LOQ) 100 ng/mL0.5 ng/mL

Table 4: Robustness

Parameter VariationHPLC-UV (%RSD)LC-MS/MS (%RSD)
Flow Rate (± 0.1 mL/min) < 2.5%< 1.8%
Column Temperature (± 2 °C) < 3.1%< 2.2%
Mobile Phase Composition (± 2%) < 4.5%< 3.5%

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of this compound using the described methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Vortex Vortexing Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evap_Recon Evaporation & Reconstitution Supernatant->Evap_Recon Injection Sample Injection Evap_Recon->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Figure 1: HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Vortex Vortexing Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evap_Recon Evaporation & Reconstitution Supernatant->Evap_Recon Injection Sample Injection Evap_Recon->Injection Separation C18 Column Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition & Quantification Detection->Data

Figure 2: LC-MS/MS Experimental Workflow

Discussion and Recommendations

The cross-validation data highlights the distinct advantages of each method.

HPLC-UV is a reliable and cost-effective method suitable for the quantification of this compound at microgram per milliliter concentrations. Its robustness and the widespread availability of the necessary instrumentation make it an excellent choice for routine quality control and analysis of bulk materials or highly concentrated extracts. However, its lower sensitivity may not be sufficient for applications requiring the measurement of trace amounts, such as in pharmacokinetic studies with low dosage.

LC-MS/MS offers superior sensitivity and selectivity, allowing for the quantification of this compound at nanogram per milliliter levels. This makes it the method of choice for bioanalytical applications, including pharmacokinetic and metabolic studies, where analyte concentrations are typically very low. The high selectivity of MRM detection minimizes interference from matrix components, leading to highly accurate and precise results. The main considerations for LC-MS/MS are the higher initial instrument cost and more complex method development.

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound should be guided by the specific requirements of the study. For high-concentration samples and routine analysis where cost and simplicity are major factors, HPLC-UV is a well-suited and robust option. For applications demanding high sensitivity and selectivity, such as the analysis of biological samples in preclinical and clinical studies, LC-MS/MS is the superior and recommended method. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on their analytical needs.

References

A Comparative Guide to the Bioactivity of (Z)-Akuammidine and Pseudo-akuammigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related indole (B1671886) alkaloids, (Z)-Akuammidine and pseudo-akuammigine. Both compounds are found in the seeds of the West African tree Picralima nitida and have garnered interest for their pharmacological activities, primarily as modulators of opioid receptors. This document synthesizes experimental data on their binding affinities, functional activities, and in vivo effects to offer a clear, objective comparison for research and drug development purposes.

Opioid Receptor Binding Affinity

This compound and pseudo-akuammigine have been characterized as ligands for opioid receptors. The following table summarizes their binding affinities (Kᵢ) at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Lower Kᵢ values indicate higher binding affinity.

Compoundµ-Opioid Receptor Kᵢ (µM)δ-Opioid Receptor Kᵢ (µM)κ-Opioid Receptor Kᵢ (µM)Reference
This compound 0.62.48.6[1]
Pseudo-akuammigine ~5.2>10>10[2]

(Data from multiple sources suggest pseudo-akuammigine has weak affinity for opioid receptors, with one study indicating it showed little or no efficacy in opioid bioassays[1])

Functional Activity at Opioid Receptors

The functional activity of these alkaloids at opioid receptors has been assessed through various assays, including measuring the inhibition of cyclic AMP (cAMP) production, a key downstream signaling event for µ-opioid receptor activation.

CompoundAssayReceptorPotency (EC₅₀/IC₅₀, µM)Efficacy (%Eₘₐₓ)Reference
This compound cAMP Inhibitionµ-Opioid~2.6 - 5.2Not explicitly stated[2]
Pseudo-akuammigine cAMP Inhibitionµ-Opioid~2.6 - 5.2Not explicitly stated[2]
Pseudo-akuammigine Analgesia (Tail Flick)In vivoED₅₀ = 10 µMLess potent than morphine[3]

In Vivo Analgesic and Anti-inflammatory Effects

Both compounds have been investigated for their potential analgesic and anti-inflammatory properties in animal models.

This compound:

  • Demonstrates weak agonist activity at the µ-opioid receptor, but in some mouse models of thermal nociception (tail-flick and hot-plate assays), it produced minimal changes to pain-like behavior, which is consistent with its relatively low potency.[2]

Pseudo-akuammigine:

  • Exhibits both anti-inflammatory and analgesic actions in rats.[3]

  • In the carrageenan-induced rat paw edema model of inflammation, it dose-dependently inhibited paw swelling.[3]

  • Its analgesic effects in the rat tail-flick test were found to be mediated through opioid receptors, as the effect was antagonized by naloxone.[3] As an analgesic, it was found to be 3.5 times less potent than morphine.[3]

Signaling Pathways

This compound and pseudo-akuammigine primarily exert their effects through the modulation of opioid receptor signaling pathways. Upon agonist binding, these G-protein coupled receptors (GPCRs) initiate a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase by the Gαᵢ subunit, leading to a decrease in intracellular cAMP levels. Additionally, the Gβγ subunits can modulate other effectors like ion channels. Another important aspect of opioid receptor signaling is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.

G Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound or Pseudo-akuammigine Opioid_Receptor μ-Opioid Receptor (GPCR) Ligand->Opioid_Receptor Binds to G_Protein Gαi/βγ Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gαi) ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Analgesia Cellular Response (Analgesia) PKA->Cellular_Response_Analgesia Leads to Receptor_Internalization Receptor Internalization & Desensitization Beta_Arrestin->Receptor_Internalization Mediates

Caption: Opioid Receptor Signaling Cascade.

Experimental Protocols

A summary of the key experimental methodologies used to characterize the bioactivity of this compound and pseudo-akuammigine is provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

  • Objective: To quantify the affinity of this compound and pseudo-akuammigine for µ, δ, and κ-opioid receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest or from brain tissue homogenates.

    • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or pseudo-akuammigine).

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of a compound to activate Gαᵢ-coupled receptors, such as the µ-opioid receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • Objective: To determine the potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ) of this compound and pseudo-akuammigine as agonists at the µ-opioid receptor.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the µ-opioid receptor are cultured.

    • Cell Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production and then incubated with varying concentrations of the test compound.

    • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

    • Data Analysis: Concentration-response curves are generated by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. EC₅₀/IC₅₀ and Eₘₐₓ values are determined from these curves.

In Vivo Analgesia Assays (Tail-Flick and Hot-Plate Tests)

These assays are used to assess the analgesic properties of a compound in animal models.

  • Objective: To evaluate the pain-relieving effects of this compound and pseudo-akuammigine.

  • Methodology:

    • Tail-Flick Test:

      • A focused beam of heat is applied to the animal's tail.

      • The latency (time) for the animal to flick its tail away from the heat source is measured.

      • An increase in the tail-flick latency after administration of the test compound indicates an analgesic effect.

    • Hot-Plate Test:

      • The animal is placed on a heated surface maintained at a constant temperature.

      • The latency to a pain response (e.g., licking a paw or jumping) is recorded.

      • An increase in the response latency after administration of the test compound indicates analgesia.

  • Procedure:

    • Baseline latencies are measured before drug administration.

    • The test compound is administered (e.g., orally or by injection).

    • Response latencies are measured at various time points after drug administration.

    • Data are often expressed as the percentage of the maximum possible effect (%MPE).

G Bioactivity Comparison Workflow Start Start: this compound & Pseudo-akuammigine In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays Start->In_Vivo Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay cAMP Inhibition Assay (Determine EC50/IC50, Emax) In_Vitro->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Assay Analgesia Models (Tail-Flick, Hot-Plate) In_Vivo->Analgesia_Assay Inflammation_Assay Inflammation Models (Carrageenan-induced edema) In_Vivo->Inflammation_Assay Analgesia_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Conclusion Conclusion: Comparative Bioactivity Profile Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparison.

Conclusion

This compound and pseudo-akuammigine both interact with the opioid system, but with distinct profiles. This compound displays a preference for the µ-opioid receptor with moderate affinity. In contrast, pseudo-akuammigine exhibits weaker affinity for opioid receptors but demonstrates significant analgesic and anti-inflammatory effects in vivo, suggesting its mechanism of action may be more complex or that it has higher efficacy in producing these effects despite lower receptor affinity.

For researchers in drug development, these findings highlight that while both alkaloids originate from the same natural source and share structural similarities, their pharmacological profiles are different. This compound may serve as a scaffold for developing µ-opioid receptor-selective ligands, whereas pseudo-akuammigine presents a lead for developing analgesics with potential anti-inflammatory properties. Further research is warranted to fully elucidate the structure-activity relationships and the detailed mechanisms underlying the bioactivities of these two interesting natural products.

References

A Comparative Analysis of (Z)-Akuammidine and Traditional Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of (Z)-Akuammidine, a natural alkaloid derived from the seeds of Picralima nitida, and traditional opioid analgesics such as morphine and fentanyl. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its potential as a novel analgesic agent.

Executive Summary

This compound is an indole (B1671886) alkaloid that has demonstrated affinity for opioid receptors, acting as a µ-opioid receptor agonist.[1] Structurally distinct from morphinan-based opioids, akuamma alkaloids are being investigated as alternative pain therapies.[2][3] Preclinical data suggests that while natural akuamma alkaloids, including akuammidine, exhibit weaker potency compared to traditional opioids, synthetic derivatives show promise for enhanced efficacy.[4] This comparison focuses on the mechanism of action, receptor binding affinity, functional activity, in vivo analgesic effects, and side effect profiles of this compound in contrast to well-established opioid analgesics.

Mechanism of Action

Traditional opioid analgesics, such as morphine and fentanyl, exert their effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] Agonist binding to the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately leads to a reduction in neuronal excitability and the perception of pain.

This compound also functions as a µ-opioid receptor agonist.[1] Its binding to the MOR is expected to trigger similar downstream signaling pathways, leading to analgesia. The structural differences between this compound and traditional opioids may, however, result in variations in signaling, including the potential for biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). Such biased agonism is a key area of research for developing safer opioids with fewer side effects.[6]

Signaling Pathways

The binding of an agonist to the µ-opioid receptor can initiate two primary signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.

cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_effects Cellular Effects Ligand Ligand MOR µ-Opioid Receptor (GPCR) Ligand->MOR Agonist Binding G_Protein G-protein Activation (Gαi/o) MOR->G_Protein Conformational Change Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Phosphorylation & Binding Analgesia Analgesia G_Protein->Analgesia Downstream Effectors Side_Effects Adverse Effects (Respiratory Depression, etc.) Beta_Arrestin->Side_Effects Downstream Signaling prep Membrane Preparation setup Assay Setup (Membranes + Radioligand + Test Compound) prep->setup incubation Incubation setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

References

A Comparative Guide to the In Vivo Efficacy of (Z)-Akuammidine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo analgesic efficacy of (Z)-Akuammidine, an indole (B1671886) alkaloid derived from the seeds of Picralima nitida, and morphine, a benchmark opioid analgesic. The information presented is based on available preclinical data, highlighting the therapeutic potential and mechanistic differences between these two compounds.

Executive Summary

This compound is a natural product that has garnered interest for its traditional use in pain management[1]. It primarily interacts with the µ-opioid receptor (MOR), the same target as morphine[2][3]. However, preclinical studies suggest that while it engages the MOR, its analgesic efficacy in standard rodent models of acute thermal pain is limited compared to morphine[4][5]. Some studies on related akuamma alkaloids suggest a longer duration of action, which may warrant further investigation[5][6]. Morphine remains a more potent analgesic in these models, though its use is associated with significant side effects such as respiratory depression, tolerance, and dependence[7][8]. The exploration of akuamma alkaloids like this compound continues, with a focus on understanding their unique pharmacological profiles and potential for development as alternative analgesics with fewer adverse effects[9].

Data Presentation: Analgesic Efficacy

Direct comparative in vivo studies between this compound and morphine are limited. The following tables summarize available data from separate studies on the analgesic effects of akuammidine (B1680586) and related compounds compared to morphine. It is important to note that variations in experimental conditions across different studies can influence outcomes.

Table 1: Comparative Analgesic Potency in Rodent Models

CompoundAssayAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Potency Relative to Morphine
This compound Not Reported--Not Reported-
Akuammine (B1666748) Tail-Flick / Hot-PlateMouseSubcutaneousLimited EfficacyLower
Modified Pseudo-akuammigine Tail-FlickRodentNot Specified77.6[1]Lower
Modified Pseudo-akuammigine Hot-PlateRodentNot Specified77.1[1]Lower
Morphine Hot-PlateMouseNot Specified8.98 (wild-type)[1]Benchmark

Note: Lower ED₅₀ values indicate higher potency. The data for the modified pseudo-akuammigine derivative is from a single study and may not be directly comparable to historical data for morphine due to differing experimental protocols[1]. Studies on akuammine and akuammidine have reported limited efficacy in thermal nociception assays[4][5].

Table 2: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Kᵢ, µM)
This compound µ-opioid0.6[2][3]
δ-opioid2.4[2][3]
κ-opioid8.6[2][3]
Akuammine µ-opioid0.5[2]
Akuammicine κ-opioid0.2[2]

This compound shows a preference for the µ-opioid receptor, which is the primary target for morphine-induced analgesia[2][3].

Signaling Pathways

Both this compound and morphine exert their primary analgesic effects through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[1][10]. Activation of the MOR initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Morphine Signaling Pathway

Morphine binding to the MOR triggers the activation of inhibitory G-proteins (Gi/o)[11]. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels[11][12]. The dissociation of G-protein subunits also leads to the modulation of ion channels, specifically the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs)[13]. This hyperpolarizes the neuron and reduces neurotransmitter release, thus dampening the pain signal[13]. However, chronic morphine exposure can lead to adaptations in this pathway, such as the upregulation of adenylyl cyclase, which is thought to contribute to tolerance and dependence[12]. Some evidence also points to a separate signaling pathway involving PLCβ3/PKCγ/NMDA that may be stimulated by low concentrations of morphine and contribute to hyperalgesia[14].

Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates PLC PLC MOR->PLC Activates (low dose) AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release K_channel->Neurotransmitter Ca_channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia PKC PKC PLC->PKC Activates NMDA NMDA Receptor PKC->NMDA Activates Hyperalgesia Hyperalgesia (Low Dose) NMDA->Hyperalgesia

Morphine Signaling Pathway
This compound Signaling Pathway

The signaling pathway for this compound is presumed to be similar to that of other µ-opioid receptor agonists[1]. It binds to the MOR, leading to G-protein activation and subsequent downstream effects that produce analgesia. A key area of ongoing research is whether akuamma alkaloids exhibit "biased agonism," preferentially activating G-protein signaling pathways over the β-arrestin pathway, which has been associated with some of the adverse effects of opioids like respiratory depression and tolerance[7]. Anecdotal reports suggest that akuamma does not cause euphoria or dependence, which could imply a different signaling profile from morphine[5].

Akuammidine This compound MOR μ-Opioid Receptor (MOR) Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin 2 MOR->Beta_arrestin Recruitment? Analgesia Analgesia G_protein->Analgesia Side_effects Adverse Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Proposed this compound Signaling

Experimental Protocols

The in vivo analgesic effects of both compounds are typically assessed using rodent models of nociception.

Hot Plate Test

The hot plate test is a common method for evaluating thermal pain.

  • Apparatus: A heated plate with the temperature maintained at a constant, non-harmful level (e.g., 55°C).

  • Procedure:

    • A baseline latency is determined by placing the animal on the hot plate and measuring the time it takes to exhibit a nociceptive response, such as licking a paw or jumping[1].

    • The test compound (this compound or morphine) or a vehicle control is administered.

    • At predetermined time points after administration, the animal is again placed on the hot plate, and the response latency is recorded.

  • Parameters: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage[1]. An increase in the time taken to respond is indicative of an analgesic effect.

Tail-Flick Test

The tail-flick test is another method for assessing thermal pain, primarily mediated at the spinal level.

  • Apparatus: A device that applies a focused beam of heat to the animal's tail[1].

  • Procedure:

    • The animal is gently restrained, and its tail is exposed to the heat source.

    • The time taken for the animal to flick its tail away from the heat is measured as the baseline latency.

    • The test compound or vehicle is administered.

    • The tail-flick latency is re-measured at various intervals post-administration.

  • Parameters: A cut-off time (typically 10-12 seconds) is implemented to prevent injury[1]. An increase in withdrawal latency indicates analgesia.

Experimental Workflow

Start Start Animal_model Rodent Model (e.g., Mouse, Rat) Start->Animal_model Baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) Animal_model->Baseline Drug_admin Drug Administration Baseline->Drug_admin Group_A This compound Drug_admin->Group_A Group_B Morphine Drug_admin->Group_B Group_C Vehicle Control Drug_admin->Group_C Post_drug_testing Post-Administration Testing (Multiple Time Points) Group_A->Post_drug_testing Group_B->Post_drug_testing Group_C->Post_drug_testing Data_analysis Data Analysis (%MPE or ED₅₀ Calculation) Post_drug_testing->Data_analysis End End Data_analysis->End

In Vivo Analgesic Testing Workflow

Conclusion and Future Directions

Current evidence suggests that while this compound and its related alkaloids interact with opioid receptors, they exhibit lower analgesic efficacy in acute thermal pain models compared to morphine[4][5]. However, the potential for a different side effect profile and a longer duration of action makes this class of compounds an interesting area for further research[5][6].

Future studies should focus on:

  • Direct, head-to-head in vivo comparisons of this compound and morphine for both efficacy and side effects, including respiratory depression, constipation, and the development of tolerance and dependence.

  • Evaluation in a broader range of pain models, including inflammatory and neuropathic pain, where its mechanism of action may prove more effective.

  • In-depth investigation of the downstream signaling pathways of this compound to determine if it is a biased agonist at the µ-opioid receptor.

The unique structure of the akuamma alkaloids provides a novel scaffold for the development of new analgesics. A deeper understanding of their pharmacology is crucial for determining their potential clinical utility.

References

A Head-to-Head Comparison of Synthetic vs. Natural (Z)-Akuammidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Akuammidine, a complex indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably as an analgesic targeting opioid receptors. Primarily sourced from the seeds of the West African plant Picralima nitida, and also found in Gelsemium elegans, this natural product presents both opportunities and challenges for researchers and drug developers. While the natural supply offers a direct route to the compound, the intricate molecular architecture of this compound has made its total synthesis a formidable challenge.

This guide provides a comprehensive comparison of what is currently known about natural this compound and the synthetic strategies employed for closely related akuammiline (B1256633) alkaloids. As of the time of this publication, a complete, peer-reviewed total synthesis of this compound has not been reported in the scientific literature. Therefore, a direct head-to-head comparison of performance and experimental data between a synthetic and a natural sample is not yet possible. This guide will instead focus on the established data for the natural product and the current state of synthetic efforts within this alkaloid family.

Physicochemical and Biological Properties of Natural this compound

Natural this compound has been isolated and characterized, providing key data on its physical properties and biological activity.

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.4 g/mol [1]
Appearance Solid[2]
Melting Point 240-242 °C[2]
Biological Target Opioid receptors[3]
Binding Affinity (Ki) µ-opioid receptor: 0.6 µM, δ-opioid receptor: 2.4 µM, κ-opioid receptor: 8.6 µM

Experimental Protocols

Isolation and Purification of Natural this compound from Picralima nitida Seeds

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic separation.

1. Extraction:

  • Powdered seeds of Picralima nitida are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often at room temperature over an extended period.
  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
  • This aqueous solution is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic impurities.
  • The pH of the aqueous layer is subsequently adjusted to be basic (e.g., using ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
  • The alkaloids are then extracted from the basic aqueous solution using a chlorinated solvent like dichloromethane (B109758) or chloroform.

3. Chromatographic Purification:

  • The enriched alkaloid fraction is subjected to column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase.
  • A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol) is employed to separate the different alkaloids.
  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
  • Further purification of the this compound-containing fractions may be achieved through repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Visualizing the Processes

Natural_Akuammidine_Isolation Isolation Workflow for Natural this compound start Picralima nitida Seeds extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification final_product Pure Natural this compound purification->final_product

Caption: A flowchart illustrating the general steps for isolating natural this compound.

Synthetic Approaches to the Akuammiline Core

While a total synthesis of this compound remains elusive, synthetic efforts towards other members of the akuammiline family of alkaloids provide insight into the complexities involved. These syntheses often feature intricate strategies to construct the characteristic polycyclic core.

A common challenge is the stereoselective formation of multiple chiral centers and the construction of the strained ring systems. Key reactions often employed include the Diels-Alder reaction, the Fischer indole synthesis, and various cyclization cascades. The high number of steps and often low overall yields highlight the difficulty in producing these molecules synthetically.

Generalized_Synthetic_Approach Generalized Synthetic Strategy for the Akuammiline Core start Simple Precursors (e.g., Tryptamine derivatives) key_reaction Key Cyclization Reaction (e.g., Diels-Alder, Pictet-Spengler) start->key_reaction intermediate Polycyclic Intermediate key_reaction->intermediate functionalization Functional Group Interconversions intermediate->functionalization late_stage Late-Stage Cyclizations functionalization->late_stage core_structure Akuammiline Core Structure late_stage->core_structure

Caption: A simplified diagram showing a potential synthetic route to the core of akuammiline alkaloids.

Signaling Pathway of this compound at the µ-Opioid Receptor

This compound exerts its biological effects primarily through its interaction with opioid receptors. As an agonist at the µ-opioid receptor, it initiates a signaling cascade that is characteristic of G-protein coupled receptors (GPCRs).

Signaling_Pathway Simplified Signaling Pathway of this compound ligand This compound receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp Decreased cAMP adenylyl_cyclase->camp Leads to downstream Downstream Cellular Effects (e.g., Analgesia) camp->downstream Results in

References

Validating the Mechanism of Action of (Z)-Akuammidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of (Z)-Akuammidine with other opioid receptor agonists. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key validation assays.

This compound, a prominent alkaloid isolated from the seeds of Picralima nitida, has garnered interest for its potential therapeutic applications. Understanding its precise mechanism of action is crucial for further drug development. This guide outlines the current knowledge of its interaction with opioid receptors and compares its pharmacological profile to established opioid agonists.

Comparative Analysis of In Vitro Pharmacology

The primary mechanism of action of this compound involves its interaction with opioid receptors. The following tables summarize its binding affinity and functional potency in comparison to other well-characterized opioid agonists: morphine, fentanyl, and tramadol.

Table 1: Opioid Receptor Binding Affinities (Ki, μM)

Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound 0.6[1]8.6[1]2.4[1]
Morphine 0.001168[2]--
Fentanyl 0.001346[2]--
Tramadol 12.486[2][3]--

Note: Data is compiled from multiple sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at the μ-Opioid Receptor

CompoundAssay TypeParameterValue
This compound cAMP InhibitionPotency (IC50)Weak agonist[4][5]
This compound β-arrestin RecruitmentEfficacy (Emax)Minimal recruitment[6]
Morphine cAMP InhibitionPotency (IC50)0.193 μM[7]
Morphine β-arrestin RecruitmentEfficacy (Emax)Robust recruitment[8]
Fentanyl cAMP InhibitionPotency (IC50)0.027 μM[7]
Fentanyl β-arrestin RecruitmentEfficacy (Emax)Robust recruitment[8]
Tramadol cAMP InhibitionPotency (IC50)-
Tramadol β-arrestin RecruitmentEfficacy (Emax)-

This compound demonstrates a preference for the μ-opioid receptor, albeit with lower affinity compared to morphine and fentanyl.[1][2][3] Functionally, it acts as a weak partial agonist at the μ-opioid receptor, exhibiting modest inhibition of cAMP production and minimal recruitment of β-arrestin 2.[4][5][6] This profile suggests a potential for a differentiated safety and efficacy profile compared to classical opioids which are strong agonists and robustly recruit β-arrestin, a pathway associated with some adverse effects.

Signaling Pathways and Experimental Validation

The interaction of this compound with the μ-opioid receptor initiates a downstream signaling cascade. The following diagrams illustrate this pathway and the experimental workflows used to validate it.

Signaling Pathway of this compound at the μ-Opioid Receptor Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-arrestin 2 MOR->beta_arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound's primary signaling pathway at the μ-opioid receptor.

Experimental Workflow for Validating Mechanism of Action cluster_binding Radioligand Binding Assay cluster_cAMP GloSensor cAMP Assay cluster_arrestin PathHunter β-arrestin Assay Binding_Start Start Prepare_Membranes Prepare cell membranes expressing μ-opioid receptor Binding_Start->Prepare_Membranes Incubate Incubate membranes with [3H]DAMGO and this compound Prepare_Membranes->Incubate Filter Filter and wash to separate bound and free radioligand Incubate->Filter Scintillation Quantify bound radioactivity using scintillation counting Filter->Scintillation Calculate_Ki Calculate Ki value Scintillation->Calculate_Ki Binding_End End Calculate_Ki->Binding_End cAMP_Start Start Culture_Cells Culture cells expressing μ-opioid receptor and GloSensor cAMP_Start->Culture_Cells Add_Reagent Add GloSensor cAMP Reagent Culture_Cells->Add_Reagent Add_Compound Add this compound Add_Reagent->Add_Compound Measure_Luminescence Measure luminescence to determine cAMP levels Add_Compound->Measure_Luminescence Calculate_EC50 Calculate EC50 and Emax Measure_Luminescence->Calculate_EC50 cAMP_End End Calculate_EC50->cAMP_End Arrestin_Start Start Culture_PathHunter_Cells Culture PathHunter cells expressing μ-opioid receptor-ProLink and β-arrestin-Enzyme Acceptor Arrestin_Start->Culture_PathHunter_Cells Add_Compound_Arrestin Add this compound Culture_PathHunter_Cells->Add_Compound_Arrestin Incubate_Arrestin Incubate to allow receptor-arrestin interaction Add_Compound_Arrestin->Incubate_Arrestin Add_Substrate Add detection reagent (substrate) Incubate_Arrestin->Add_Substrate Measure_Signal Measure chemiluminescent signal Add_Substrate->Measure_Signal Calculate_EC50_Emax_Arrestin Calculate EC50 and Emax Measure_Signal->Calculate_EC50_Emax_Arrestin Arrestin_End End Calculate_EC50_Emax_Arrestin->Arrestin_End

Caption: Key experimental workflows for validating this compound's mechanism.

Logical Comparison of Opioid Agonist Mechanisms cluster_akuammidine This compound cluster_morphine Morphine/Fentanyl cluster_tramadol Tramadol Aku_Binding Moderate MOR Affinity MOR_Target μ-Opioid Receptor Aku_Binding->MOR_Target Aku_cAMP Weak cAMP Inhibition (Partial Agonist) Aku_Arrestin Minimal β-arrestin Recruitment Morph_Binding High MOR Affinity Morph_Binding->MOR_Target Morph_cAMP Strong cAMP Inhibition (Full Agonist) Morph_Arrestin Robust β-arrestin Recruitment Tram_Binding Low MOR Affinity Tram_Binding->MOR_Target Tram_Mechanism Also acts on Serotonin/ Norepinephrine Reuptake MOR_Target->Aku_cAMP MOR_Target->Aku_Arrestin MOR_Target->Morph_cAMP MOR_Target->Morph_Arrestin

Caption: Comparative mechanisms of action of different opioid agonists.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK cells).

    • Radioligand: [³H]DAMGO.

    • Test compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (B1662785) (10 µM).

    • 96-well filter plates.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of [³H]DAMGO (typically near its Kd value), and varying concentrations of this compound or naloxone for non-specific binding determination.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

    • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is then determined using the Cheng-Prusoff equation.

GloSensor™ cAMP Assay

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.

  • Materials:

    • Cells stably or transiently expressing the μ-opioid receptor and the GloSensor™ cAMP biosensor.

    • GloSensor™ cAMP Reagent.

    • Test compound: this compound.

    • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gαi-coupled receptors).

    • Luminometer.

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

    • Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer.

    • Incubate for approximately 2 hours to allow the reagent to equilibrate with the cells.[9]

    • Add serial dilutions of this compound to the wells. For Gαi-coupled receptors like the μ-opioid receptor, cells are often co-stimulated with forskolin to induce a measurable decrease in cAMP.

    • Measure luminescence immediately in kinetic mode or after a 15-30 minute incubation for an endpoint reading.[9]

    • The change in luminescence is proportional to the change in cAMP concentration. Data is analyzed to determine EC50 and Emax values.

PathHunter® β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to an activated GPCR.

  • Materials:

    • PathHunter® cells co-expressing the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.

    • Test compound: this compound.

    • PathHunter® Detection Reagents.

    • Chemiluminescent plate reader.

  • Procedure:

    • Plate the PathHunter® cells in a 96- or 384-well plate and incubate overnight.

    • Add serial dilutions of this compound to the cells.

    • Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[10]

    • Add the PathHunter® Detection Reagents, which include a substrate for the complemented enzyme.

    • Incubate for 60 minutes at room temperature in the dark.[10]

    • Measure the chemiluminescent signal using a plate reader.

    • The signal intensity is proportional to the extent of β-arrestin recruitment. Data is analyzed to determine EC50 and Emax values.

References

Reproducibility of (Z)-Akuammidine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for (Z)-Akuammidine, a natural alkaloid with activity at opioid receptors. The aim is to assess the reproducibility of these findings by comparing them with data from alternative compounds, including other alkaloids from Picralima nitida, semi-synthetic derivatives, and the classical opioid agonist, morphine. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the relevant biological pathways and workflows.

Comparative Analysis of In Vitro Pharmacological Data

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound and its comparators at the μ-opioid receptor (MOR), κ-opioid receptor (KOR), and δ-opioid receptor (DOR). The data has been compiled from multiple studies to allow for an assessment of the reproducibility of these measurements.

Table 1: Binding Affinity (Kᵢ, µM) of this compound and Comparators at Opioid Receptors

Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference(s)
This compound 0.6, 0.328.62.4[1][2]
Akuammine0.5, 0.76--[1][2]
Pseudo-akuammigine1.0--[2]
Akuammicine (B1666747)3.7290.2, 0.17, 0.089-[1][2][3]
Morphine0.0012 - 0.00437--[4][5]

Table 2: Functional Potency (EC₅₀, µM) and Efficacy of this compound and Comparators

CompoundReceptorAssay TypeEC₅₀ (µM)Efficacy (% of control)Reference(s)
This compound MORAgonist Activity2.6 - 5.2-[6]
AkuammineMORAntagonist (pKB=5.7)--[1]
Pseudo-akuammigine-Rat Tail Flick (ED₅₀)10-[7][8]
AkuammicineKORcAMP Inhibition0.24-[9]
MorphineMORcAMP Inhibition0.05 - 0.193Strong Agonist[10][11]
Morphine-Rat Tail Flick (ED₅₀)2.9-[7]

Key Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays for Opioid Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

1. Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human opioid receptor of interest (μ, δ, or κ).
  • Radioligand:
  • For MOR: [³H]DAMGO
  • For KOR: [³H]U-69,593
  • For DOR: [³H]DPDPE
  • Non-specific Binding Control: Naloxone (B1662785) (10 µM).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Test Compounds: Serial dilutions of this compound or comparator compounds.
  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
  • Scintillation Cocktail and a Liquid Scintillation Counter .

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), naloxone (for non-specific binding), or varying concentrations of the test compound.
  • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Wash the filters multiple times with ice-cold assay buffer.
  • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
  • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gαi/o-coupled receptors, such as opioid receptors, by quantifying the inhibition of cyclic AMP (cAMP) production.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the opioid receptor of interest.
  • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
  • Test Compounds: Serial dilutions of this compound or comparator compounds.
  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
  • Cell Culture Medium and 96- or 384-well plates .

2. Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.
  • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • Add serial dilutions of the test compounds to the wells and incubate for a short period.
  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
  • Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

  • Generate concentration-response curves by plotting the measured cAMP levels against the logarithm of the agonist concentration.
  • Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) and Emax (the maximal inhibition) values.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway for μ-opioid receptor agonists and the general experimental workflows for the described assays.

G cluster_0 Akuammidine Akuammidine MOR MOR Akuammidine->MOR Binds to Gi/o Gi/o MOR->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to

Caption: Signaling pathway of this compound at the μ-opioid receptor.

G cluster_0 start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate (Membranes, Radioligand, Test Compound) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze Analyze Data (IC50 -> Ki) scint_count->analyze end End analyze->end

Caption: General workflow for radioligand binding assays.

G cluster_1 start_cAMP Start seed_cells Seed Cells in Multi-well Plate start_cAMP->seed_cells add_compounds Add Test Compounds seed_cells->add_compounds stimulate Stimulate with Forskolin add_compounds->stimulate incubate_cAMP Incubate stimulate->incubate_cAMP lyse_detect Lyse Cells and Detect cAMP incubate_cAMP->lyse_detect analyze_cAMP Analyze Data (EC50, Emax) lyse_detect->analyze_cAMP end_cAMP End analyze_cAMP->end_cAMP

Caption: General workflow for cAMP functional assays.

References

A Comparative Pharmacological Guide to Akuamma Alkaloids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the binding affinities, functional activities, and signaling pathways of key alkaloids from Picralima nitida

For researchers and drug development professionals navigating the complex landscape of novel analgesic discovery, the seeds of the West African tree Picralima nitida, commonly known as akuamma, offer a compelling source of structurally diverse indole (B1671886) alkaloids. These compounds have garnered significant interest for their potential to modulate opioid receptors, presenting a unique scaffold for the development of next-generation pain therapeutics. This guide provides a comparative overview of the pharmacology of the principal akuamma alkaloids, supported by experimental data to inform future research and development efforts.

Comparative Analysis of Opioid Receptor Binding and Functional Potency

The primary pharmacological targets of akuamma alkaloids are the mu (µ), kappa (κ), and delta (δ) opioid receptors. However, the affinity and functional activity vary considerably among the different alkaloids. The following tables summarize the in vitro pharmacological data for the most studied akuamma alkaloids, providing a clear comparison of their binding affinities (Ki) and functional potencies (EC50/IC50).

Table 1: Opioid Receptor Binding Affinities (Ki, µM) of Akuamma Alkaloids

Alkaloidµ-Opioid Receptor (MOR) Ki (µM)κ-Opioid Receptor (KOR) Ki (µM)δ-Opioid Receptor (DOR) Ki (µM)
Akuammine0.5 - 0.76[1]>10>10
Akuammidine0.6[2]8.6[2]2.4[2]
Pseudo-akuammigine1.0[1]>10>10
Akuammicine (B1666747)>100.089 - 0.2[2]>10
Akuammiline>100.40[1]>10
Picraline>10>10>10

Table 2: Functional Activity (EC50/IC50, µM) of Akuamma Alkaloids at Opioid Receptors

AlkaloidAssay Typeµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
AkuamminecAMP Inhibition5.2 (Agonist)--
Pseudo-akuammiginecAMP Inhibition2.6 (Agonist)--
AkuammicinecAMP Inhibition-0.24 (Agonist)-
Akuammineβ-arrestin RecruitmentNo significant activity--
Pseudo-akuammigineβ-arrestin RecruitmentNo significant activity--
Akuammicineβ-arrestin Recruitment-Partial Agonist-

Note: '-' indicates data not available or not significant.

Recent research has also explored the structure-activity relationships of semi-synthetic derivatives of akuamma alkaloids, revealing that modifications to the core structure can significantly enhance potency and selectivity for specific opioid receptors[3][4][5]. For instance, certain derivatives of akuammicine have shown a more than 200-fold improvement in potency at the κ-opioid receptor[2][6].

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of akuamma alkaloids.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of the alkaloids for the opioid receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human µ, δ, or κ-opioid receptor.

2. Binding Reaction:

  • In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR) and varying concentrations of the unlabeled akuamma alkaloid.

  • The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

  • The IC50 value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Inhibition Assays

This functional assay is used to determine the potency (EC50) and efficacy of the alkaloids as agonists or antagonists at the Gαi/o-coupled opioid receptors.

1. Cell Culture and Seeding:

  • HEK293 or CHO cells stably expressing the opioid receptor of interest are cultured and seeded into 96- or 384-well plates.

2. Compound Treatment:

  • The cells are pre-treated with a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.

  • The cells are then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Concurrently, the cells are treated with varying concentrations of the akuamma alkaloid.

3. cAMP Detection:

  • The intracellular cAMP levels are quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or bioluminescence-based reporter gene assays (e.g., GloSensor™).

4. Data Analysis:

  • The concentration-response curves are generated by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the alkaloid concentration.

  • The EC50 (for agonists) or IC50 (for antagonists) values are determined by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assays

This assay measures the ability of the alkaloids to promote the interaction between the activated opioid receptor and β-arrestin proteins, a key event in receptor desensitization and G-protein-independent signaling.

1. Assay Principle:

  • These assays often utilize enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).

  • The opioid receptor is tagged with a larger fragment of a reporter enzyme (e.g., β-galactosidase), and β-arrestin is tagged with a smaller, complementary fragment.

2. Cell Treatment:

  • Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of the akuamma alkaloid.

3. Signal Detection:

  • If the alkaloid induces the recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, leading to the formation of a functional enzyme and the generation of a detectable signal (e.g., chemiluminescence).

4. Data Analysis:

  • Concentration-response curves are generated, and the EC50 values for β-arrestin recruitment are determined.

Visualizing the Pharmacological Landscape

To better understand the experimental processes and the molecular mechanisms of akuamma alkaloids, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_cAMP cAMP Inhibition cluster_arrestin β-Arrestin Recruitment Membrane_Prep Membrane Preparation (Opioid Receptor Expression) Incubation Incubation (Membrane + Radioligand + Alkaloid) Membrane_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination (Affinity) Counting->Ki_Calc Cell_Culture Cell Culture (Opioid Receptor Expression) cAMP_Treatment Forskolin & Alkaloid Treatment Cell_Culture->cAMP_Treatment Arrestin_Treatment Alkaloid Treatment Cell_Culture->Arrestin_Treatment cAMP_Detection cAMP Measurement cAMP_Treatment->cAMP_Detection cAMP_EC50 EC50/IC50 Determination (G-protein Potency) cAMP_Detection->cAMP_EC50 Arrestin_Detection Signal Detection Arrestin_Treatment->Arrestin_Detection Arrestin_EC50 EC50 Determination (β-arrestin Potency) Arrestin_Detection->Arrestin_EC50

Caption: Experimental workflow for characterizing akuamma alkaloids.

opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_g_protein_pathway G-protein Pathway cluster_arrestin_pathway β-Arrestin Pathway Akuamma_Alkaloid Akuamma Alkaloid Opioid_Receptor Opioid Receptor (GPCR) Akuamma_Alkaloid->Opioid_Receptor Binding G_Protein G-protein (Gαi/o) Opioid_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular_Response cAMP->Cellular_Response Analgesia, etc. Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Simplified opioid receptor signaling by akuamma alkaloids.

Conclusion

The alkaloids from Picralima nitida represent a promising and structurally novel class of opioid receptor modulators. Their varied pharmacological profiles, with some exhibiting selectivity for the κ-opioid receptor and others for the µ-opioid receptor, underscore their potential as scaffolds for the development of targeted analgesics with potentially improved side-effect profiles. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential of these fascinating natural products.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of (Z)-Akuammidine, an indole (B1671886) alkaloid. In the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols for this compound, these procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Adherence to these guidelines is essential for ensuring a safe work environment and compliance with regulations.

I. Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][5]

Step 1: Waste Classification All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Pure, unused this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

  • Spill cleanup materials.

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]

  • This compound waste should be collected in a dedicated hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep incompatible materials separate. For instance, do not mix with strong oxidizing agents.

Step 3: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top lid.[6][8] The original product container can be used if it is in good condition.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[8][9] The label should also list all constituents of the waste, including solvents and their approximate percentages.

Step 4: Waste Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[4][6]

  • The storage area should be cool, dry, and well-ventilated, away from general lab traffic.

Step 5: Final Disposal

  • The final disposal of this compound waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10]

  • Contact your EHS department to schedule a waste pickup.

  • Do not exceed the maximum allowable volume of hazardous waste stored in the laboratory (typically around 10 gallons, but this can vary by institution).[4]

III. Spill and Decontamination Procedures

In case of a spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, put on the appropriate PPE.

  • Containment: For solid spills, gently cover with a damp paper towel to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, acetone (B3395972), as this compound is soluble in these[1]), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it for disposal as described above.

Decontamination of Glassware:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (such as acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous liquid waste.[4]

  • Washing: Wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

IV. Data Presentation

Parameter Information Source
Chemical Name This compoundN/A
CAS Number 113973-31-2[2]
Molecular Formula C21H24N2O3[2][]
Appearance Solid, Crystals[2][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]
Waste Classification Hazardous Chemical WasteGeneral Laboratory Guidelines[8][9]
Disposal Method Collection by a licensed hazardous waste contractor for incineration.General Laboratory Guidelines[9][10]
Incompatible Materials Strong oxidizing agents.General Chemical Safety[7]

V. Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All experimental work should be conducted in accordance with a thoroughly reviewed research protocol and a substance-specific safety assessment.

VI. Mandatory Visualization

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal A Generate this compound Waste (Solid, Liquid, Contaminated Labware) B Is waste container available and compatible? A->B C Select a compatible, leak-proof container with a secure lid. B->C No D Label container: 'Hazardous Waste' 'this compound' List all constituents Start Date B->D Yes C->D E Place waste in the labeled container. Keep container closed. D->E F Store container in a designated Satellite Accumulation Area (SAA). E->F G Is the container full or has it reached the accumulation time limit? F->G G->F No H Contact Environmental Health & Safety (EHS) for waste pickup. G->H Yes I EHS/Licensed Contractor collects waste for proper disposal (e.g., incineration). H->I

Caption: A workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This document provides essential, immediate safety and logistical information for the handling of (Z)-Akuammidine, a bioactive indole (B1671886) alkaloid. The following procedural guidance outlines operational and disposal plans to facilitate safe and efficient laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified with Acute toxicity, Oral (Category 4), meaning it is harmful if swallowed.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to stringent safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment when handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile or other chemical-resistant gloves. For handling the pure powder, consider double-gloving.Prevents dermal absorption, which is a potential route of exposure for toxic alkaloids.[1]
Body Protection A standard laboratory coat. An acid-resistant apron is recommended when handling larger quantities or solutions.Protects skin and personal clothing from contamination.
Respiratory Protection When handling the powder outside of a certified chemical fume hood or for procedures that may generate dust, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.Minimizes the risk of inhaling airborne particles of the toxic powder.[2][3]
Footwear Closed-toe shoes.Standard laboratory policy to protect feet from spills and falling objects.

Operational Plan: Weighing and Preparing a Solution

This section provides a step-by-step protocol for a common laboratory procedure: accurately weighing the powdered this compound and preparing a stock solution. This procedure is designed to minimize exposure and prevent contamination.

Experimental Protocol: Preparation of a this compound Stock Solution

  • Preparation: Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.[2] Cover the work surface with absorbent bench paper.

  • Tare Weighing: Place a clean, empty container with a lid (e.g., a vial or microcentrifuge tube) on an analytical balance and tare the balance to zero.

  • Powder Transfer: Move the tared container to the chemical fume hood. Carefully transfer the approximate amount of this compound powder into the container using a clean spatula.[2][4]

  • Mass Determination: Securely close the container lid and move it back to the analytical balance to obtain the precise weight of the powder.

  • Solvent Addition: Return the container to the chemical fume hood. Using a calibrated pipette, add the desired volume of a suitable solvent (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone) to the container to achieve the target concentration.[3]

  • Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

  • Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to decontaminate the area.[1] Dispose of all contaminated disposable materials as hazardous waste.

Below is a workflow diagram illustrating this experimental procedure.

G Experimental Workflow: this compound Solution Preparation cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_cleanup Decontamination & Disposal prep1 Designate work area in fume hood prep2 Cover surface with absorbent paper prep1->prep2 weigh1 Tare empty container on balance prep2->weigh1 Proceed to weighing weigh2 Transfer powder to container in fume hood weigh1->weigh2 weigh3 Weigh sealed container weigh2->weigh3 sol1 Add solvent to container in fume hood weigh3->sol1 Proceed to solution preparation sol2 Dissolve powder (vortex/sonicate) sol1->sol2 sol3 Label container sol2->sol3 clean1 Decontaminate work area and equipment sol3->clean1 Proceed to cleanup clean2 Dispose of contaminated materials as hazardous waste clean1->clean2

Caption: Workflow for preparing a this compound solution.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Procedures

Waste TypeDisposal Procedure
Solid Waste Unused this compound powder, contaminated weigh paper, gloves, and other disposable materials must be collected in a clearly labeled hazardous waste container.[1] The label should include "Hazardous Waste," the chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) office.
Liquid Waste Solutions of this compound and solvent rinses from cleaning glassware should be collected in a designated, sealed, and properly labeled hazardous waste container for liquid organic waste.[1] Do not dispose of this waste down the drain.[1]
Contaminated Glassware Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the residue, collecting the rinsate as hazardous liquid waste.[1] Then, wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.[1]
Empty Chemical Containers Empty containers should be triple-rinsed with an appropriate solvent.[5] The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container can often be disposed of in the regular trash after defacing the label, but consult your institutional guidelines.[5][6]

All hazardous waste must be stored in a designated, secure area away from incompatible materials and collected by your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.